SK3 Channel-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H49NO |
|---|---|
Molecular Weight |
379.7 g/mol |
IUPAC Name |
(2S)-1-[(6R)-1-methyl-3,6-dihydro-2H-pyridin-6-yl]nonadecan-2-ol |
InChI |
InChI=1S/C25H49NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25(27)23-24-20-18-19-22-26(24)2/h18,20,24-25,27H,3-17,19,21-23H2,1-2H3/t24-,25-/m0/s1 |
InChI Key |
QICPFRBOCNVIQU-DQEYMECFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[C@@H](C[C@@H]1C=CCCN1C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CC1C=CCCN1C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of SK3 Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the Small Conductance Calcium-Activated Potassium Channel 3 (SK3 or KCa2.3). While direct, in-depth public data on a specific molecule designated "SK3 Channel-IN-1" is limited, this document will focus on well-characterized and potent SK3 channel inhibitors, such as AP14145 and NS8593, to elucidate the core mechanisms of this class of modulators.[1][2][3][4][5][6] The principles and methodologies described herein are representative of the current understanding of SK3 channel inhibition and are applicable to the study of novel inhibitors like this compound.
Executive Summary
Small conductance calcium-activated potassium (SK) channels are crucial regulators of cellular excitability in various tissues, including the nervous and cardiovascular systems.[7][8] The SK3 subtype, in particular, has emerged as a promising therapeutic target for conditions such as atrial fibrillation and certain cancers.[3][9][10] Inhibitors of the SK3 channel modulate its activity, leading to a range of physiological effects. This guide will delve into the molecular interactions, signaling pathways, and experimental protocols used to characterize these inhibitors, providing a foundational understanding for researchers in the field.
Mechanism of Action: Negative Allosteric Modulation
The predominant mechanism of action for many potent SK3 channel inhibitors, including AP14145, is negative allosteric modulation.[1][3][5][11] Unlike pore blockers that physically obstruct the ion conduction pathway, negative allosteric modulators bind to a site on the channel distinct from the pore and induce a conformational change that reduces the channel's activity.
Specifically, these inhibitors decrease the calcium sensitivity of the SK3 channel.[1][6] SK channels are activated by the binding of intracellular calcium to the associated calmodulin (CaM) protein. Negative allosteric modulators increase the concentration of calcium required to open the channel. For instance, AP14145 has been shown to increase the EC50 of Ca2+ on KCa2.3 channels from 0.36 µM to 1.2 µM.[3][5] This shift in calcium dependence effectively reduces the channel's open probability at physiological calcium concentrations.
Some SK channel inhibitors, such as NS8593, have also been noted to have off-target effects, including the inhibition of sodium channels, which contributes to their anti-arrhythmic properties in certain contexts.[2][12]
Binding Site
Site-directed mutagenesis studies have been instrumental in identifying the binding determinants for these inhibitors. For AP14145, two amino acid residues, S508 and A533, located in the inner pore of the rKCa2.3 channel, are critical for its inhibitory effect.[1][3][5] This region is distinct from the calcium-binding site on calmodulin, confirming the allosteric nature of the inhibition.
Quantitative Data on SK3 Channel Inhibitors
The following tables summarize key quantitative data for representative SK3 channel inhibitors.
| Compound | Target(s) | IC50 | Mechanism of Action | Reference(s) |
| AP14145 | KCa2.2 (SK2), KCa2.3 (SK3) | 1.1 µM | Negative Allosteric Modulator | [1][3][5][11] |
| NS8593 | SK1, SK2, SK3 | ~0.42-0.73 µM (Ca2+-dependent) | Negative Gating Modulator | [6] |
| Ohmline | SK3 > SK1 | 300 nM | Inhibitor | [13] |
| Amitriptyline | SK3 | 39.1 µM | Inhibitor | [14] |
| Compound | Effect on Ca2+ Sensitivity (KCa2.3) | Reference(s) |
| AP14145 | Increases EC50 of Ca2+ from 0.36 µM to 1.2 µM | [3][5] |
| NS8593 | Decreases Ca2+ sensitivity by shifting the activation curve to the right | [6] |
Experimental Protocols
The characterization of SK3 channel inhibitors relies on a variety of specialized experimental techniques.
Patch-Clamp Electrophysiology
Objective: To measure the ionic currents flowing through SK3 channels in the presence and absence of an inhibitor and to determine the inhibitor's potency and mechanism.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are a common system for heterologous expression of ion channels. Cells are cultured under standard conditions and transfected with a plasmid encoding the human KCa2.3 (SK3) channel.
-
Whole-Cell Patch-Clamp:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and containing a known concentration of free Ca2+ to activate the SK3 channels.
-
The micropipette is brought into contact with a single transfected cell, and a high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage, and the resulting current is measured.
-
The inhibitor is applied to the extracellular solution at various concentrations to determine its effect on the SK3 current.
-
-
Inside-Out Patch-Clamp:
-
After forming a giga-seal, the pipette is retracted to excise a small patch of the membrane, with the intracellular side facing the bath solution.
-
This configuration allows for precise control of the intracellular calcium concentration applied to the channel.
-
The effect of the inhibitor on the channel's calcium sensitivity can be directly assessed by applying different calcium concentrations to the bath in the presence and absence of the compound.
-
Site-Directed Mutagenesis
Objective: To identify the specific amino acid residues involved in the binding of the inhibitor.
Methodology:
-
Plasmid Modification: The plasmid DNA encoding the SK3 channel is modified using PCR-based methods to change the codons for specific amino acids (e.g., S508 and A533) to that of another amino acid (e.g., Alanine).
-
Transfection and Electrophysiology: The mutated channel is then expressed in HEK293 cells, and patch-clamp experiments are performed as described above.
-
Analysis: The potency of the inhibitor on the mutated channel is compared to its potency on the wild-type channel. A significant reduction in potency indicates that the mutated residue is critical for inhibitor binding.
Visualizations
Signaling Pathway of SK3 Channel Inhibition
Caption: Negative allosteric modulation of the SK3 channel by an inhibitor.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing the mechanism of an SK3 channel inhibitor.
References
- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are KCa2.3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. What are SK channel inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Mechanisms of Action of the KCa2-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man [frontiersin.org]
- 11. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 12. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New alkyl-lipid blockers of SK3 channels reduce cancer cell migration and occurrence of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
The Nexus of Cellular Signaling: An In-depth Technical Guide to SK3 Channel-IN-1 Downstream Pathways
For Researchers, Scientists, and Drug Development Professionals
The small-conductance calcium-activated potassium channel type 3 (SK3), encoded by the KCNN3 gene, is a critical regulator of cellular excitability and calcium signaling. Its activation, triggered by intracellular calcium, leads to potassium efflux and membrane hyperpolarization. This seemingly simple event initiates a cascade of downstream signaling pathways that are integral to a diverse range of physiological and pathological processes, from neuronal firing and synaptic plasticity to cancer cell migration and metastasis. This technical guide provides a comprehensive overview of the core downstream signaling pathways of the SK3 channel, with a focus on its molecular interactions, regulatory mechanisms, and functional consequences. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of the signaling architecture to facilitate a deeper understanding of this important ion channel.
Core Signaling Pathways Originating from SK3 Channel Activation
The SK3 channel does not operate in isolation. Its activation is the starting point for several critical signaling cascades. Below, we delineate the primary pathways.
The SK3-Calmodulin Activation Axis
The fundamental activation mechanism of the SK3 channel is intrinsically linked to the ubiquitous calcium-sensing protein, calmodulin (CaM).
-
Mechanism of Activation: Intracellular calcium ions do not directly bind to the SK3 channel. Instead, CaM is constitutively associated with the channel.[1] When intracellular calcium concentrations rise, calcium binds to the N-lobe of CaM, inducing a conformational change that leads to the opening of the SK3 channel pore.[2] The C-lobe of CaM remains constitutively bound to the channel.[2] This gating mechanism allows the channel to respond rapidly to local changes in calcium concentration.
Figure 1: SK3 Channel Activation by Calcium/Calmodulin.
The SK3-Orai1 Signaling Complex in Cancer
In the context of cancer, particularly in breast and prostate cancer, SK3 forms a crucial signaling hub with the calcium channel Orai1.
-
Formation of the SK3-Orai1 Complex: In cancer cells, SK3 and Orai1 co-localize within lipid rafts to form a functional complex.[3][4] This interaction appears to be a gain-of-function in malignant cells.
-
Constitutive Calcium Entry: The SK3-Orai1 complex mediates a constitutive, store-independent influx of calcium. This is in contrast to the typical store-operated calcium entry (SOCE) mechanism for Orai1, which requires the stromal interaction molecule (STIM1). The hyperpolarization induced by SK3 activation increases the electrochemical gradient for calcium entry through Orai1.
-
Downstream Effectors in Cell Migration: The sustained, localized increase in intracellular calcium resulting from the SK3-Orai1 complex activity is a key driver of cancer cell migration and metastasis. This calcium signal is thought to activate downstream effectors such as:
-
Calpains: Calcium-dependent proteases that can cleave cytoskeletal and adhesion proteins, facilitating cell detachment and movement.
-
Rho GTPases: A family of small GTPases that are master regulators of the actin cytoskeleton, controlling processes like lamellipodia formation and cell polarity, which are essential for migration.
-
Figure 2: The SK3-Orai1 signaling pathway in cancer cell migration.
Regulation of SK3 by Protein Kinases
The activity of the SK3 channel is not static; it is dynamically modulated by post-translational modifications, primarily phosphorylation by protein kinases.
-
Protein Kinase A (PKA): The cAMP-PKA signaling pathway negatively regulates SK3 activity. Activation of PKA leads to the serine phosphorylation of the SK3 channel, which decreases its activity. This, in turn, reduces the SK3-dependent calcium entry and inhibits cancer cell migration. The specific serine residues targeted by PKA on SK3 are a subject of ongoing research.
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): In the central nervous system, there exists a reciprocal regulatory relationship between SK channels and CaMKII. Potentiation of SK2/SK3 channel activity has been shown to decrease the autophosphorylation of CaMKIIα at Threonine 286, a key step in its sustained activation. This suggests a negative feedback loop where SK channel activation can dampen CaMKII-mediated signaling, which has significant implications for synaptic plasticity.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Modulation of endothelial SK3 channel activity by Ca2+-dependent caveolar trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-PKA inhibition of SK3 channel reduced both Ca2+ entry and cancer cell migration by regulation of SK3-Orai1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of the SK3 Channel in Neurons: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are gated solely by intracellular calcium (Ca²⁺)[1][2][3]. These channels play a critical role in coupling changes in intracellular Ca²⁺ concentration to the cell's membrane potential[1]. The family comprises three subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively[4]. This guide provides an in-depth examination of the SK3 channel, detailing its molecular structure, core functions within the central nervous system (CNS), key signaling pathways, and its emerging role as a therapeutic target.
SK3 channels are widely expressed in the brain, with notable concentrations in the hippocampus, limbic system, and midbrain regions rich in monoaminergic neurons. Functionally, they are integral to shaping the afterhyperpolarization (AHP) that follows an action potential, thereby regulating neuronal firing patterns, synaptic transmission, and plasticity. Dysfunction of the SK3 channel has been implicated in several neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease, making it a subject of intense research for drug development.
Molecular Structure and Gating Mechanism
An SK channel is a tetrameric complex, formed by four identical or different SK subunits. Each subunit consists of six transmembrane segments (S1-S6), with a pore loop located between S5 and S6 that forms the ion selectivity filter. Unlike voltage-gated potassium channels, the S4 segment is not a primary voltage sensor.
The defining feature of SK channels is their gating mechanism, which is entirely dependent on intracellular Ca²⁺. This is mediated by the protein calmodulin (CaM), which is constitutively bound to the C-terminus of each SK subunit. When intracellular Ca²⁺ levels rise, Ca²⁺ binds to CaM, inducing a conformational change in the channel complex that leads to the opening of the pore. This process allows potassium ions (K⁺) to flow out of the neuron, leading to membrane hyperpolarization. This tight coupling with CaM makes the SK3 channel a sensitive detector of local Ca²⁺ signals within the neuron.
Core Functions in Neuronal Physiology
The SK3 channel's ability to translate calcium signals into electrical inhibition underpins its diverse roles in regulating neuronal activity.
A primary function of SK3 channels is the generation of the medium afterhyperpolarization (mAHP) that follows an action potential. During an action potential, voltage-gated calcium channels (VGCCs) open, leading to Ca²⁺ influx. This rise in Ca²⁺ activates SK3 channels, causing a K⁺ efflux that hyperpolarizes the membrane. This AHP acts as a refractory period, limiting the firing frequency of action potentials. SK3 channels are crucial for controlling the discharge frequency in numerous neuron types, including midbrain dopaminergic neurons, hippocampal neurons, and sympathetic neurons. In dopaminergic neurons of the midbrain, for instance, SK3 channels are critical for controlling spontaneous firing activity and pacemaker precision.
SK3 channels are strategically located in the postsynaptic membrane of glutamatergic synapses, often in close proximity to N-methyl-D-aspartate receptors (NMDARs). During synaptic transmission, Ca²⁺ influx through NMDARs can activate adjacent SK3 channels. The resulting K⁺ efflux generates a localized hyperpolarization that can shunt the excitatory postsynaptic potential (EPSP), effectively dampening the synaptic signal. This mechanism also enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDAR, creating a negative feedback loop that limits excessive Ca²⁺ entry. By modulating synaptic strength, SK3 channels play a significant role in synaptic plasticity, learning, and memory. Blocking SK channels has been shown to facilitate long-term potentiation (LTP).
SK3 channels are expressed in neurons involved in pain pathways, including the laminae I–III of the spinal cord and peripherin-positive neurons. There is a functional interaction between SK3 channels and NMDA receptors in the dorsal horn of the spinal cord, which is involved in regulating nociceptive signals. Activation of SK3 channels in these pathways can produce antinociceptive effects, suggesting that SK3 channel activators may be potential therapeutic agents for pain management.
Signaling Pathways and Molecular Interactions
The function of the SK3 channel is tightly integrated with synaptic signaling cascades, particularly the glutamatergic system.
In dendritic spines of hippocampal and amygdala pyramidal neurons, SK3 channels are co-localized with NMDARs. This arrangement forms a powerful local signaling complex that regulates synaptic efficacy.
Quantitative Data and Pharmacology
The study of SK3 channels relies heavily on specific pharmacological agents. While subtype-specific modulators are still under development, several compounds are widely used to probe SK channel function.
| Compound | Type | Target(s) | Potency (IC₅₀ / EC₅₀) | Reference |
| Apamin (B550111) | Antagonist | SK2 > SK3 > SK1 | IC₅₀ for SK3: ~1 nM | |
| Scyllatoxin | Antagonist | SK channels | IC₅₀ for SK3: ~30 nM | |
| UCL 1684 | Antagonist | SK channels | IC₅₀ for SK3: ~1-10 nM | |
| UCL 1848 | Antagonist | SK channels | IC₅₀ for SK3: ~1 µM | |
| 1-EBIO | Agonist (Positive Modulator) | SK channels | EC₅₀: ~200 µM | |
| CyPPA | Agonist (Positive Modulator) | SK2/SK3 selective | - | |
| NS309 | Agonist (Positive Modulator) | SK1/SK2/SK3 | - |
| Property | Value | Notes | Reference |
| Single-Channel Conductance | ~4-14 pS | Defines them as "small conductance" channels. | |
| Gating | Voltage-independent | Gated solely by intracellular Ca²⁺. | |
| Ca²⁺ Sensitivity (EC₅₀) | 0.3 - 0.7 µM | High sensitivity allows activation by sub-micromolar Ca²⁺ levels. |
Experimental Protocols
Understanding SK3 channel function requires precise electrophysiological and imaging techniques.
This protocol is adapted from methodologies used to study native and expressed SK channels.
Objective: To isolate and record currents mediated by SK3 channels in cultured neurons or brain slices.
Methodology:
-
Cell/Slice Preparation: Prepare acute brain slices (e.g., hippocampus, midbrain) or cultured neurons (e.g., superior cervical ganglion neurons) as per standard laboratory procedures.
-
Solutions:
-
External (Bath) Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 BAPTA (or EGTA to buffer Ca²⁺), 2 MgCl₂, 2 ATP, 0.3 GTP. Adjust free Ca²⁺ to a known concentration (e.g., 1 µM) to activate SK currents. Adjust pH to 7.2 with KOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a target neuron using a borosilicate glass pipette (3-5 MΩ).
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps or ramps to elicit currents. The Ca²⁺ in the pipette will diffuse into the cell and activate SK channels, resulting in a steady outward current.
-
-
Pharmacological Isolation:
-
To confirm the current is mediated by SK channels, apply the antagonist apamin (e.g., 100 nM) to the bath solution. The apamin-sensitive component of the outward current represents the SK channel current.
-
To test modulators, obtain a stable baseline recording and then perfuse the bath with an agonist (e.g., 200 µM 1-EBIO) or antagonist and record the change in current amplitude.
-
This protocol is based on methods for visualizing SK3 protein in neuronal tissue.
Objective: To determine the anatomical distribution and subcellular localization of SK3 channels in the brain.
Methodology:
-
Tissue Preparation: Perfuse an animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Dissect the brain and post-fix overnight in 4% PFA. Cryoprotect the tissue in a sucrose (B13894) solution (e.g., 30% in PBS).
-
Sectioning: Cut the brain into thin sections (e.g., 30-40 µm) using a cryostat or vibratome.
-
Staining:
-
Permeabilization: Rinse sections in PBS and then permeabilize with a detergent solution (e.g., 0.3% Triton X-100 in PBS) for 10-20 minutes.
-
Blocking: Incubate sections in a blocking buffer (e.g., 5% normal goat serum, 1% bovine serum albumin in PBS with Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate sections with a validated primary antibody against SK3 (e.g., rabbit anti-KCNN3) diluted in blocking buffer. Incubate overnight at 4°C.
-
Washing: Wash sections multiple times with PBS.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections again multiple times with PBS.
-
-
Mounting and Imaging: Mount the sections on glass slides using an anti-fade mounting medium. Visualize and capture images using a confocal or fluorescence microscope.
Conclusion
The SK3 channel is a fundamental regulator of neuronal excitability. By translating intracellular calcium signals into a hyperpolarizing potassium current, it controls action potential firing rates, modulates synaptic strength, and participates in complex processes like learning, memory, and nociception. Its dysfunction is increasingly linked to severe neurological and psychiatric disorders, highlighting the SK3 channel as a promising and critical target for the development of novel neurotherapeutics. Further research into subtype-specific modulators will be essential to unlock the full therapeutic potential of targeting this unique ion channel.
References
- 1. Presence of Small-Conductance Calcium-Activated Potassium (SK) Channels in the Central and Peripheral Nervous Systems and Their Role in Health and Disease [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small-conductance Ca2+-activated K+ channels: form and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aups.org.au [aups.org.au]
The Role of SK3 Channel-IN-1 in Cancer Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small-conductance calcium-activated potassium (SK3) channel, encoded by the KCNN3 gene, has emerged as a critical mediator of cancer cell migration and metastasis. Its expression is often upregulated in various cancers, including breast, melanoma, and prostate cancer, where it plays a pivotal role in modulating intracellular calcium signaling, a key driver of cell motility. This technical guide provides an in-depth overview of the role of the SK3 channel in cancer cell migration, with a specific focus on a novel inhibitor, SK3 Channel-IN-1. We will delve into the underlying signaling pathways, present available quantitative data, detail relevant experimental protocols, and visualize key concepts using diagrams to provide a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction: The SK3 Channel as a Therapeutic Target in Cancer
Potassium channels are increasingly recognized for their involvement in the pathophysiology of cancer, contributing to processes such as proliferation, apoptosis, and migration. Among these, the SK3 channel has garnered significant attention due to its specific role in promoting cell movement, a fundamental aspect of metastasis.
SK3 channels are voltage-independent potassium channels activated by intracellular calcium (Ca2+). Their activation leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization increases the electrochemical gradient for Ca2+ influx through other channels, such as the Orai1 calcium channel. This sustained increase in intracellular Ca2+ concentration is a central mechanism by which SK3 channels promote cancer cell migration.
This compound: A Potent and Specific Modulator
This compound, also known as compound 7a, is a lipidic synthetic alkaloid that has been identified as a potent and specific modulator of the SK3 channel.[1] Studies have shown that this compound effectively reduces the migration of breast cancer cells, specifically the MDA-MB-435s cell line, while exhibiting low cytotoxicity in other cell lines.[1] This specificity makes it a promising candidate for further investigation as a potential anti-metastatic agent.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies on SK3 channel inhibitors, including this compound (compound 7a).
Table 1: Effect of this compound on Cancer Cell Migration
| Compound | Cell Line | Assay Type | Concentration | % Inhibition of Migration | Reference |
| This compound (7a) | MDA-MB-435s | Not Specified | Not Specified | Significant Decrease | [1] |
Note: The specific concentration and percentage of inhibition for this compound were not available in the public domain at the time of this guide's compilation. The primary research article by Kouba S, et al. (2020) should be consulted for this detailed quantitative data.
Table 2: Effect of this compound on Intracellular Calcium Entry
| Compound | Cell Line | Measurement | Effect | Reference |
| This compound (7a) | MDA-MB-435s | SK3/Orai1-related Ca2+ entry | Significant Decrease | [1] |
Signaling Pathway of SK3 Channel in Cancer Cell Migration
The SK3 channel promotes cancer cell migration primarily through its interaction with the Orai1 calcium channel, often within specialized membrane microdomains called lipid rafts. The following signaling pathway is a key mechanism:
-
Activation of SK3: Intracellular Ca2+ binds to calmodulin, which in turn activates the SK3 channel.
-
Membrane Hyperpolarization: Activated SK3 channels mediate K+ efflux, leading to hyperpolarization of the plasma membrane.
-
Enhanced Ca2+ Influx: The hyperpolarized membrane potential increases the driving force for Ca2+ entry through store-operated calcium channels, predominantly Orai1.
-
Constitutive Ca2+ Entry: The SK3-Orai1 complex can lead to a sustained, constitutive influx of Ca2+.
-
Activation of Calpain: The elevated intracellular Ca2+ levels activate calcium-dependent proteases, such as calpain.
-
Cytoskeletal Remodeling and Cell Migration: Calpain activation leads to the cleavage of various substrates involved in cell adhesion and cytoskeletal dynamics, ultimately promoting cell migration.
References
Technical Guide: SK3 Channel-IN-1 and its Effects on Intracellular Calcium
Abstract
This technical guide provides a comprehensive overview of SK3 Channel-IN-1, a potent and selective modulator of the small-conductance calcium-activated potassium channel type 3 (SK3 or KCa2.3). The document details the compound's impact on intracellular calcium homeostasis, particularly through its interaction with the SK3-Orai1 signaling complex. We present available quantitative data on its biological activity, detailed experimental methodologies for assessing its effects, and visual diagrams of the key signaling pathways and workflows to support further research and development.
Introduction: The SK3 Channel as a Therapeutic Target
Small-conductance calcium-activated potassium (SK) channels are a family of ion channels (KCa2.1, KCa2.2, KCa2.3) that are gated by submicromolar concentrations of intracellular calcium ([Ca²⁺]i). The SK3 channel isoform (KCa2.3), encoded by the KCNN3 gene, is notably expressed in various tissues and plays a crucial role in regulating cellular excitability by mediating Ca²⁺-induced membrane hyperpolarization.
In certain cancer cells, such as the MDA-MB-435s cell line (originally classified as breast cancer, now considered melanoma), the SK3 channel forms a functional complex with the Orai1 calcium channel.[1] This SK3-Orai1 complex is critical in maintaining a constitutive calcium entry, which promotes cell migration and is implicated in metastatic processes.[1] Consequently, selective modulators of the SK3 channel are valuable tools for investigating these pathways and represent potential leads for developing anti-metastatic therapeutics. This compound (also referred to as compound 7a) is a synthetic lipidic alkaloid identified as a potent and selective modulator of the SK3 channel with anti-migratory effects.[2][3]
Mechanism of Action and Effect on Intracellular Calcium
SK3 channels are activated by a rise in [Ca²⁺]i, leading to an efflux of potassium (K⁺) ions from the cell. This K⁺ efflux hyperpolarizes the cell membrane, which in turn increases the electrochemical driving force for calcium entry through other channels.
The SK3-Orai1 Signaling Complex
In cancer cells like MDA-MB-435s, SK3 channels physically associate with Orai1, a key component of store-operated calcium entry (SOCE), within lipid rafts.[1] This colocalization forms a powerful signaling nexus:
-
Constitutive Ca²⁺ Entry: The SK3-Orai1 complex generates a sustained, low-level influx of Ca²⁺.[1]
-
Positive Feedback Loop: The Ca²⁺ entering through Orai1 activates nearby SK3 channels. The resulting K⁺ efflux and membrane hyperpolarization further promote Ca²⁺ influx through Orai1, creating a positive feedback loop that maintains elevated local [Ca²⁺]i.
Effect of this compound
This compound acts as an inhibitor of the SK3 channel. By blocking the K⁺ efflux through SK3, it disrupts the signaling cascade:
-
Membrane Depolarization: Inhibition of SK3 prevents the hyperpolarization typically caused by K⁺ efflux. The resulting membrane depolarization reduces the driving force for Ca²⁺ entry.
-
Reduction of Intracellular Calcium: By disrupting the positive feedback loop, this compound leads to a significant decrease in the constitutive, SK3/Orai1-related Ca²⁺ entry.[4] This reduction in calcium signaling is believed to be the primary mechanism behind its anti-migratory effects.
The signaling pathway is visualized in the diagram below.
Quantitative Data
The following tables summarize the available quantitative data for this compound (compound 7a). The primary data originates from studies on various cancer cell lines.
Table 1: Anti-Migratory Activity of this compound
| Cell Line | Assay Type | Concentration | % Inhibition of Migration | Reference |
|---|
| MDA-MB-435s | Transwell Migration | 3 µM | ~40% |[4] |
Table 2: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cell Type | IC₅₀ (µM) after 48h |
|---|---|---|
| Caco-2 | Colon Carcinoma | 16 |
| Fibroblast | Normal | >25 |
| HCT-116 | Colon Carcinoma | >25 |
| Huh-7 | Hepatocellular Carcinoma | >25 |
| MCF7 | Breast Carcinoma | >25 |
| MDA-MB-231 | Breast Carcinoma | >25 |
| NCI-H727 | Lung Carcinoma | >25 |
| PC-3 | Prostate Carcinoma | >25 |
Data sourced from Kouba S, et al. Eur J Med Chem. 2020, as cited by commercial vendors and a related thesis.[4][5]
Note: A specific IC₅₀ value for the direct inhibition of SK3 channel currents by this compound from electrophysiological studies is not publicly available at the time of this writing.
Experimental Protocols
The following sections provide detailed methodologies for assays relevant to the study of this compound.
Cell Migration Assay (Boyden Chamber)
This protocol is adapted from the methodology used to assess the anti-migratory effects of this compound on MDA-MB-435s cells.[4]
Methodology:
-
Cell Culture: Culture MDA-MB-435s cells in appropriate media (e.g., Leibovitz's L-15 Medium with 10% FBS) until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 5 x 10⁵ cells/mL.
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of each well.
-
Seeding and Treatment: Add 100 µL of the cell suspension to the upper chamber of each insert. Add this compound to the desired final concentration (e.g., 3 µM) to the upper chamber. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the inserts in methanol for 10 minutes, then stain the migrated cells on the lower surface of the membrane with a 0.5% Crystal Violet solution for 15 minutes.
-
Quantification: Wash the inserts gently with water. Once dry, visualize and count the stained cells under a microscope. Capture images from several random fields of view for each insert and calculate the average number of migrated cells.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Intracellular Calcium Measurement
This protocol describes a representative method for measuring changes in constitutive intracellular calcium entry using a ratiometric fluorescent indicator like Fura-2 AM. It is based on the methodology used to show that this compound reduces SK3/Orai1-related Ca²⁺ entry.[4]
Methodology:
-
Cell Plating: Seed MDA-MB-435s cells onto glass coverslips and culture for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM and a dispersing agent (e.g., 0.02% Pluronic F-127) in a physiological salt solution (e.g., HBSS). Incubate cells with the loading buffer for 45-60 minutes at 37°C in the dark.
-
Washing: After loading, wash the cells twice with fresh salt solution to remove any extracellular dye.
-
Compound Incubation: Incubate the cells with this compound at the desired concentration in the salt solution for a specified time prior to measurement.
-
Imaging: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm. Record a stable baseline fluorescence ratio.
-
Analysis: The ratio of fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration. Compare the stable baseline ratio in cells treated with this compound to that of vehicle-treated control cells to determine the effect on constitutive calcium levels.
Electrophysiology (Whole-Cell Patch-Clamp)
This section provides a general protocol for measuring SK3 channel currents in a heterologous expression system (e.g., HEK293 cells transfected with SK3). Note: This is a representative protocol, as specific electrophysiological data for this compound is not publicly available.
Methodology:
-
Cell Preparation: Culture HEK293 cells stably or transiently expressing the human SK3 channel on small glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to yield a desired free [Ca²⁺] (e.g., 1 µM to activate SK3 channels) (pH 7.2 with KOH).
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system. Pipette resistance should be 2-4 MΩ.
-
Hold the cell at a potential of 0 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.
-
SK3 currents will be identifiable as non-inactivating, outwardly rectifying currents that are dependent on the presence of intracellular Ca²⁺.
-
-
Compound Application:
-
After establishing a stable baseline recording of the SK3 current, perfuse the cell with the external solution containing this compound at various concentrations.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after compound application.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value for channel inhibition.
-
Conclusion
This compound is a valuable chemical probe for studying the role of the SK3 channel in cancer cell biology. Its mechanism of action involves the inhibition of the SK3 channel, leading to a disruption of the SK3-Orai1 signaling complex and a subsequent reduction in constitutive intracellular calcium entry. This activity correlates with a potent inhibition of cancer cell migration. The data and protocols presented in this guide serve as a resource for researchers investigating SK3 channel pharmacology and its downstream effects on calcium signaling, providing a foundation for the development of novel anti-metastatic strategies. Further electrophysiological studies are warranted to precisely quantify its inhibitory potency on SK3 channel currents.
References
- 1. cAMP-PKA inhibition of SK3 channel reduced both Ca2+ entry and cancer cell migration by regulation of SK3-Orai1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SK3通道调节剂 | MCE [medchemexpress.cn]
- 4. applis.univ-tours.fr [applis.univ-tours.fr]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Discovery and Synthesis of SK3 Channel-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SK3 Channel-IN-1, also identified as compound 7a in the primary literature, is a potent and specific modulator of the small-conductance calcium-activated potassium (SK) channel subtype 3 (SK3).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its potential as an anti-metastatic agent. The SK3 channel is increasingly recognized as a key player in cancer cell migration and metastasis, making it a promising therapeutic target.[2][3]
Core Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biological Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Inhibition of Cell Migration | MDA-MB-435s | Significant decrease | [3] |
| Effect on SK3/Orai1-related Ca2+ entry | MDA-MB-435s | Significant decrease |
Table 2: Cytotoxicity Profile of this compound (Compound 7a)
| Cell Line | IC50 (μM) | Assay | Reference |
| NCI-H727 (Human lung carcinoma) | > 25 | Hoechst 33342 staining-based assay (48h) | |
| PC-3 (Human prostate adenocarcinoma) | > 25 | Hoechst 33342 staining-based assay (48h) |
Synthesis of this compound
This compound is a lipidic synthetic alkaloid belonging to a series of 2-substituted tetrahydropyridine (B1245486) derivatives. The detailed synthetic protocol is outlined below, based on the general methodologies for the synthesis of this class of compounds.
Experimental Protocol: Synthesis of 2-substituted tetrahydropyridine derivatives
The synthesis of 2-substituted tetrahydropyridine derivatives, such as this compound, generally involves a multi-step process starting from a suitable chiral precursor. A plausible synthetic route is initiated from a protected amino acid, which is then elaborated to form the tetrahydropyridine ring and subsequently coupled with a lipid side chain.
Step 1: Formation of the Tetrahydropyridine Ring
A common strategy for the synthesis of tetrahydropyridine rings involves the cyclization of an amino alcohol or a related derivative. This can be achieved through various methods, including ring-closing metathesis of a diene precursor or intramolecular cyclization of an amino-epoxide.
Step 2: Introduction of the Lipid Side Chain
The lipid component is typically introduced via a coupling reaction, such as an N-alkylation or an amide bond formation, followed by reduction. For this compound, which possesses a hexadecyl (C16) lipid tail, this would involve the reaction of the tetrahydropyridine intermediate with a C16-containing electrophile.
Step 3: Final Deprotection and Purification
The final step involves the removal of any protecting groups and purification of the final compound, typically by column chromatography, to yield the desired 2-substituted tetrahydropyridine derivative.
Biological Evaluation: Experimental Protocols
The biological activity of this compound was primarily assessed through cell migration and cytotoxicity assays.
Cell Migration Assay (Wound Healing "Scratch" Assay)
This assay is used to evaluate the effect of a compound on the migration of a confluent cell monolayer.
Protocol:
-
Cell Seeding: Plate MDA-MB-435s cells in a 6-well or 12-well plate and culture until a confluent monolayer is formed.
-
Creating the "Wound": A sterile pipette tip (e.g., 200 µL) is used to create a linear scratch in the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: The cells are then incubated in fresh culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Imaging: Images of the scratch are captured at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.
-
Analysis: The rate of wound closure is quantified by measuring the area of the cell-free region over time using image analysis software (e.g., ImageJ).
Cytotoxicity Assay (Hoechst 33342 Staining-Based Assay)
This assay determines the effect of a compound on cell viability by staining the nuclei of cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., NCI-H727, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Staining: After treatment, the culture medium is removed, and the cells are incubated with a staining solution containing Hoechst 33342 dye (a cell-permeant nuclear stain).
-
Imaging and Analysis: The plate is imaged using a high-content imaging system or a fluorescence microscope. The number of viable cells is determined by counting the number of intact, non-condensed nuclei. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then calculated.
Signaling Pathways and Workflows
SK3-Orai1 Signaling Pathway in Cancer Cell Migration
SK3 channels do not function in isolation; they form a crucial signaling complex with the Orai1 calcium channel, particularly within lipid rafts of the plasma membrane. This complex regulates a constitutive influx of calcium ions (Ca2+), which in turn activates downstream effectors that promote cell migration.
Caption: SK3-Orai1 signaling pathway in cancer cell migration.
Experimental Workflow for this compound Characterization
The discovery and validation of a small molecule inhibitor like this compound follows a structured workflow, from initial screening to more detailed biological characterization.
Caption: General workflow for inhibitor discovery and validation.
References
The Role of SK3 Channels in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small-conductance calcium-activated potassium channel 3 (SK3), encoded by the KCNN3 gene, is emerging as a critical player in the pathophysiology of various cancers. Predominantly known for its role in neuronal excitability, recent evidence has implicated the SK3 channel in key aspects of cancer progression, including cell migration, invasion, and metastasis. This technical guide provides a comprehensive overview of SK3 channel expression across different cancer types, details the experimental protocols to assess its expression, and elucidates its role in significant signaling pathways.
SK3 Channel Expression in Different Cancer Types
The expression of the SK3 channel is variably altered across different malignancies, suggesting a context-dependent role in tumorigenesis. The following tables summarize the current findings on SK3 (KCNN3) expression in various cancers compared to non-tumorous tissues.
Table 1: KCNN3 mRNA Expression in Cancer
| Cancer Type | Comparison | Method | Finding | Reference |
| Ovarian Cancer | Normal Ovarian Tissue | Microarray (TCGA & Yoshihara Ovarian cohorts) | Significantly decreased (2.770-fold change in TCGA) | [1] |
| Ovarian Cancer | Platinum-Sensitive vs. Platinum-Resistant | Microarray (TCGA) | Lower in resistant tissues | [1] |
| Castration-Resistant Prostate Cancer (CRPC) | Hormone-Sensitive Prostate Cancer | qPCR | Progressive increase with Enzalutamide treatment (up to 2.5-fold) | [2] |
| Breast Cancer | Normal Breast Tissue | Not Specified (Oncomine & TCGA databases) | High levels in breast cancer tissues | [3] |
| Breast Cancer | Normal Adjacent Tissue | RT-qPCR | Higher in cancer tissues | [3] |
| Breast Cancer | Different Molecular Subtypes | RT-qPCR | Highest in Triple-Negative Breast Cancer (TNBC) | [4] |
Table 2: SK3 Protein Expression in Cancer
| Cancer Type | Comparison | Method | Finding | Reference |
| Breast Cancer | Non-Tumor Breast Biopsies | Western Blot, Immunohistochemistry | Solely expressed in tumor biopsies, not in non-tumor tissues | [5][6] |
| Melanoma | Normal Melanocytes | Not Specified | Expressed in melanoma cells but not in untransformed melanocytes | [7] |
| Ovarian Cancer | Normal Ovarian Tissue | Immunohistochemistry | Markedly lower in cancer tissues | [1][8] |
| Ovarian Cancer | Drug-Sensitive vs. Drug-Resistant | Immunohistochemistry | Significantly lower in drug-resistant tissues (75% of resistant cases showed low expression) | [1] |
| Castration-Resistant Prostate Cancer (CRPC) | Clinically Localized Prostate Cancer (CLC) | Immunohistochemistry | Higher percentage of positive cases in CRPC (62-73%) vs. CLC (27%) | [2] |
| Muscle-Invasive Urothelial Carcinoma | Non-Invasive Urothelial Carcinoma | Not Specified | Strongly expressed in muscle-invasive tumors | [9] |
Signaling Pathways Involving SK3 in Cancer
The pro-migratory and pro-invasive functions of the SK3 channel in cancer are attributed to its interaction with other proteins and its influence on intracellular calcium dynamics.
SK3-Orai1 Signaling Pathway in Cell Migration
In several cancers, including breast and colon cancer, the SK3 channel forms a functional complex with the calcium release-activated calcium (CRAC) channel Orai1.[10] This interaction, often occurring within lipid rafts, leads to a constitutive influx of Ca2+, which in turn activates calcium-dependent signaling cascades that promote cell migration and metastasis.[10]
Zeb1-SK3 Positive Feedback Loop in Prostate Cancer
In castration-resistant prostate cancer, a positive feedback loop involving the transcription factor Zeb1 and the SK3 channel has been identified.[2] Hypoxia and anti-androgen treatment can induce Zeb1, which in turn upregulates SK3 expression. The resulting increase in SK3 activity and subsequent calcium signaling further enhances Zeb1 expression, promoting neuroendocrine differentiation and an aggressive phenotype.[2]
Experimental Protocols for Assessing SK3 Channel Expression
Accurate determination of SK3 channel expression is crucial for both basic research and clinical applications. Below are detailed methodologies for key experimental techniques.
Immunohistochemistry (IHC)
IHC is used to visualize the localization and distribution of SK3 protein in tissue samples.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
100% Ethanol (B145695): 2 changes, 3 minutes each.
-
95% Ethanol: 1 minute.
-
80% Ethanol: 1 minute.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a slide container with 10 mM Sodium Citrate buffer (pH 6.0) with 0.05% Tween 20.
-
Heat in a steamer or water bath at 95-100°C for 30 minutes.
-
Allow slides to cool in the buffer for 30 minutes at room temperature.
-
-
Blocking and Staining:
-
Wash slides 2x for 5 minutes in Phosphate Buffered Saline (PBS).
-
Block endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) for 40 minutes.
-
Wash 2x for 5 minutes in PBS.
-
Block non-specific binding with 5% normal serum (from the same species as the secondary antibody) in PBS with 1% BSA for 1 hour.
-
Incubate with primary antibody against SK3 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides 3x for 5 minutes in PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides 3x for 5 minutes in PBS.
-
Incubate with avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash slides 3x for 5 minutes in PBS.
-
Develop with 3,3'-Diaminobenzidine (DAB) substrate until desired stain intensity is reached.
-
Stop the reaction by rinsing in deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
Rinse in water.
-
Dehydrate through graded ethanol solutions (95% and 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Western Blotting
Western blotting is used to quantify the total amount of SK3 protein in cell or tissue lysates.
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SK3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative or absolute quantity of KCNN3 mRNA.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing:
-
SYBR Green Master Mix (2X)
-
Forward and reverse primers for KCNN3 (10 µM each)
-
cDNA template (diluted)
-
Nuclease-free water
-
-
Run the reaction in a real-time PCR thermal cycler with a typical program:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Perform a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for KCNN3 and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of KCNN3 using the 2-ΔΔCt method.
-
Experimental Workflow for Assessing SK3 Expression
The following diagram outlines a logical workflow for a comprehensive investigation of SK3 channel expression and function in a cancer context.
Conclusion
The SK3 channel represents a promising therapeutic target and a potential biomarker in various cancers. Its differential expression and its role in promoting cancer cell motility and invasion underscore its importance in tumor progression. The methodologies and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and target the SK3 channel in oncology. Future research should focus on validating the clinical utility of SK3 as a prognostic marker and on the development of specific inhibitors for therapeutic intervention.
References
- 1. Low expression of KCNN3 may affect drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zeb1 and SK3 Channel Are Up-Regulated in Castration-Resistant Prostate Cancer and Promote Neuroendocrine Differentiation [mdpi.com]
- 3. Overexpression of SKA3 correlates with poor prognosis in female early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of SK3 channel as a new mediator of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Low expression of KCNN3 may affect drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CRAC and SK Channels: Their Molecular Mechanisms Associated with Cancer Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of SK3 Channels in the Central Nervous System: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability in the central nervous system (CNS). Among the three subtypes (SK1, SK2, and SK3), the SK3 channel, encoded by the KCNN3 gene, plays a distinctive and pivotal role in fine-tuning neuronal firing patterns, synaptic integration, and plasticity.[1][2] This technical guide provides an in-depth examination of the physiological functions of SK3 channels within the CNS, detailing their distribution, contribution to neuronal afterhyperpolarization, and involvement in higher-order processes such as learning and memory. We present a comprehensive summary of pharmacological modulators, detailed experimental protocols for studying SK3 channel function, and visual representations of key signaling pathways and experimental workflows to facilitate further research and therapeutic development.
Introduction to SK3 Channels
SK channels are voltage-independent potassium channels gated by intracellular calcium (Ca²⁺).[3][4] Their activation leads to potassium efflux, resulting in membrane hyperpolarization, which is a key mechanism for regulating neuronal firing frequency and patterns.[1][5] The SK channel family comprises SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3) subunits, which can form both homomeric and heteromeric channels.[6]
SK3 channels, in particular, are distinguished by their widespread but specific distribution throughout the CNS and their significant contribution to the medium afterhyperpolarization (mAHP) that follows action potentials in many neuron types.[1][7][8] This function allows SK3 channels to exert powerful control over neuronal excitability, influencing processes from single-neuron firing to complex behaviors.[2][9] Dysregulation of SK3 channel function has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and epilepsy, making them a compelling target for drug development.[2][10]
Distribution of SK3 Channels in the CNS
The distribution of SK3 channels in the central nervous system is distinct from that of SK1 and SK2 subunits. While SK1 and SK2 are highly expressed in cortical and hippocampal regions, SK3 immunoreactivity is more predominant in subcortical areas and phylogenetically older brain regions.[11][12]
Key areas of SK3 expression include:
-
Basal Ganglia: Particularly high expression is found in the substantia nigra and ventral tegmental area, where SK3 channels are crucial for regulating the pacemaker activity of dopaminergic neurons.[8][11][13]
-
Thalamus and Hypothalamus: Significant SK3 expression is observed, suggesting a role in sensory gating and neuroendocrine function.[1][8][11]
-
Brainstem Nuclei: Areas like the locus coeruleus and tegmental nuclei show notable SK3 immunoreactivity.[11]
-
Hippocampus: While less dense than SK1 and SK2 in the principal cell layers, SK3 is present and plays a role in synaptic plasticity and memory.[2][14] Overexpression of SK3 in the hippocampus is associated with cognitive deficits.[2][10]
-
Spinal Cord: SK3 is expressed in the superficial laminae and in motoneurons, implicating it in nociceptive signaling and motor control.[8][15]
At the subcellular level, SK3 channels are found on somatic and dendritic structures, as well as presynaptic terminals.[11][16] In the hippocampus, SK3 has been shown to co-localize with SK2 and NMDA receptors in dendritic spines.[17]
Core Physiological Functions
The primary physiological role of SK3 channels is the regulation of neuronal excitability, which is achieved through several key mechanisms.
Contribution to Afterhyperpolarization (AHP)
Following an action potential, a period of hyperpolarization known as the afterhyperpolarization (AHP) occurs. The AHP has fast, medium (mAHP), and slow (sAHP) components. SK channels are the primary mediators of the apamin-sensitive mAHP.[1][7] Calcium influx through voltage-gated calcium channels during an action potential activates SK3 channels, leading to potassium efflux and membrane hyperpolarization.[1][9] This mAHP reduces the probability of subsequent action potential firing, thus controlling the firing frequency.[1][5] In dopaminergic neurons of the substantia nigra, SK3 channels are essential for maintaining the precision and frequency of their intrinsic pacemaker activity.[13][18]
Regulation of Synaptic Transmission and Plasticity
SK3 channels are not only involved in postsynaptic excitability but also modulate synaptic transmission and plasticity.
-
Synaptic Transmission: By regulating dendritic excitability, SK3 channels can influence the integration of synaptic inputs.[1][5]
-
Long-Term Potentiation (LTP): The activity of SK3 channels can negatively regulate the induction of LTP, a cellular correlate of learning and memory.[2] Increased expression of SK3 channels in aged mice has been linked to deficits in LTP and hippocampus-dependent learning.[14] Conversely, downregulation of SK3 can reverse these age-related impairments.[14]
Role in Learning and Memory
Given their role in hippocampal function and synaptic plasticity, SK3 channels are implicated in learning and memory processes.[9][19] Overexpression of SK3 channels in mice leads to hippocampal shrinkage and cognitive impairments, particularly in tasks dependent on object recognition.[2][10] Conversely, blocking SK channels with antagonists like apamin (B550111) has been shown to facilitate learning in various behavioral paradigms.[2][9]
Pharmacology of SK3 Channels
The pharmacological modulation of SK3 channels is a key area of research for both understanding their physiological role and for therapeutic intervention. A variety of compounds, both antagonists and positive modulators (agonists), have been identified.
| Compound | Type | Target(s) | Potency (IC₅₀/EC₅₀) | Reference(s) |
| Apamin | Antagonist | SK1, SK2, SK3 | nM range | [7][20] |
| Scyllatoxin | Antagonist | SK channels | IC₅₀ ≈ 8.3-11.4 nM for SK3 | [7] |
| UCL 1684 | Antagonist | SK channels | - | [7] |
| UCL 1848 | Antagonist | SK channels | - | [7] |
| d-Tubocurarine | Antagonist | SK channels | - | [21] |
| Bicuculline methobromide | Antagonist | SK3 | IC₅₀ ≈ 6 µM | [4][22] |
| Amitriptyline | Antagonist | SK3 | IC₅₀ ≈ 39.1 µM | [4][22] |
| 4-Aminopyridine (4-AP) | Antagonist | SK3 (and voltage-gated K⁺ channels) | IC₅₀ ≈ 512 µM | [4][22] |
| Methyl-laudanosine | Antagonist | SK1, SK2, SK3 | IC₅₀ ≈ 1.8 µM for SK3 | [23] |
| Riluzole | Positive Modulator | SK3 | Activates at ≥ 3 µM | [4][22] |
| 1-EBIO | Positive Modulator | SK/IK channels | - | [3] |
| NS309 | Positive Modulator | SK/IK channels | EC₅₀ for leftward shift in Ca²⁺ sensitivity ≈ 0.15 µM for hSK3 | [3] |
| CyPPA | Positive Modulator | SK2, SK3 | EC₅₀ for leftward shift in Ca²⁺ sensitivity ≈ 1.01 µM for hSK3 | [3] |
Key Signaling Pathways and Logical Relationships
The activation of SK3 channels is intricately linked to intracellular calcium dynamics and downstream signaling cascades that regulate neuronal excitability.
Caption: SK3 channel activation pathway.
This diagram illustrates the primary pathways leading to the activation of SK3 channels. An increase in intracellular calcium, triggered by influx through voltage-gated calcium channels and NMDA receptors or release from internal stores via mGluR signaling, leads to the binding of calcium to calmodulin.[1] This complex then activates SK3 channels, resulting in potassium efflux, membrane hyperpolarization (the AHP), and a subsequent reduction in neuronal excitability.[1][9]
Experimental Protocols
Investigating the physiological role of SK3 channels requires a combination of molecular, electrophysiological, and behavioral techniques. Below are detailed methodologies for key experiments.
Immunohistochemistry for SK3 Distribution
This protocol details the localization of SK3 protein in brain tissue.
Caption: Immunohistochemistry (IHC) workflow for SK3.
Methodology:
-
Tissue Preparation: Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[13] Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS and store at 4°C until it sinks.
-
Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm) using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Block non-specific antibody binding by incubating sections in a blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Incubate sections with a validated primary antibody against SK3 overnight at 4°C.[11][13]
-
Wash sections multiple times in PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 2 hours at room temperature.
-
Wash sections, mount onto slides, and coverslip with an anti-fade mounting medium.
-
-
Imaging and Analysis: Acquire images using a confocal microscope. Analyze the distribution and intensity of the SK3 signal in different brain regions.[13]
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording SK3-mediated currents (like the IAHP) from neurons in acute brain slices.
Methodology:
-
Slice Preparation:
-
Rapidly decapitate an anesthetized animal and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.
-
Cut acute brain slices (e.g., 250-300 µm thick) containing the region of interest using a vibratome.
-
Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber on a microscope stage, continuously perfused with oxygenated ACSF at near-physiological temperature.
-
Visualize neurons using infrared-differential interference contrast (IR-DIC) microscopy.
-
Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an intracellular solution. Intracellular solution composition (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.[24]
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
-
Data Acquisition:
-
In current-clamp mode, inject depolarizing current steps to elicit action potentials and record the subsequent AHP.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -60 mV) and use depolarizing voltage steps to activate voltage-gated Ca²⁺ channels and elicit the underlying IAHP.[24]
-
Apply SK channel modulators (e.g., apamin to block, CyPPA to enhance) to the bath to confirm the contribution of SK channels to the recorded currents/potentials.[13]
-
Knockout Mouse Studies
The use of conditional or constitutive SK3 knockout (KO) mice is a powerful tool to elucidate the channel's function.
Methodology:
-
Generation of KO Mice: Generate mice with a targeted deletion of the Kcnn3 gene using techniques like Cre-loxP recombination for conditional knockouts.[24][25]
-
Genotyping: Confirm the genotype of offspring using PCR analysis of genomic DNA.
-
Validation: Verify the absence of SK3 mRNA (via RT-PCR or in situ hybridization) and protein (via Western blot or immunohistochemistry) in the KO animals.[25]
-
Phenotypic Analysis:
-
Electrophysiology: Perform patch-clamp recordings from neurons of KO and wild-type littermates to assess changes in AHP, firing patterns, and synaptic plasticity.[25]
-
Behavioral Testing: Conduct a battery of behavioral tests to assess learning and memory (e.g., Morris water maze, object recognition test), motor function, and anxiety-like behaviors.[2]
-
SK3 Channels in Disease and as a Therapeutic Target
The critical role of SK3 channels in regulating neuronal function makes them a significant factor in the pathophysiology of several CNS disorders.
-
Schizophrenia: The KCNN3 gene has been identified as a candidate gene for schizophrenia.[13][18] Altered SK3 function in dopaminergic neurons may contribute to the dopamine (B1211576) dysregulation observed in the disorder.[13]
-
Neurodegenerative Diseases: Overexpression of SK3 has been linked to age-related cognitive decline and hippocampal shrinkage, suggesting a potential role in conditions like Alzheimer's disease.[2][10][14]
-
Pain: SK3 channels are involved in the modulation of nociceptive pathways, and their activation may represent a therapeutic strategy for certain types of pain, such as trigeminal neuralgia.
The development of subtype-selective SK3 modulators is a promising avenue for treating these conditions. Positive modulators could be beneficial in disorders characterized by hyperexcitability, while selective antagonists might enhance cognitive function in specific contexts.
Conclusion
SK3 channels are indispensable for the precise control of neuronal activity across diverse regions of the central nervous system. Their role extends from shaping the fundamental firing patterns of individual neurons to influencing complex processes like synaptic plasticity and memory. The continued exploration of SK3 channel physiology, facilitated by the advanced experimental techniques outlined in this guide, holds immense potential for uncovering novel therapeutic strategies for a range of debilitating neurological and psychiatric disorders.
References
- 1. aups.org.au [aups.org.au]
- 2. SK3 Channel Overexpression in Mice Causes Hippocampal Shrinkage Associated with Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological modulation of SK3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functions of SK channels in central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SK3 - Wikipedia [en.wikipedia.org]
- 7. SK3 is an important component of K+ channels mediating the afterhyperpolarization in cultured rat SCG neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Presence of Small-Conductance Calcium-Activated Potassium (SK) Channels in the Central and Peripheral Nervous Systems and Their Role in Health and Disease [imrpress.com]
- 9. aups.org.au [aups.org.au]
- 10. SK3 Channel Overexpression in Mice Causes Hippocampal Shrinkage Associated with Cognitive Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative immunohistochemical distribution of three small-conductance Ca2+-activated potassium channel subunits, SK1, SK2, and SK3 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regional Differences in Distribution and Functional Expression of Small-Conductance Ca2+-Activated K+ Channels in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Expression of the Small-Conductance, Calcium-Activated Potassium Channel SK3 Is Critical for Pacemaker Control in Dopaminergic Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Functional Role for Small-Conductance Calcium-Activated Potassium Channels in Sensory Pathways Including Nociceptive Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 18. mrcanu.pharm.ox.ac.uk [mrcanu.pharm.ox.ac.uk]
- 19. app.dimensions.ai [app.dimensions.ai]
- 20. KCa2 and KCa3 Channels in Learning and Memory Processes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Small Conductance Ca2+-Activated K+ Channel Knock-Out Mice Reveal the Identity of Calcium-Dependent Afterhyperpolarization Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jneurosci.org [jneurosci.org]
Unveiling SK3 Channel-IN-1: A Potential Therapeutic Agent in Oncology
For Immediate Release
This technical whitepaper provides a comprehensive overview of SK3 Channel-IN-1, a potent and specific modulator of the small-conductance calcium-activated potassium (SK3) channel, and its potential as a therapeutic agent, particularly in the context of oncology. This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of ion channel modulation for cancer therapy.
Executive Summary
Metastasis remains a primary driver of cancer-related mortality. Recent research has illuminated the critical role of ion channels in cancer cell migration, a key process in the metastatic cascade. The SK3 channel, in particular, has emerged as a significant player in promoting the migration and invasion of various cancer cells, including breast and prostate cancer. This compound (also referred to as compound 7a) is a novel lipidic synthetic alkaloid that has demonstrated potent and specific modulation of the SK3 channel, leading to a significant reduction in cancer cell migration in preclinical studies. This whitepaper will delve into the mechanism of action, quantitative data, and experimental protocols related to this compound, positioning it as a promising candidate for anti-metastatic drug development.
The Role of SK3 Channels in Cancer Progression
Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are activated by intracellular calcium. The SK3 channel, encoded by the KCNN3 gene, is highly expressed in several types of cancer cells.[1] Its activity is intricately linked to the regulation of membrane potential and calcium signaling, both of which are crucial for cell motility.
The prevailing model suggests that SK3 channels form a functional complex with the Orai1 calcium channel within lipid rafts of the plasma membrane.[2][3] This complex facilitates a constitutive influx of calcium ions, which in turn activates downstream signaling pathways that promote cell migration.[4] By hyperpolarizing the cell membrane, SK3 channel activity increases the electrochemical gradient for calcium entry through channels like Orai1, thus creating a positive feedback loop that sustains migratory signals.
This compound: A Potent Modulator of SK3 Activity
This compound is a 2-substituted tetrahydropyridine (B1245486) derivative identified as a potent and specific modulator of the SK3 channel.[5] Preclinical evidence indicates that it effectively disrupts the pro-migratory signaling mediated by the SK3-Orai1 complex.
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant compounds from published studies.
| Compound/Agent | Target(s) | Assay Type | Cell Line | IC50/EC50 | Efficacy | Reference(s) |
| This compound (7a) | SK3 Channel | Cell Migration | MDA-MB-435s | ~1 µM | Significant decrease in migration | [5][6] |
| This compound (7a) | SK3/Orai1 | Calcium Entry | MDA-MB-435s | N/A | Significant decrease in Ca2+ entry | [5][6] |
| Ohmline | SK3 Channel | SK3 Current Inhibition | N/A | 300 nM | Potent inhibitor | [6] |
| Apamin | SK Channels | SK Current Inhibition | Various | pM to nM | Potent but non-selective SK inhibitor | [6] |
Note: Specific IC50 values for this compound's direct inhibition of SK3 channel currents are not yet publicly available and are a key area for future investigation.
Cytotoxicity Profile
A crucial aspect of a potential therapeutic agent is its safety profile. Studies have shown that this compound exhibits low cytotoxicity in various cell lines, suggesting a favorable therapeutic window.[5][7]
| Compound | Cell Line | Assay Type | Result | Reference(s) |
| This compound (7a) | Various | Cytotoxicity Assay | Low cytotoxicity | [5][7] |
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for this compound involves the disruption of the SK3-Orai1 signaling complex. The following diagram illustrates this pathway and the inhibitory effect of this compound.
Experimental Protocols
This section outlines the key experimental methodologies used to characterize this compound.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of this compound on the collective migration of a sheet of cells.
Protocol:
-
Cell Seeding: Plate MDA-MB-435s breast cancer cells in a 6-well plate and grow to confluence.
-
Scratch Creation: Create a uniform "scratch" or cell-free gap in the confluent monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8 hours) for up to 48 hours using an inverted microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each time point and condition. The rate of wound closure is calculated and compared between treated and control groups.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique is employed to directly measure the effect of this compound on the ionic currents flowing through SK3 channels.
Protocol:
-
Cell Preparation: Use cells endogenously expressing SK3 channels (e.g., MDA-MB-435s) or a cell line stably transfected with the human SK3 gene (e.g., HEK293-SK3).
-
Pipette Solution: The internal pipette solution should contain a known concentration of free calcium (e.g., 1 µM) to activate SK channels, along with a potassium-based solution.
-
External Solution: The external solution is a physiological saline solution.
-
Recording: Establish a whole-cell patch-clamp configuration. Hold the cell at a negative membrane potential (e.g., -80 mV) and apply voltage ramps or steps to elicit SK currents.
-
Compound Application: After recording a stable baseline current, perfuse the external solution containing this compound at various concentrations onto the cell.
-
Data Analysis: Measure the amplitude of the SK current before and after the application of the compound to determine the extent of inhibition.
Intracellular Calcium Measurement
This assay is used to assess the effect of this compound on intracellular calcium concentration, particularly the influx mediated by the SK3-Orai1 complex.
Protocol:
-
Cell Loading: Load MDA-MB-435s cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) in a physiological buffer using a fluorescence plate reader or microscope.
-
Treatment: Add this compound or vehicle control to the cells and continue to monitor the fluorescence ratio over time.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio and compare the effect of this compound to the control.
Synthesis of this compound
This compound is a lipidic synthetic alkaloid belonging to the class of 2-substituted tetrahydropyridine derivatives. The synthesis involves a multi-step process, which is detailed in the primary literature.[5] A general overview of the synthetic strategy is provided below.
Therapeutic Potential and Future Directions
The potent and specific modulation of the SK3 channel by this compound, coupled with its ability to inhibit cancer cell migration at non-toxic concentrations, highlights its significant therapeutic potential as an anti-metastatic agent. Future research should focus on:
-
In Vivo Efficacy: Evaluating the anti-metastatic effects of this compound in relevant animal models of cancer.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Target Specificity: Further confirming the selectivity of this compound for the SK3 channel over other ion channels.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.
Conclusion
This compound represents a promising lead compound in the development of novel anti-cancer therapies targeting ion channels. Its ability to specifically modulate the SK3 channel and inhibit cancer cell migration provides a strong rationale for its further preclinical and clinical development. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of ion channel-targeted cancer therapeutics.
References
- 1. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of SK3 channel as a new mediator of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP-PKA inhibition of SK3 channel reduced both Ca2+ entry and cancer cell migration by regulation of SK3-Orai1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SK3 Channel Overexpression in Mice Causes Hippocampal Shrinkage Associated with Cognitive Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New alkyl-lipid blockers of SK3 channels reduce cancer cell migration and occurrence of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developments of isoCombretastatin A-4 derivatives as highly cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The SK3 Channel Interactome: A Technical Guide to its Molecular Partnerships
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the complex and dynamic interactions between the small-conductance calcium-activated potassium (SK3) channel, also known as KCa2.3, and its diverse protein partners. Understanding these interactions is critical for elucidating the physiological roles of SK3 in various tissues, including the nervous system, muscle, and endothelium, and for developing targeted therapeutics for a range of associated pathologies.
Core Interacting Proteins and their Functional Significance
The SK3 channel does not function in isolation but as part of a larger macromolecular complex. Its activity, trafficking, and localization are finely tuned by a host of interacting proteins. The primary and most well-characterized interacting partners are summarized below.
Calmodulin (CaM): The Essential Calcium Sensor
The interaction with Calmodulin is fundamental to the very definition of an SK channel. CaM is not a transient signaling molecule but an intrinsic, constitutively bound subunit of the SK3 channel complex[1][2][3].
-
Nature of Interaction: The association between SK3 and CaM is extremely stable and occurs even in the absence of calcium[1][3]. The C-lobe of CaM is primarily responsible for this constitutive binding to the calmodulin-binding domain (CaMBD) located in the C-terminus of the SK3 channel[2][4].
-
Functional Consequence: While constitutively bound, the gating of the SK3 channel is triggered by the binding of intracellular calcium to the N-terminal EF hands of CaM[1][2]. This conformational change in the CaM N-lobe is transduced to the channel, leading to its opening and subsequent potassium efflux. This mechanism directly couples intracellular calcium signals to the cell's membrane potential[1][5].
Regulatory Kinases and Phosphatases: A Dynamic Duo
The calcium sensitivity of the SK3 channel is not static but is dynamically regulated by the opposing actions of Protein Kinase CK2 (formerly Casein Kinase II) and Protein Phosphatase 2A (PP2A)[2][6].
-
Nature of Interaction: Both CK2 and PP2A are constitutively associated with the SK channel complex, forming a multiprotein signaling hub[6][7]. These enzymes interact with both the N- and C-termini of the SK channel subunits[6].
-
Functional Consequence: The primary target for this regulation is not the SK3 channel itself, but the associated CaM subunit. CK2 phosphorylates CaM, which leads to a decrease in the apparent Ca2+ sensitivity of the channel (a rightward shift in the Ca2+ dose-response curve)[8][9][10]. Conversely, PP2A dephosphorylates CaM, increasing the channel's sensitivity to calcium[2][10]. This phosphorylation is state-dependent, with CK2-mediated phosphorylation occurring when the channel is closed[6][10]. This regulatory mechanism allows for fine-tuning of neuronal excitability and other SK3-dependent processes.
Channel Subunits and Scaffolding Proteins
SK3 channels can co-assemble with other channel types and are anchored at specific subcellular locations by scaffolding proteins, forming signaling microdomains.
-
Other SK Subunits (SK1, SK2): SK3 subunits can form heteromeric channels with SK1 and SK2 subunits[11][12]. This co-assembly can significantly alter the channel's properties, including its pharmacology, trafficking to the cell surface, and overall current density[12][13]. For instance, co-expression of SK3 with SK1 has been shown to reduce the number of functional channels at the plasma membrane[12].
-
Orai1: In the context of cancer cell migration, SK3 forms a functional complex with the Orai1 calcium channel[14][15]. This complex is often localized in lipid rafts and creates a microdomain for constitutive Ca2+ entry, which promotes cell motility[15]. The cAMP-PKA pathway can disrupt this complex by displacing Orai1 from the lipid rafts, thereby inhibiting Ca2+ entry and migration[15].
-
Voltage-Gated Calcium Channels (Cav1.3): In midbrain dopaminergic neurons, SK3 is part of a larger macromolecular complex that includes the L-type calcium channel Cav1.3 and HCN channels[16][17]. This physical proximity allows for efficient coupling between Ca2+ influx through Cav1.3 and the activation of SK3, which is crucial for regulating the pacemaking activity of these neurons[16].
-
α-actinin2: This cytoskeletal protein acts as a molecular bridge, linking SK channels to L-type Ca2+ channels along the Z-line in cardiac myocytes[18][19]. This interaction ensures that SK channels are precisely positioned to respond to Ca2+ entering through adjacent calcium channels[19].
-
Actin-Cytoskeleton Regulators (nWASP and Abi-1): In neural stem cells and developing neurons, SK3 forms a complex with the neural Wiskott-Aldrich Syndrome Protein (nWASP) and Abelson interacting protein 1 (Abi-1)[20]. This trimeric complex links SK3 channel activity to the local reorganization of the actin cytoskeleton, playing a role in neurite outgrowth and early neurogenesis[20].
Transcriptional Regulators
-
Zeb1: In prostate cancer, a positive feedback loop exists between the transcription factor Zeb1 and the SK3 channel[14]. Zeb1 promotes the transcription of the KCNN3 gene (encoding SK3), and in turn, SK3 channel activity can induce the expression of Zeb1. This loop is implicated in promoting neuroendocrine differentiation and cancer cell migration[14].
-
Sp1 and Sp3: In the myometrium, the expression of the SK3 channel is regulated during pregnancy by the transcription factors Sp1 and Sp3 in response to estrogen[21]. Sp1 acts as a transcriptional enhancer, while Sp3 can act as a repressor, and the balance between these two factors controls SK3 expression levels, which is critical for uterine quiescence[21].
Quantitative Data on SK3 Channel Interactions and Modulation
The following tables summarize key quantitative data related to the pharmacology and modulation of SK3 channels. Direct binding affinities for many protein-protein interactions are not widely reported in the literature and often require specialized biophysical assays.
| Modulator | Channel Subtype(s) | Effect | Potency (EC₅₀ / IC₅₀) | Reference |
| Apamin | hSK2 | Inhibition | IC₅₀: 141 ± 21 pM | [13] |
| hSK3 | Inhibition | IC₅₀: 2.62 ± 0.36 nM | [13] | |
| rSK3 | Inhibition | IC₅₀: ~1.2 nM | [22] | |
| CyPPA | hSK3 | Activation | EC₅₀: 5.6 ± 1.6 µM | [9] |
| hSK2 | Activation | EC₅₀: 14 ± 4 µM | [9] | |
| NS309 | hSK3 | Activation | EC₅₀: 0.15 µM (Ca²⁺-sensitizing) | [9] |
| BmP05 Toxin | SK3 | Inhibition | IC₅₀: 3.8 nM | [23] |
| Intracellular Ca²⁺ | SK Channels | Gating | Kᴅ: ~0.5 µM | [1][24] |
Signaling Pathways and Logical Relationships
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and interaction networks involving the SK3 channel.
References
- 1. Small conductance Ca2+-activated K+ channels and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SK channels and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Cardiac small-conductance calcium-activated potassium channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SK channel - Wikipedia [en.wikipedia.org]
- 6. Organization and Regulation of Small Conductance Ca2+-activated K+ Channel Multiprotein Complexes | Journal of Neuroscience [jneurosci.org]
- 7. Protein kinase CK2 and ion channels (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase CK2 Contributes to Diminished Small Conductance Ca2+ -Activated K+ Channel Activity of Hypothalamic Presympathetic Neurons in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SK3 - Wikipedia [en.wikipedia.org]
- 12. The SK3 subunit of small conductance Ca2+-activated K+ channels interacts with both SK1 and SK2 subunits in a heterologous expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preferential formation of human heteromeric SK2:SK3 channels limits homomeric SK channel assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cAMP-PKA inhibition of SK3 channel reduced both Ca2+ entry and cancer cell migration by regulation of SK3-Orai1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Resolution Proteomics Unravel a Native Functional Complex of Cav1.3, SK3, and Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels in Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. An SK3 channel/nWASP/Abi-1 complex is involved in early neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SK3 channel expression during pregnancy is regulated through estrogen and Sp factor-mediated transcriptional control of the KCNN3 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SK3 is an important component of K+ channels mediating the afterhyperpolarization in cultured rat SCG neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Orai1 Boosts SK3 Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology and Toxicology Profile of the SK3 Channel
This technical guide provides a comprehensive overview of the pharmacology and toxicology of the Small Conductance Calcium-Activated Potassium Channel 3 (SK3), also known as KCa2.3. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and safety profile of targeting this ion channel.
Introduction to the SK3 Channel
The SK3 channel, encoded by the KCNN3 gene, is a member of the small-conductance calcium-activated potassium channel family.[1] These channels are voltage-independent and are gated exclusively by intracellular calcium.[2] SK3 channels play a crucial role in regulating neuronal excitability, synaptic plasticity, and smooth muscle tone by contributing to the afterhyperpolarization (AHP) that follows an action potential.[2][3] Their expression is widespread, with notable presence in the central nervous system, cardiovascular system, and smooth muscle cells.[4][5]
Pharmacology of the SK3 Channel
The pharmacological modulation of the SK3 channel has been a subject of intense research to elucidate its physiological functions and therapeutic potential. A variety of compounds, including both inhibitors and activators, have been identified.
SK3 Channel Inhibitors
SK3 channel inhibitors block the flow of potassium ions, leading to increased cellular excitability. These compounds are valuable tools for studying the physiological roles of SK3 and are being investigated for various therapeutic applications.
| Compound | Type | Potency (IC₅₀) | Selectivity | Reference |
| Apamin (B550111) | Peptide Toxin | ~1 nM | Selective for SK channels (SK2 > SK3 > SK1) | [6][7] |
| UCL 1684 | Non-peptidic | - | Potent SK channel blocker | [8] |
| Amitriptyline | Tricyclic Antidepressant | 39.1 ± 10 µM | - | [9] |
| 4-Aminopyridine (4-AP) | K+ Channel Blocker | 512 µM | Non-selective | [9] |
| Bicuculline (methyl derivative) | GABA-A Antagonist | 6 µM | Also inhibits GABA-A receptors | [9] |
| Methyl-laudanosine | Alkaloid | 1.8 ± 0.6 μM | Non-selective for SK subtypes (SK1, SK2, SK3) | [10] |
SK3 Channel Activators (Positive Modulators)
SK3 channel activators, or positive allosteric modulators, enhance the channel's sensitivity to intracellular calcium, leading to membrane hyperpolarization and decreased cellular excitability.
| Compound | Type | Potency (EC₅₀) | Selectivity | Reference |
| Riluzole | Benzothiazole | Activates at ≥ 3 µM | - | [9] |
| 1-EBIO | Benzimidazolone | - | Activates SK and IK channels | [11] |
| CyPPA | Pyrazole derivative | 5.6 ± 1.6 μM | Selective for SK3 and SK2 over SK1 and IK | [12] |
| NS309 | Indole derivative | - | Potent activator of SK and IK channels | [12] |
| SKS-11 | Indole derivative | Potent positive modulator | - | [13] |
| SKS-14 | Indole derivative | Potent positive modulator | - | [13] |
Toxicology Profile of SK3 Channel Modulation
The modulation of SK3 channels, while therapeutically promising, is also associated with potential toxicities. Understanding these adverse effects is critical for the development of safe and effective SK3-targeting drugs.
Toxicology of SK3 Channel Inhibitors
Apamin:
-
Neurotoxicity: As a neurotoxin, apamin can cross the blood-brain barrier to a limited extent and cause central nervous system effects. In animal models, administration has been associated with convulsions, spinal spasticity, tremor, and ataxia.[2][4][6]
-
Systemic Effects: In animal studies, apamin has been shown to cause hemorrhagic effects in the lungs, pulmonary hyperinflation, and congestion in the liver, spleen, and kidneys.[2][6] Local administration can cause pain, swelling, and redness.[4]
Toxicology of SK3 Channel Activators
Riluzole:
-
Common Adverse Effects: The most frequently reported side effects include nausea, weakness, and dizziness.[14][15]
-
Serious Adverse Effects: Riluzole can cause liver problems, including increased aminotransferases, and in rare cases, pancreatitis and interstitial lung disease.[14][16][17] It can also lead to a decrease in white blood cells (neutropenia).[14][18]
Genetic Insights into SK3 Channel Toxicology
-
KCNN3 Gene Mutations: Gain-of-function mutations in the KCNN3 gene have been linked to Zimmermann-Laband Syndrome.[1][19] Polymorphisms in this gene have also been associated with an increased susceptibility to taxane-induced neurotoxicity.[1][19] Additionally, variations in the KCNN3 gene have been implicated in schizophrenia and other neuropsychiatric disorders.[20][21]
-
Animal Models:
-
SK3 Knockout Mice: Mice lacking the SK3 channel exhibit hypertension.[22]
-
SK3 Overexpression Mice: Overexpression of the SK3 channel in mice has been shown to cause a high incidence of sudden cardiac death due to heart block and bradyarrhythmias.[23][24] These mice also exhibit hippocampal shrinkage and cognitive impairments.[25]
-
Signaling Pathways Involving the SK3 Channel
The SK3 channel is a key component of several important signaling pathways, primarily through its role in modulating intracellular calcium levels and membrane potential.
Key Experimental Protocols
The study of SK3 channels relies on a variety of specialized experimental techniques. Below are detailed methodologies for some of the key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for recording the activity of ion channels across the entire cell membrane.
Objective: To measure macroscopic SK3 currents in response to changes in intracellular calcium or pharmacological agents.
Methodology:
-
Cell Preparation: HEK293 or CHO cells stably transfected with the KCNN3 gene are commonly used.[3][10] Cells are cultured on glass coverslips to a confluence of 50-70%.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).[26][27]
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, and a calculated amount of CaCl₂ to achieve the desired free calcium concentration (e.g., 1 µM) (pH adjusted to 7.2 with KOH).[26][27]
-
-
Recording:
-
A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
The pipette is lowered onto a cell, and gentle suction is applied to form a high-resistance (GΩ) seal.
-
A brief pulse of stronger suction is applied to rupture the cell membrane, establishing the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV), and currents are recorded in response to voltage steps or ramps.
-
-
Data Analysis: SK3 channel activity is quantified by measuring the current amplitude at a specific voltage. The effects of pharmacological agents are determined by comparing currents before and after drug application.
Immunohistochemistry
This technique is used to visualize the localization of the SK3 channel protein within tissues.
Objective: To determine the distribution of SK3 channels in a specific tissue or cell type.
Methodology:
-
Tissue Preparation: The tissue of interest is fixed (e.g., with 4% paraformaldehyde), embedded in paraffin (B1166041) or frozen, and sectioned.[5][28]
-
Antigen Retrieval: For paraffin-embedded tissues, sections are deparaffinized and rehydrated. Antigen retrieval is often performed by heating the slides in a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0).[29]
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum (e.g., 10% goat serum).[30]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the SK3 channel overnight at 4°C.[29]
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Mounting and Imaging: Sections are mounted with a coverslip using a mounting medium containing a nuclear counterstain (e.g., DAPI). The staining is then visualized using a fluorescence microscope.[28]
Conclusion
The SK3 channel is a critical regulator of cellular excitability with a complex pharmacological and toxicological profile. While modulators of this channel hold significant therapeutic promise for a range of disorders, from neurological conditions to cardiovascular diseases, their potential for adverse effects necessitates careful consideration in drug development. This guide provides a foundational understanding of the current knowledge surrounding the SK3 channel to aid researchers in their efforts to safely and effectively target this important ion channel.
References
- 1. KCNN3 potassium calcium-activated channel subfamily N member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SK3 is an important component of K+ channels mediating the afterhyperpolarization in cultured rat SCG neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apamin - Wikipedia [en.wikipedia.org]
- 5. Comparative immunohistochemical distribution of three small-conductance Ca2+-activated potassium channel subunits, SK1, SK2, and SK3 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]
- 8. SK Channels Gate Information Processing In Vivo by Regulating an Intrinsic Bursting Mechanism Seen In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological modulation of SK3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional reduction of SK3-mediated currents precedes AMPA-receptor-mediated excitotoxicity in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into the potency of SK channel positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Riluzole - Wikipedia [en.wikipedia.org]
- 15. Riluzole: MedlinePlus Drug Information [medlineplus.gov]
- 16. Riluzole Uses, Side Effects & Warnings [drugs.com]
- 17. Riluzole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. drugs.com [drugs.com]
- 19. KCNN3 potassium calcium-activated channel subfamily N member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. Age-dependent neuroprotective effect of an SK3 channel agonist on excitotoxity to dopaminergic neurons in organotypic culture | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. Kcnn3 potassium intermediate/small conductance calcium-activated channel, subfamily N, member 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. Overexpression of KCNN3 results in sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. SK3 Channel Overexpression in Mice Causes Hippocampal Shrinkage Associated with Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. docs.axolbio.com [docs.axolbio.com]
- 27. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 28. researchgate.net [researchgate.net]
- 29. bosterbio.com [bosterbio.com]
- 30. cancer.wisc.edu [cancer.wisc.edu]
The Pivotal Role of SK3 Channels in Neuronal Afterhyperpolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability. Among the SK channel subtypes, SK3 (KCa2.3) plays a significant role in mediating the afterhyperpolarization (AHP) that follows an action potential. This process is fundamental in shaping neuronal firing patterns, including spike frequency adaptation and pacemaker activity. This technical guide provides an in-depth analysis of the function of SK3 channels in AHP, detailing the underlying signaling pathways, experimental methodologies for their study, and a comprehensive summary of quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, offering insights into the therapeutic potential of targeting SK3 channels for various neurological disorders.
Introduction to SK3 Channels and Afterhyperpolarization
The afterhyperpolarization (AHP) is a period of hyperpolarization following an action potential, primarily mediated by the efflux of potassium ions. The AHP can be divided into fast, medium (mAHP), and slow (sAHP) components, each governed by distinct potassium channels. SK channels, including the SK3 subtype, are key contributors to the medium AHP.[1][2] These channels are unique in that they are voltage-insensitive and are activated exclusively by intracellular calcium (Ca²⁺) concentrations in the sub-micromolar range.[1][3]
SK3 channels are widely expressed throughout the central nervous system, with particularly high levels in the hypothalamus, thalamus, and midbrain regions.[4] Their activation by Ca²⁺ influx during an action potential leads to an outward potassium current that hyperpolarizes the membrane, thereby prolonging the inter-spike interval and reducing neuronal firing frequency. This function is crucial for preventing neuronal hyperexcitability. The gene encoding the SK3 channel, KCNN3, has been identified as a candidate gene for neurological conditions like schizophrenia, highlighting its importance in normal brain function.
Signaling Pathway of SK3 Channel Activation in Afterhyperpolarization
The activation of SK3 channels is a multi-step process initiated by the influx of intracellular calcium and intricately regulated by the calcium-binding protein calmodulin (CaM).
// Nodes AP [label="Action Potential\nDepolarization", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_influx [label="Ca²⁺ Influx\n(Voltage-gated Ca²⁺ channels)", fillcolor="#F1F3F4", fontcolor="#202124"]; CaM_inactive [label="Inactive Calmodulin\n(CaM)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Ca_CaM [label="Ca²⁺-CaM Complex", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; SK3_closed [label="SK3 Channel\n(Closed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SK3_open [label="SK3 Channel\n(Open)", fillcolor="#34A853", fontcolor="#FFFFFF"]; K_efflux [label="K⁺ Efflux", fillcolor="#F1F3F4", fontcolor="#202124"]; AHP [label="Medium\nAfterhyperpolarization\n(mAHP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AP -> Ca_influx [label="Opens"]; Ca_influx -> CaM_inactive [label="Binds to"]; CaM_inactive -> Ca_CaM [label="Activation"]; Ca_CaM -> SK3_closed [label="Binds to\nN-lobe"]; SK3_closed -> SK3_open [label="Conformational\nChange"]; SK3_open -> K_efflux [label="Mediates"]; K_efflux -> AHP [label="Causes"]; } mend Figure 1: Signaling pathway for SK3 channel activation and its role in afterhyperpolarization.
As depicted in Figure 1, the process begins with membrane depolarization during an action potential, which opens voltage-gated calcium channels. The subsequent influx of Ca²⁺ leads to a rapid increase in the intracellular calcium concentration. Calmodulin (CaM), a ubiquitous calcium-binding protein, serves as the calcium sensor for SK channels. CaM is constitutively bound to the SK channel, with its C-lobe interacting in a Ca²⁺-independent manner. Upon Ca²⁺ binding to the N-lobe of CaM, a conformational change is induced in the SK3 channel, leading to the opening of its pore. This allows for the efflux of potassium ions down their electrochemical gradient, resulting in the hyperpolarization of the cell membrane, which manifests as the medium AHP.
Quantitative Data on SK3 Channels
The biophysical and pharmacological properties of SK3 channels have been extensively studied. The following tables summarize key quantitative data from various experimental systems.
Table 1: Biophysical Properties of SK3 Channels
| Property | Value | Cell Type / Condition | Reference |
| Single-channel Conductance | ~10 pS | - | |
| Ca²⁺ Sensitivity (EC₅₀) | ~0.5 µM | Heterologous expression | |
| Ca²⁺ Sensitivity (EC₅₀) | 429 nM | hSK3 in HEK293 cells | |
| Ca²⁺ Sensitivity (EC₅₀) | 104.2 nM | Endogenous in TE671 cells | |
| Activation Time Constant (τ_on) | 5-15 ms | Inside-out patches | |
| Deactivation Time Constant | ~30 ms | - | |
| Reversal Potential Shift | 56.6 mV / 10-fold increase in K⁺out | TE671 cells |
Table 2: Pharmacology of SK3 Channel Blockers
| Compound | IC₅₀ | Cell Type / Condition | Reference |
| Apamin | 4.3 nM | Endogenous in TE671 cells | |
| d-tubocurarine (d-TC) | 43.2 µM | Endogenous in TE671 cells | |
| Methyl-laudanosine | 1.8 µM | Transfected cell lines | |
| Amitriptyline | 39.1 µM | HEK293 cells | |
| 4-Aminopyridine (4-AP) | 512 µM | HEK293 cells | |
| Bicuculline methobromide | 6 µM | HEK293 cells |
Table 3: Pharmacology of SK3 Channel Positive Modulators
| Compound | EC₅₀ | Effect | Cell Type / Condition | Reference |
| CyPPA | 5.6 µM | Positive modulator | hSK3 in HEK293 cells | |
| NS309 | 0.15 µM | Leftward shift in Ca²⁺ activation | hSK3 channels | |
| 1-EBIO | - | Increases current by 132.6% at 500 µM | Endogenous in TE671 cells | |
| Riluzole | Activates at ≥ 3 µM | Positive modulator | HEK293 cells |
Experimental Protocols for Studying SK3 Channels
A variety of experimental techniques are employed to investigate the role of SK3 channels in afterhyperpolarization. Below are detailed methodologies for key experiments.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is fundamental for characterizing the currents mediated by SK3 channels and their pharmacological modulation.
// Nodes Cell_Prep [label="Cell Preparation\n(e.g., HEK293 expressing SK3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Patching [label="Gigaseal Formation &\nWhole-Cell Configuration", fillcolor="#F1F3F4", fontcolor="#202124"]; Recording [label="Voltage-Clamp Recording\n(e.g., voltage steps or ramps)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug_App [label="Drug Application\n(Blockers/Modulators)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Current amplitude, kinetics, I-V relationship)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Prep -> Patching; Patching -> Recording; Recording -> Drug_App [label="During recording"]; Drug_App -> Recording; Recording -> Data_Analysis; } mend Figure 2: Workflow for whole-cell patch-clamp recording of SK3 channel currents.
Detailed Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are commonly used for heterologous expression of SK3 channels. Cells are cultured under standard conditions and transfected with a plasmid containing the SK3 cDNA.
-
Solutions:
-
External (Bath) Solution (in mM): 150 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, with a buffered free Ca²⁺ concentration (e.g., 1 µM) using a Ca²⁺-EGTA buffer system.
-
-
Recording Procedure:
-
A glass micropipette filled with the internal solution is brought into contact with a cell to form a high-resistance seal (gigaseal).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and recording of whole-cell currents.
-
Currents are recorded in response to voltage steps or ramps using a patch-clamp amplifier.
-
-
Pharmacological Studies: SK channel blockers or modulators are applied to the bath solution to determine their effects on the SK3-mediated current.
Molecular Biology: RT-PCR and Northern Blot
These techniques are used to detect and quantify the expression of SK3 mRNA in various tissues and cell types.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
-
RNA Extraction: Total RNA is isolated from the tissue or cells of interest.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using reverse transcriptase.
-
PCR Amplification: The cDNA is then used as a template for PCR with primers specific for the SK3 gene (KCNN3).
-
Analysis: The PCR products are visualized by gel electrophoresis to confirm the presence of SK3 mRNA. Quantitative PCR (qPCR) can be used for precise quantification.
Northern Blot:
-
RNA Separation: Extracted RNA is separated by size using gel electrophoresis.
-
Transfer: The separated RNA is transferred to a membrane.
-
Hybridization: The membrane is incubated with a labeled probe specific for SK3 mRNA.
-
Detection: The probe signal is detected, revealing the presence and size of the SK3 transcript. A ~4 kb transcript for SK3 has been observed in rat superior cervical ganglion (SCG) neurons.
Immunohistochemistry
This method is used to visualize the localization of the SK3 protein within cells and tissues.
-
Tissue/Cell Preparation: Tissues are fixed, sectioned, or cells are grown on coverslips and fixed.
-
Antibody Incubation: The samples are incubated with a primary antibody that specifically recognizes the SK3 protein.
-
Secondary Antibody and Detection: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Imaging: The fluorescence signal is visualized using a confocal microscope to determine the subcellular localization of the SK3 protein.
Role of SK3 Channels in Neuronal Function and Disease
The regulation of afterhyperpolarization by SK3 channels has profound implications for neuronal function. In dopaminergic neurons of the substantia nigra, SK3 channels are critical for maintaining the precision of pacemaker firing. Dysregulation of SK3 channel function has been implicated in several neurological and psychiatric disorders. For instance, altered SK3 expression or function is a potential disease mechanism in schizophrenia. Furthermore, the neuroprotective effects of SK3 channel activation have been demonstrated in models of excitotoxicity, suggesting their potential as therapeutic targets for conditions like Parkinson's disease.
Conclusion and Future Directions
SK3 channels are indispensable for the fine-tuning of neuronal excitability through their contribution to the medium afterhyperpolarization. The activation of these channels by intracellular calcium provides a crucial negative feedback mechanism to control neuronal firing rates. The detailed understanding of their biophysical properties, pharmacology, and signaling pathways, as outlined in this guide, is essential for advancing our knowledge of neuronal function and for the development of novel therapeutic strategies.
Future research should focus on developing subtype-specific pharmacological agents for SK3 channels to enable more precise therapeutic interventions with fewer off-target effects. Further investigation into the regulation of SK3 channel expression and function in different neuronal populations and disease states will undoubtedly uncover new avenues for treating a range of neurological disorders.
References
- 1. Frontiers | Physiology and Therapeutic Potential of SK, H, and M Medium AfterHyperPolarization Ion Channels [frontiersin.org]
- 2. The Molecular Basis for the Calcium-Dependent Slow Afterhyperpolarization in CA1 Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aups.org.au [aups.org.au]
Methodological & Application
Application Notes and Protocols for SK3 Channel-IN-1 in In Vitro Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a variety of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The small-conductance calcium-activated potassium (SK) channel subtype 3, SK3 (also known as KCa2.3), has emerged as a critical mediator of cell migration, particularly in cancer cells.[1][2] Upregulation of the SK3 channel has been observed in several metastatic cancers, including breast, melanoma, and prostate cancer.
The SK3 channel is a voltage-independent potassium channel activated by intracellular calcium (Ca²⁺). Its activation leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization increases the electrochemical gradient for Ca²⁺ influx through voltage-independent Ca²⁺ channels, such as Orai1. The resulting elevation in intracellular Ca²⁺ concentration is a key driver of the cellular machinery responsible for cell migration.
SK3 Channel-IN-1 (also referred to as compound 7a) is a potent and specific synthetic lipidic alkaloid modulator of the SK3 channel.[3] It has been shown to effectively inhibit the migration of cancer cells that express the SK3 channel, such as the MDA-MB-435 cell line, while exhibiting low cytotoxicity.[3] This makes this compound a valuable tool for investigating the role of the SK3 channel in cell migration and for screening potential anti-metastatic therapeutics.
Note on the MDA-MB-435 Cell Line: It is important to note that the MDA-MB-435 cell line, originally thought to be of breast cancer origin, has been shown to be a melanoma cell line. Therefore, studies using this cell line should be interpreted in the context of melanoma research.
Signaling Pathway of SK3 Channel in Cell Migration
The SK3 channel plays a pivotal role in a signaling cascade that promotes cell migration. The following diagram illustrates the key components and their interactions.
Caption: SK3 signaling pathway promoting cell migration.
Experimental Protocols
This section provides detailed protocols for assessing the effect of this compound on in vitro cell migration using two common methods: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration.
a. Experimental Workflow
References
- 1. Lipidic synthetic alkaloids as SK3 channel modulators. Synthesis and biological evaluation of 2-substituted tetrahydropyridine derivatives with potential anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional reduction of SK3-mediated currents precedes AMPA-receptor-mediated excitotoxicity in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SK3 Channel-IN-1 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the small-conductance calcium-activated potassium (SK3) channel using patch clamp electrophysiology. This document includes detailed protocols for various patch clamp configurations, quantitative data on SK3 channel properties and pharmacology, and visual representations of key signaling pathways and experimental workflows.
Introduction to SK3 Channels
SK3, also known as KCa2.3, is a member of the small-conductance calcium-activated potassium channel family, encoded by the KCNN3 gene. These channels are characterized by their small single-channel conductance (typically 4-14 pS) and their activation by submicromolar concentrations of intracellular calcium (Ca2+) in a voltage-independent manner.[1] SK3 channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows action potentials, thereby controlling firing frequency and patterns.[2][3] Their involvement in various physiological and pathophysiological processes, including neurotransmission, cardiac rhythm, and cancer progression, makes them a significant target for drug discovery and development.
Quantitative Data Summary
The following tables summarize key quantitative data for the SK3 channel, providing a valuable reference for experimental design and data interpretation.
Table 1: Biophysical Properties of the SK3 Channel
| Property | Value | Notes |
| Single-Channel Conductance | 4 - 14 pS | Measured in symmetrical potassium solutions.[1] |
| Ion Selectivity | Highly selective for K+ over Na+ | The reversal potential shifts according to the Nernst equation for K+.[4] |
| Voltage Dependence | Voltage-independent gating | Activation is primarily driven by intracellular Ca2+ concentration. |
| Calcium Sensitivity (EC50) | ~0.3 - 0.7 µM | The concentration of intracellular Ca2+ required for half-maximal activation. |
Table 2: Pharmacology of SK3 Channel Modulators
| Compound | Type | IC50 / EC50 | Cell Type | Reference |
| Apamin | Inhibitor | ~0.6 nM - 4.3 nM | HEK293, TE671 | |
| Scyllatoxin | Inhibitor | Modest inhibition at 30 nM | TE671 | |
| d-Tubocurarine | Inhibitor | 43.2 µM | TE671 | |
| Dequalinium | Inhibitor | Modest inhibition at 200 µM | TE671 | |
| Amitriptyline | Inhibitor | 39.1 µM | HEK293 | |
| 4-Aminopyridine (4-AP) | Inhibitor | 512 µM | HEK293 | |
| Bicuculline | Inhibitor | 6 µM | HEK293 | |
| Riluzole | Activator | Active at ≥ 3 µM | HEK293 | |
| 1-EBIO | Activator | - | TE671, DN | |
| CyPPA | Activator | 5.6 µM | HEK293 |
Signaling Pathways and Interactions
The function of SK3 channels is modulated by various intracellular signaling pathways and protein-protein interactions. Understanding these pathways is crucial for interpreting experimental results and elucidating the physiological roles of SK3.
cAMP-PKA-Mediated Inhibition
The cyclic AMP (cAMP)-protein kinase A (PKA) signaling pathway has been shown to inhibit SK3 channel activity. Activation of this pathway leads to a decrease in SK3-mediated currents, which can impact cellular processes such as cancer cell migration.
SK3-Orai1 Interaction
SK3 channels can form a functional complex with the calcium release-activated calcium (CRAC) channel Orai1. This interaction is thought to create a microdomain of elevated Ca2+ concentration near the SK3 channel, facilitating its activation and influencing downstream cellular processes.
Zeb1-SK3 Positive Feedback Loop
In certain cancer cells, a positive feedback loop exists between the transcription factor Zeb1 and the SK3 channel. Hypoxia can induce Zeb1 expression, which in turn upregulates SK3. The resulting increase in SK3 activity and subsequent Ca2+ signaling further enhances Zeb1 expression, promoting cancer cell aggressiveness.
Experimental Protocols
The following protocols provide a starting point for patch clamp recordings of SK3 channels expressed in heterologous systems such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells. These cells are commonly used due to their low endogenous potassium channel expression.
Cell Culture and Transfection
-
Cell Culture: Culture HEK293 or CHO cells in appropriate media (e.g., DMEM for HEK293, Ham's F-12 for CHO) supplemented with 10% fetal bovine serum and penicillin/streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection: Transiently transfect cells with a plasmid encoding the human or rat SK3 channel subunit using a suitable transfection reagent. Co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify successfully transfected cells for recording. Recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch Clamp Protocol
This configuration allows for the recording of macroscopic currents from the entire cell membrane.
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 144 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA (to buffer intracellular Ca2+ to a known concentration). Adjust pH to 7.2 with KOH. The final free Ca2+ concentration can be calculated using software such as MaxChelator. For activating SK3, a free Ca2+ concentration of ~1 µM is typically used.
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of voltage steps or ramps to elicit SK3 currents. A common protocol is a voltage ramp from -100 mV to +50 mV over 1 second.
-
To isolate SK3 currents, perform recordings in the absence and presence of a specific SK3 blocker (e.g., 100 nM apamin). The apamin-sensitive current represents the SK3-mediated current.
Inside-Out Patch Clamp Protocol
This configuration is ideal for studying the effects of intracellular modulators and for precisely controlling the Ca2+ concentration at the intracellular face of the membrane patch.
Solutions:
-
Pipette (External) Solution (in mM): 144 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Bath (Internal) Solution (in mM): 144 KCl, 2 MgCl2, 10 HEPES, and varying concentrations of CaCl2 and EGTA to achieve a range of free Ca2+ concentrations (e.g., from <100 nM to >1 µM).
Experimental Procedure:
-
Establish a gigaohm seal in the cell-attached configuration.
-
Retract the pipette to excise a patch of membrane, with the intracellular side facing the bath solution.
-
Perfuse the patch with bath solutions containing different free Ca2+ concentrations to determine the Ca2+ sensitivity of the channel.
-
Record single-channel openings at a constant holding potential (e.g., -80 mV).
Data Analysis
-
Whole-Cell Recordings:
-
Current-Voltage (I-V) Relationship: Plot the peak current amplitude against the corresponding voltage to generate an I-V curve. This can be used to determine the reversal potential and assess the rectification properties of the current.
-
Dose-Response Curves: To determine the EC50 or IC50 of a compound, record currents in the presence of increasing concentrations of the modulator and plot the normalized current as a function of concentration. Fit the data with the Hill equation.
-
-
Single-Channel Recordings:
-
All-Points Histogram: Construct a histogram of all recorded current amplitudes to determine the unitary current amplitude (i). The single-channel conductance (γ) can then be calculated using Ohm's law (γ = i/V), where V is the driving force.
-
Open Probability (Po): Determine the fraction of time the channel spends in the open state. Plot Po as a function of the intracellular Ca2+ concentration to determine the Ca2+ sensitivity.
-
By following these protocols and utilizing the provided reference data, researchers can effectively investigate the biophysical and pharmacological properties of the SK3 channel, contributing to a deeper understanding of its physiological roles and its potential as a therapeutic target.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. SK channel - Wikipedia [en.wikipedia.org]
- 3. Functional reduction of SK3-mediated currents precedes AMPA-receptor-mediated excitotoxicity in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SK3 Channel-IN-1 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small-conductance calcium-activated potassium (SK) channel subtype 3 (SK3), encoded by the KCNN3 gene, has emerged as a significant therapeutic target in oncology. Overexpression of the SK3 channel is implicated in promoting cancer cell migration and metastasis, particularly in breast and prostate cancers. This channel is a key component of a signaling complex that regulates calcium influx and downstream pathways associated with cell motility.[1][2] SK3 Channel-IN-1 is a potent and specific modulator of the SK3 channel, demonstrating efficacy in reducing breast cancer cell migration in vitro with low cytotoxicity.[3] While specific in vivo xenograft data for this compound is not yet extensively published, this document provides detailed application notes and protocols derived from studies on other SK3 channel inhibitors, such as Ohmline, and SK3 channel knockdown experiments in xenograft mouse models. These can serve as a valuable guide for designing and executing preclinical studies with this compound.
SK3 Channel Signaling Pathway and Therapeutic Intervention
The SK3 channel, in conjunction with the calcium channel Orai1, forms a crucial signaling complex within lipid rafts of the plasma membrane. This complex facilitates a constitutive influx of calcium ions (Ca2+), which in turn activates downstream effectors like the calcium-sensitive protease calpain.[1] Activated calpain promotes the cleavage of substrates involved in cell adhesion and migration, ultimately driving metastatic processes.[1] Furthermore, a positive feedback loop between the transcription factor Zeb1 and the SK3 channel has been identified, contributing to an aggressive cancer phenotype.[2] SK3 channel inhibitors, such as this compound, are designed to disrupt this signaling cascade, thereby inhibiting cancer cell migration and the formation of metastases.
References
Application Notes and Protocols for Studying SK3 Channel-IN-1 Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SK3 Channel-IN-1, a potent and specific modulator of the small-conductance calcium-activated potassium (SK3) channel. This document outlines recommended cell lines, detailed experimental protocols, and expected outcomes for studying the effects of this inhibitor on cancer cell physiology, particularly migration and calcium signaling.
Introduction to SK3 Channels and this compound
The SK3 channel, encoded by the KCNN3 gene, is a voltage-independent potassium channel activated by submicromolar concentrations of intracellular calcium. It plays a crucial role in regulating neuronal excitability, smooth muscle relaxation, and has been increasingly implicated in cancer progression. In several cancers, SK3 channel activity is associated with enhanced cell migration and metastasis.[1][2]
This compound (also known as compound 7a) is a synthetic lipidic alkaloid that acts as a potent and specific modulator of the SK3 channel.[1][3] It has been shown to effectively inhibit the migration of breast cancer cells with low cytotoxicity, making it a valuable tool for investigating the therapeutic potential of SK3 channel inhibition in oncology.[1]
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound. Below is a summary of recommended cell lines categorized by their SK3 expression levels and suitability for various experimental assays.
| Cell Line | Cancer Type | SK3 Expression | Key Features & Recommended Assays |
| MDA-MB-435s | Breast Cancer | High Endogenous | Ideal for studying migration, invasion, and calcium signaling. SK3 forms a functional complex with the Orai1 calcium channel in these cells. |
| TE671 | Medulloblastoma | High Endogenous | Excellent for electrophysiological studies (patch-clamp) due to robust endogenous SK3 currents. |
| PC3 | Prostate Cancer | Moderate/Inducible | Suitable for investigating the interplay between SK3 and the Zeb1 transcription factor in epithelial-to-mesenchymal transition (EMT) and neuroendocrine differentiation. |
| LNCaP | Prostate Cancer | Low/Inducible | Useful for studying the induction of SK3 expression and its role in castration-resistant prostate cancer. |
| HEK293 | Embryonic Kidney | Negligible | Gold standard for heterologous overexpression of human SK3 channels for detailed electrophysiological characterization and inhibitor screening. |
| CHO | Ovarian | Negligible | Alternative host for stable overexpression of SK3 channels for pharmacological studies. |
Signaling Pathways Involving SK3 in Cancer
SK3 channels contribute to cancer cell migration and proliferation through their influence on intracellular calcium levels and membrane potential. Two key pathways have been elucidated:
-
SK3-Orai1 Complex in Breast Cancer: In breast cancer cells like MDA-MB-435s, SK3 forms a complex with the calcium channel Orai1. The activity of SK3 hyperpolarizes the cell membrane, which increases the driving force for calcium entry through Orai1. This sustained calcium influx is critical for promoting cell migration. This compound disrupts this process, leading to a reduction in both calcium entry and cell migration.
References
- 1. Lipidic synthetic alkaloids as SK3 channel modulators. Synthesis and biological evaluation of 2-substituted tetrahydropyridine derivatives with potential anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of SK3 channel as a new mediator of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SK3 Channel-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SK3 Channel-IN-1 is a potent and selective modulator of the small-conductance calcium-activated potassium (SK3) channel, also known as KCa2.3.[1][2] These channels are critical in regulating cellular excitability and calcium signaling.[1] Dysregulation of SK3 channel activity has been implicated in various pathological processes, including cancer cell migration.[1][2] this compound has been shown to effectively inhibit the migration of breast cancer cells (MDA-MB-435) while exhibiting low cytotoxicity in other cell lines, making it a valuable tool for studying the role of SK3 channels in cellular processes and a potential starting point for therapeutic development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₉NO | |
| Molecular Weight | 379.66 g/mol | |
| CAS Number | 2396571-04-1 |
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the desired working concentration in aqueous cell culture media.
| Solvent | Solubility | Notes |
| DMSO | ≥ 40 mg/mL | A stock solution of 40 mg/mL can be prepared by dissolving 2 mg of the compound in 50 µL of DMSO. Sonication or gentle warming may aid dissolution. |
| Ethanol (B145695) | Information not readily available. | It is advisable to test solubility in a small amount of ethanol before preparing a large stock solution. |
| Aqueous Buffers (PBS, Saline) | Sparingly soluble. | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is the preferred method. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (379.66 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 379.66 g/mol * 1000 mg/g = 3.7966 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.8 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for a few minutes to aid dissolution. Gentle warming (e.g., in a 37°C water bath) can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored in a solvent at -80°C, it is stable for at least one year.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration: Decide on the desired final concentration of this compound for your experiment. This should be determined empirically for your specific cell line and assay.
-
Serial Dilution: It is recommended to perform serial dilutions to ensure accurate final concentrations and to minimize the final concentration of DMSO in the cell culture. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Example Dilution (for a final concentration of 10 µM):
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This results in a 100 µM solution.
-
Add the required volume of the 100 µM intermediate solution to your cell culture plates or flasks to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well of a 12-well plate.
-
-
Solvent Control: Always include a vehicle control in your experiments. This should be the same final concentration of DMSO as used in the experimental conditions, added to the cell culture medium without the inhibitor.
Signaling Pathways and Experimental Workflows
SK3 Channel Signaling Pathway
SK3 channels are calcium-activated potassium channels that play a crucial role in regulating the cell membrane potential and intracellular calcium homeostasis. Their activation leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent increase in the driving force for calcium entry through channels like Orai1. This influx of calcium can then trigger various downstream signaling cascades involved in processes such as cell migration. The activity of SK3 channels can be modulated by intracellular signaling pathways, for instance, the cAMP-PKA pathway has been shown to inhibit SK3 channel activity.
Caption: SK3 channel signaling and modulation.
Experimental Workflow for this compound Preparation
The following diagram illustrates the logical steps for preparing this compound for use in cell culture experiments.
References
Application Notes and Protocols: Leveraging SK3 Channel-IN-1 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Rationale
The small-conductance calcium-activated potassium channel 3 (SK3), encoded by the KCNN3 gene, has emerged as a promising therapeutic target in oncology.[1] Overexpression of the SK3 channel is implicated in promoting cancer cell migration and metastasis in various malignancies, including breast cancer, prostate cancer, and melanoma.[1][2] SK3 channels, by modulating calcium signaling and membrane potential, play a pivotal role in the cellular processes that underpin tumor progression and invasion.[3][4]
SK3 Channel-IN-1 is a potent and specific modulator of the SK3 channel. Its ability to impact cancer cell migration, coupled with low cytotoxicity in other cell lines, makes it an attractive candidate for anticancer strategies. While preclinical data on this compound in combination with other anticancer agents are currently limited, the critical role of SK3 in metastasis provides a strong rationale for exploring such combinations. This document provides a framework for investigating the synergistic potential of this compound with existing cancer therapies, drawing upon the known mechanisms of SK3 channel function and established experimental protocols.
The central hypothesis is that combining this compound with conventional chemotherapy, targeted therapies, or immunotherapies could offer a multi-pronged attack on tumors, simultaneously targeting cell proliferation and inhibiting metastatic dissemination.
II. Potential Combination Strategies
Based on the biological functions of the SK3 channel, several combination strategies can be envisioned. The following table outlines potential combinations, the underlying rationale, and suggested model systems for investigation.
| Combination Partner | Rationale | Suggested Cancer Models |
| Standard Chemotherapy (e.g., Paclitaxel, Doxorubicin) | Chemotherapy primarily targets rapidly dividing cells. SK3 inhibition may not directly enhance cytotoxicity but could prevent the escape and dissemination of chemoresistant cells, thus addressing a major cause of treatment failure. | Breast cancer (e.g., MDA-MB-231, MDA-MB-435s), Prostate cancer (e.g., PC-3, LNCaP) |
| Targeted Therapy (e.g., EGFR inhibitors, PARP inhibitors) | Many targeted therapies induce cellular stress that can trigger adaptive responses, including cell migration. Combining with an SK3 inhibitor could block this escape mechanism and enhance the overall efficacy of the targeted agent. | Non-small cell lung cancer (for EGFR inhibitors), Ovarian/Breast cancer (for PARP inhibitors) |
| Immunotherapy (e.g., PD-1/PD-L1 inhibitors) | The tumor microenvironment plays a crucial role in immune evasion. While direct links are still under investigation, modulating ion channel function could potentially alter the tumor microenvironment to be more permissive to immune cell infiltration and activity. | Syngeneic mouse models of melanoma or colon cancer to enable the study of an intact immune system. |
III. Quantitative Data Summary
Direct quantitative data for this compound in combination therapies are not yet available in published literature. However, data for other SK3 channel inhibitors demonstrate their potent anti-migratory effects. This information serves as a benchmark for evaluating this compound.
| Inhibitor | Cancer Cell Line | IC50 (Migration Inhibition) | Reference |
| Ohmline | MDA-MB-435s (Breast Cancer) | 300 nM | |
| Edelfosine | MDA-MB-435s (Breast Cancer) | ~1 µM |
IV. Signaling Pathways and Experimental Workflows
A. SK3 Channel Signaling Pathway in Cancer Cell Migration
The SK3 channel is a key component of a signaling complex that drives cancer cell migration. Its activity is intricately linked to calcium signaling, often in concert with the Orai1 calcium channel.
Caption: SK3 and Orai1 form a complex that promotes Ca2+ influx and migration.
B. Experimental Workflow for Assessing Combination Therapy
A systematic approach is necessary to evaluate the potential synergy between this compound and another anticancer agent.
Caption: Workflow for evaluating this compound combination therapy.
V. Detailed Experimental Protocols
A. Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound alone and in combination with another anticancer drug and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete medium. For combination studies, prepare a matrix of concentrations based on the IC50 values of the individual drugs.
-
Treatment: Remove the old medium from the cells and add the drug-containing medium. Include wells for untreated controls and solvent controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value for each drug alone.
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
B. Protocol 2: Transwell Migration Assay
Objective: To assess the effect of this compound, alone and in combination, on cancer cell migration.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (with chemoattractant, e.g., 10% FBS)
-
This compound and combination drug
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in a serum-free medium for 18-24 hours.
-
Assay Setup:
-
Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing the desired concentrations of this compound, the combination drug, or both.
-
Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 12-24 hours (time to be optimized for each cell line) at 37°C.
-
Cell Removal and Fixation:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in the fixation solution for 20 minutes.
-
-
Staining and Visualization:
-
Stain the fixed cells with crystal violet for 15 minutes.
-
Gently wash the inserts with water.
-
Allow the inserts to air dry.
-
Image the migrated cells using a microscope.
-
-
Quantification: Count the number of migrated cells in several random fields of view for each condition. Express the results as a percentage of migration relative to the untreated control.
C. Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the efficacy of this compound in combination with another anticancer agent in reducing tumor growth and metastasis in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional, for enhancing tumor take rate)
-
This compound formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse. For metastasis studies, orthotopic implantation (e.g., into the mammary fat pad) or intravenous injection may be more appropriate.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Drug B alone, Combination).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Metastasis Assessment (for relevant models): If using a metastasis model with luciferase-expressing cells, perform bioluminescence imaging at regular intervals to monitor the metastatic burden.
-
Endpoint and Analysis: At the end of the study (when tumors in the control group reach a predetermined size or at a set time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Compare tumor growth rates and final tumor weights between the different treatment groups. For metastasis studies, quantify the metastatic burden.
VI. Conclusion and Future Directions
While direct preclinical evidence for the combination of this compound with other cancer drugs is still needed, the foundational role of the SK3 channel in cancer cell migration and metastasis provides a compelling argument for its investigation as a component of combination therapy. The protocols and strategies outlined in this document offer a roadmap for researchers to explore the potential of SK3 inhibition to enhance the efficacy of existing anticancer treatments. Future studies should focus on elucidating the precise molecular mechanisms of synergy and identifying predictive biomarkers to select patients who are most likely to benefit from SK3-targeted combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP-PKA inhibition of SK3 channel reduced both Ca2+ entry and cancer cell migration by regulation of SK3-Orai1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRAC and SK Channels: Their Molecular Mechanisms Associated with Cancer Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral shRNA Knockdown of SK3 in Vitro
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the effective knockdown of the Small Conductance Calcium-Activated Potassium Channel 3 (SK3), also known as KCNN3, in in-vitro studies using lentiviral-mediated short hairpin RNA (shRNA). These guidelines are intended to assist researchers in designing and executing experiments to investigate the functional roles of the SK3 channel in various cellular processes.
Introduction
The SK3 channel is a critical component in regulating neuronal excitability, muscle contraction, and cellular signaling pathways.[1] Its involvement in pathological conditions, including cancer and neurological disorders, has made it a significant target for therapeutic development.[1][2] Lentiviral delivery of shRNA offers a robust and stable method for gene silencing, enabling long-term studies of SK3 channel function in a variety of cell types.[3][4]
Experimental Protocols
Lentiviral Particle Production and Transduction
This protocol outlines the steps for transducing mammalian cells with lentiviral particles carrying shRNA targeting SK3. The following is a general guideline, and optimization for specific cell lines is recommended.
Materials:
-
HEK293T cells for lentiviral packaging
-
Lentiviral vector containing SK3-targeting shRNA (and non-target control shRNA)
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., calcium phosphate (B84403) or lipid-based reagents)
-
Target mammalian cell line
-
Complete growth medium
-
Transduction enhancers like Polybrene® or LentiTrans™ Reagent
-
Puromycin (B1679871) for selection of stable cells (if the vector contains a puromycin resistance gene)
Protocol:
Day 0: Seeding HEK293T Cells for Transfection
-
Plate HEK293T cells at a density that will result in 50-70% confluency on the day of transfection.
Day 1: Transfection of HEK293T Cells
-
Co-transfect the HEK293T cells with the SK3-shRNA lentiviral vector and the packaging plasmids using your chosen transfection method.
-
Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5-7% CO2.
Day 2: Media Change and Viral Particle Collection
-
Replace the transfection medium with fresh complete growth medium.
-
Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Pool the collected supernatants and centrifuge to remove cell debris. The viral supernatant can be used directly or concentrated by ultracentrifugation.
Day 3: Transduction of Target Cells
-
Plate the target cells 24 hours prior to transduction to achieve 50-70% confluency on the day of infection.
-
Thaw the lentiviral particles at room temperature.
-
Prepare the transduction medium by adding the lentiviral supernatant and a transduction enhancer (e.g., Polybrene® at a final concentration of 5 µg/ml) to the complete growth medium. Some cell types may be sensitive to these reagents, so optimization is necessary.
-
Remove the existing medium from the target cells and replace it with the transduction medium.
-
Incubate the cells overnight.
Day 4: Post-Transduction
-
Remove the transduction medium and replace it with fresh complete growth medium.
Day 5 onwards: Selection of Stably Transduced Cells
-
If using a selection marker, begin the selection process by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration should be determined by a kill curve for your specific cell line.
-
Maintain the cells under selection pressure until resistant colonies can be identified and expanded.
Validation of SK3 Knockdown
a. Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the reduction in SK3 mRNA levels.
Protocol:
-
Isolate total RNA from both the SK3-shRNA transduced cells and the non-target control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the SK3 gene and a housekeeping gene (e.g., GAPDH, TBP) for normalization.
-
Calculate the relative expression of SK3 mRNA using the ΔΔCt method.
b. Western Blotting
This technique is used to assess the reduction in SK3 protein levels.
Protocol:
-
Lyse the SK3-shRNA and control cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the SK3 protein and a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the percentage of SK3 protein knockdown.
Functional Assays for SK3 Channel Activity
a. Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring SK3 channel activity.
Protocol:
-
Culture the stably transduced cells on glass coverslips.
-
Use the whole-cell patch-clamp technique to record potassium currents.
-
Use a pipette solution containing a known concentration of free Ca2+ to activate SK3 channels.
-
Apply a voltage ramp protocol (e.g., from -80 mV to +50 mV) to elicit currents.
-
Confirm the identity of the SK3-mediated current by applying a specific SK3 channel blocker, such as apamin.
b. Cell Migration Assay
SK3 channels have been implicated in cell migration.
Protocol:
-
Use a Boyden chamber or a scratch/wound healing assay.
-
For the wound healing assay, create a "scratch" in a confluent monolayer of the transduced cells.
-
Monitor the closure of the scratch over time and quantify the rate of cell migration.
c. F-actin Staining
Changes in cell motility are often associated with alterations in the actin cytoskeleton.
Protocol:
-
Fix and permeabilize the transduced cells.
-
Stain the F-actin filaments with fluorescently labeled phalloidin.
-
Visualize the actin cytoskeleton using fluorescence microscopy to assess any changes in cell morphology and F-actin organization.
Data Presentation
The following tables summarize hypothetical quantitative data from SK3 knockdown experiments.
Table 1: Validation of SK3 Knockdown
| Assay | Control (Non-Target shRNA) | SK3 shRNA | % Knockdown |
| SK3 mRNA (Relative Expression) | 1.00 ± 0.12 | 0.25 ± 0.05 | 75% |
| SK3 Protein (Relative Density) | 1.00 ± 0.15 | 0.18 ± 0.04 | 82% |
Table 2: Functional Consequences of SK3 Knockdown
| Assay | Control (Non-Target shRNA) | SK3 shRNA | % Change |
| SK3 Current Density (pA/pF) | 5.74 ± 0.39 | 1.21 ± 0.23 | -79% |
| Cell Migration Rate (µm/hr) | 25.3 ± 2.1 | 10.8 ± 1.5 | -57% |
Signaling Pathways and Experimental Workflows
Signaling Pathway Involving SK3
The SK3 channel is involved in a positive feedback loop with the transcription factor Zeb1 and the calcium channel Orai1, which promotes cancer cell migration and neuroendocrine differentiation.
Caption: A diagram of the SK3 signaling pathway.
Experimental Workflow for Lentiviral shRNA Knockdown of SK3
This workflow illustrates the key steps from lentiviral production to the functional analysis of SK3 knockdown.
Caption: Workflow for SK3 knockdown and analysis.
References
Application Notes and Protocols for Calcium Imaging with SK3 Channel-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small conductance calcium-activated potassium (SK) channels, particularly the SK3 subtype (KCa2.3), have emerged as significant players in cellular calcium signaling. In various cell types, including cancer cells, SK3 channels are key regulators of membrane potential and intracellular calcium concentration ([Ca²⁺]i). These channels often form a functional complex with Orai1, a store-operated calcium channel, to modulate constitutive calcium entry. This process is crucial for cellular functions such as migration and proliferation.
SK3 Channel-IN-1 is a potent and specific modulator of the SK3 channel. By inhibiting SK3 channel activity, this compound can disrupt the SK3-Orai1 signaling axis, leading to a reduction in intracellular calcium levels. This makes this compound a valuable tool for investigating the role of SK3 in calcium-dependent cellular processes and a potential therapeutic agent for diseases where SK3 channel activity is dysregulated, such as in certain cancers.
These application notes provide detailed protocols for utilizing calcium imaging techniques, specifically with the ratiometric fluorescent indicator Fura-2 AM, to investigate the effects of this compound on intracellular calcium dynamics.
Data Presentation
The following tables summarize the expected quantitative data from calcium imaging experiments investigating the effects of SK3 channel modulators. While specific dose-response data for this compound on intracellular calcium is not yet widely published, the tables include representative data for other known SK3 inhibitors to provide a comparative context.
Table 1: Effect of SK3 Channel Inhibitors on Intracellular Calcium Concentration ([Ca²⁺]i)
| Compound | Cell Line | Basal [Ca²⁺]i (nM) | [Ca²⁺]i after Treatment (nM) | % Decrease in [Ca²⁺]i | Reference |
| Edelfosine (B1662340) (1 µM) | MDA-MB-435s | High (unspecified) | Dramatically decreased | Not specified | [1] |
| Apamin (24h treatment) | MDA-MB-435s | High (unspecified) | Decreased | Not specified | [2] |
| This compound | MDA-MB-435s | Data to be determined | Data to be determined | Data to be determined |
Table 2: Inhibitory Concentration (IC50) of Various SK Channel Inhibitors
| Inhibitor | Target | IC50 Value | Cell Type/System | Reference |
| Apamin | SK2 | ~40 pM | Transfected cells | [3] |
| Apamin | SK3 | ~1 nM | Transfected cells | [3] |
| Apamin | SK1 | ~10 nM | Transfected cells | [3] |
| This compound | SK3 | Data to be determined |
Signaling Pathways and Experimental Workflows
To visualize the key molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
SK3-Orai1 Signaling Pathway
This diagram illustrates the functional relationship between the SK3 channel and the Orai1 calcium channel, a key pathway affected by this compound.
Caption: SK3-Orai1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Calcium Imaging
This diagram outlines the major steps involved in a typical calcium imaging experiment using Fura-2 AM to assess the effect of this compound.
Caption: General workflow for a calcium imaging experiment.
Experimental Protocols
The following are detailed protocols for performing calcium imaging experiments to evaluate the effect of this compound on intracellular calcium concentrations.
Protocol 1: Preparation of Reagents
1.1. Fura-2 AM Stock Solution (1 mM)
-
Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light and moisture.
1.2. Pluronic F-127 Stock Solution (20% w/v)
-
Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO.
-
This solution aids in the dispersion of the lipophilic Fura-2 AM in aqueous media.
1.3. This compound Stock Solution (e.g., 10 mM)
-
Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution.
-
Aliquot and store at -20°C.
1.4. Imaging Buffer (Hanks' Balanced Salt Solution - HBSS)
-
Prepare a 1x HBSS solution containing:
-
1.3 mM CaCl₂
-
5.5 mM D-glucose
-
4.2 mM NaHCO₃
-
-
Adjust pH to 7.4.
-
For experiments, a calcium-free HBSS may also be required, in which case CaCl₂ is omitted and 0.5 mM EGTA can be added.
Protocol 2: Cell Preparation and Dye Loading
This protocol is optimized for adherent cell lines such as MDA-MB-435s.
2.1. Cell Plating
-
Seed cells onto 24- or 96-well black-walled, clear-bottom imaging plates or onto glass coverslips at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells in their appropriate growth medium at 37°C in a humidified 5% CO₂ incubator.
2.2. Fura-2 AM Loading Solution
-
For each well or coverslip, prepare a loading solution in imaging buffer (HBSS).
-
A typical final concentration for Fura-2 AM is 1-5 µM.
-
To prepare, first mix the Fura-2 AM stock solution with an equal volume of 20% Pluronic F-127.
-
Dilute this mixture into the pre-warmed imaging buffer to the desired final concentration.
2.3. Cell Loading
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed imaging buffer.
-
Add the Fura-2 AM loading solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal temperature and time should be determined empirically for each cell line to ensure adequate dye loading and minimize compartmentalization.
-
After incubation, wash the cells twice with pre-warmed imaging buffer to remove extracellular Fura-2 AM.
-
Add fresh imaging buffer and allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
Protocol 3: Calcium Imaging and Data Acquisition
3.1. Microscope Setup
-
Use an inverted fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, a dichroic mirror, an emission filter centered around 510 nm, and a sensitive camera (e.g., sCMOS or CCD).
3.2. Baseline Recording
-
Place the plate or chamber with the loaded cells onto the microscope stage.
-
Acquire a series of baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
The time-lapse interval can range from 1 to 10 seconds depending on the expected kinetics of the calcium changes.
3.3. Application of this compound
-
Prepare working concentrations of this compound by diluting the stock solution in imaging buffer. It is crucial to prepare a vehicle control (DMSO in imaging buffer) with the same final DMSO concentration as the highest concentration of the inhibitor used.
-
Add the this compound solution or vehicle control to the cells.
-
Continue to acquire fluorescence images at 340 nm and 380 nm excitation to monitor the change in intracellular calcium concentration over time.
3.4. Data Analysis
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
To convert the ratio to absolute calcium concentrations, a calibration can be performed at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of saturating (high Ca²⁺) and calcium-free (with EGTA) solutions to determine Rmax and Rmin, respectively.
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).
Conclusion
The protocols and information provided here offer a comprehensive guide for researchers to effectively use calcium imaging techniques to study the effects of this compound. By modulating the SK3 channel, this inhibitor provides a powerful tool to dissect the role of SK3-mediated calcium signaling in various physiological and pathological processes. The successful application of these methods will contribute to a deeper understanding of SK3 channel function and may aid in the development of novel therapeutic strategies.
References
Application Note: Western Blot Protocol for Detecting SK3 (KCNN3) Channel Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: The small-conductance calcium-activated potassium channel 3 (SK3), encoded by the KCNN3 gene, is a voltage-independent ion channel critical for regulating neuronal excitability, synaptic transmission, and calcium signaling.[1][2] Its activation by intracellular calcium leads to potassium efflux, resulting in membrane hyperpolarization which modulates cellular processes such as action potential firing frequency and cell migration.[1][3] SK3 channel expression is observed in various tissues, including the brain, skeletal muscle, and myometrium, and its dysregulation has been implicated in cancer and neurological disorders. This document provides a detailed Western blot protocol for the reliable detection and relative quantification of SK3 protein expression, which has an approximate molecular weight of 95 kDa.
Quantitative Data Summary
The expression level of the SK3 channel is dynamically regulated in response to various physiological and pathological conditions. The following table summarizes quantitative data on SK3 protein expression from published studies.
| Condition | Tissue/Cell Type | Change in SK3 Expression | Reference |
| Nerve Injury | Mouse Soleus Muscle | Significant increase in protein levels 6-12 days post-denervation. | |
| Pregnancy | Human Myometrium | Protein levels are downregulated in late gestation compared to non-pregnant tissue. | |
| Hormonal Regulation | Ovariectomized Mouse Uterus | 42% decrease in protein levels following 17β-estradiol treatment compared to placebo. | |
| Prostate Cancer | Human Prostate Tissue | Expression is significantly higher in castration-resistant prostate cancer (CRPC) compared to clinically localized cancer. | |
| Vasodilator Stim. | Mesenteric Arteries | Acetylcholine (ACh) stimulation increases the surface abundance of SK3 channels. |
SK3 Channel Signaling Pathway
The SK3 channel's activity is primarily gated by intracellular calcium. An influx of calcium, often through channels like Orai1 or voltage-gated calcium channels (VGCCs), leads to calcium binding to calmodulin (CaM). CaM is constitutively associated with the SK3 channel, and this calcium binding event triggers a conformational change that opens the channel pore. The resulting potassium efflux hyperpolarizes the cell membrane, which serves as a negative feedback mechanism to regulate excitability. This pathway can be modulated by other signaling cascades; for instance, the cAMP-PKA pathway can phosphorylate and inhibit the SK3-Orai1 complex, reducing both channel activity and cancer cell migration.
Experimental Protocol for Western Blotting
This protocol outlines the necessary steps for detecting SK3 protein from tissue homogenates or cultured cell lysates.
A. Materials and Reagents
-
Lysis Buffer: RIPA buffer or similar (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 2 mM EDTA, 2 mM EGTA).
-
Protease/Phosphatase Inhibitors: Complete protease inhibitor cocktail and phosphatase inhibitor cocktail.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Sample Buffer: 4X Laemmli sample buffer (with β-mercaptoethanol or DTT).
-
Running Buffer: 1X Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol.
-
Wash Buffer (TBST): Tris-buffered saline (TBS) with 0.1% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibody: Rabbit polyclonal anti-SK3 antibody (e.g., Sigma-Aldrich P0608, Alomone Labs APC-025). Recommended starting dilution: 1:200 to 1:500.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG. Recommended dilution: 1:3000 to 1:10000.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).
B. Equipment
-
Homogenizer (for tissue samples)
-
Sonicator
-
Refrigerated microcentrifuge
-
SDS-PAGE gel electrophoresis system
-
Western blot transfer system (wet or semi-dry)
-
Incubation trays
-
Orbital shaker
-
Chemiluminescence imaging system (e.g., X-ray film with cassettes or a digital imager)
C. Experimental Workflow
D. Detailed Protocol Steps
1. Sample Preparation (Protein Extraction)
-
For Tissue Samples:
-
Excise 50-150 mg of tissue on ice and wash with ice-cold PBS.
-
Homogenize the tissue in 1 mL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Agitate the homogenate for 2 hours at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the protein lysate into a new pre-chilled tube.
-
-
For Adherent Cultured Cells:
-
Wash cells in the culture dish twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer with inhibitors (e.g., 500 µL for a 10 cm dish).
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.
-
Agitate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant.
-
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with Lysis Buffer.
3. SDS-PAGE
-
Prepare protein samples by mixing 15-30 µg of protein with 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
4. Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in Transfer Buffer.
-
Assemble the transfer stack and transfer proteins from the gel to the membrane at 100 V for 90 minutes or using a semi-dry system according to the manufacturer's protocol.
-
Confirm successful transfer by staining the membrane with Ponceau S. Destain with TBST.
5. Immunoblotting
-
Blocking: Incubate the membrane in Blocking Buffer (5% milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the anti-SK3 primary antibody in Blocking Buffer (e.g., 1:250). Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:3000). Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Expose for various durations to obtain an optimal signal without saturation.
-
Analyze the results. The SK3 protein should appear as a band at approximately 95 kDa. Quantify band intensity using densitometry software and normalize to a loading control like GAPDH or β-actin.
References
- 1. SK channel - Wikipedia [en.wikipedia.org]
- 2. Presence of Small-Conductance Calcium-Activated Potassium (SK) Channels in the Central and Peripheral Nervous Systems and Their Role in Health and Disease [imrpress.com]
- 3. cAMP-PKA inhibition of SK3 channel reduced both Ca2+ entry and cancer cell migration by regulation of SK3-Orai1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining for SK3 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunohistochemical (IHC) detection of the Small Conductance Calcium-Activated Potassium Channel 3 (SK3) in formalin-fixed, paraffin-embedded (FFPE) tissue samples. SK3, encoded by the KCNN3 gene, plays a crucial role in regulating calcium signaling and has been implicated in various physiological and pathological processes, including cancer cell migration.[1][2][3][4]
Introduction
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of specific proteins within the context of tissue architecture. This document outlines optimized protocols for SK3 staining, summarizes key quantitative parameters from various studies, and provides insights into the signaling pathways involving SK3.
Data Presentation
Successful IHC staining of SK3 is dependent on the optimization of several key parameters. The following tables provide a summary of reported conditions for SK3 IHC in different tissue types. It is important to note that optimal conditions should be determined empirically for each specific antibody, tissue, and experimental setup.
Table 1: Primary Antibody and Incubation Conditions for SK3 IHC
| Tissue Type | Species | Antibody Type | Dilution | Incubation Time & Temperature | Reference |
| Dopaminergic Neurons | Rat | Polyclonal | 1:150 | 16 hours at 4°C | [5] |
| Brain | Rat | Crude Antiserum | 1:12000–1:15000 | Overnight | |
| Brain | Rat | Affinity-purified polyclonal | 1.3 ng/µl | Overnight |
Table 2: Antigen Retrieval Methods for SK3 IHC
| Method | Buffer | pH | Heating Method | Incubation Time & Temperature |
| Heat-Induced Epitope Retrieval (HIER) | 10 mM Sodium Citrate (B86180) | 6.0 | Steamer | 10 minutes at 95-100°C |
| Proteolytic-Induced Epitope Retrieval (PIER) | 0.1% Trypsin in PBS | 7.8 | Water Bath | 2-30 minutes at 37°C |
Note: The antigen retrieval conditions provided are general recommendations and may require optimization for SK3 staining.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing IHC for SK3 on FFPE tissue sections.
I. Experimental Workflow
II. Detailed Staining Protocol
A. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate sections by sequential immersion in 100%, 95%, and 70% ethanol (B145695) for 3 minutes each.
-
Rinse with distilled water.
B. Antigen Retrieval:
-
For Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).
-
Heat the container in a steamer or water bath to 95-100°C for 10 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
For Proteolytic-Induced Epitope Retrieval (PIER):
-
Incubate sections with 0.1% trypsin in PBS at 37°C for an optimized duration (typically 2-30 minutes).
-
Rinse slides thoroughly with PBS.
-
C. Staining Procedure:
-
Endogenous Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes at room temperature to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-SK3 antibody in blocking buffer to the optimal concentration (see Table 1 for starting points). Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Apply an appropriate HRP-conjugated secondary antibody diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step as in C.4.
-
Detection: Apply 3,3'-Diaminobenzidine (DAB) substrate solution and incubate until the desired color intensity develops (typically < 5 minutes).
-
Counterstaining: Immerse slides in hematoxylin (B73222) for 1-2 minutes to stain the nuclei.
-
Washing: Rinse slides in running tap water for 10 minutes.
D. Dehydration and Mounting:
-
Dehydrate sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
-
Coverslip with a permanent mounting medium.
III. Controls
-
Positive Control: Use tissue known to express SK3, such as certain breast cancer tissues or specific brain regions. Normal prostatic glands can also serve as a positive control in prostate cancer studies.
-
Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody. An isotype control can also be used for monoclonal primary antibodies. Tissues known not to express the target antigen should also be used.
Signaling Pathways
SK3 channels are key players in signaling pathways that regulate cell migration, particularly in cancer.
I. SK3-Orai1 Signaling in Cancer Cell Migration
In cancer cells, SK3 forms a functional complex with the calcium channel Orai1. This interaction leads to a positive feedback loop where SK3-mediated potassium efflux hyperpolarizes the cell membrane, increasing the driving force for calcium entry through Orai1. The resulting increase in intracellular calcium promotes cell migration. The cAMP-PKA signaling pathway can negatively regulate this process by phosphorylating SK3, which disrupts the SK3-Orai1 complex and reduces calcium entry and cell migration.
II. Zeb1-SK3 Feedback Loop in Prostate Cancer
In prostate cancer, a positive feedback loop exists between the transcription factor Zeb1 and SK3. Hypoxia can induce the expression of both Zeb1 and SK3. Zeb1, in turn, can upregulate SK3 expression, leading to increased calcium influx and promoting cancer cell aggressiveness and neuroendocrine differentiation.
Quantification of Staining
The evaluation of SK3 IHC staining can be performed semi-quantitatively by a pathologist or quantitatively using digital image analysis software. Quantitative analysis typically involves measuring the staining intensity and the percentage of positively stained cells within a defined tumor area.
Troubleshooting
For common IHC troubleshooting, such as weak or no staining, high background, or non-specific staining, refer to standard IHC troubleshooting guides. Key factors to optimize for SK3 staining include primary antibody concentration, antigen retrieval method, and incubation times. The use of appropriate positive and negative controls is crucial for validating the staining results.
References
- 1. Identification of SK3 channel as a new mediator of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP-PKA inhibition of SK3 channel reduced both Ca2+ entry and cancer cell migration by regulation of SK3-Orai1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional reduction of SK3-mediated currents precedes AMPA-receptor-mediated excitotoxicity in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of SK3 Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of the Small-Conductance Calcium-Activated Potassium Channel 3 (SK3 or KCa2.3). These protocols are intended for use in academic and industrial drug discovery settings.
Introduction to SK3 Channels
The SK3 channel, encoded by the KCNN3 gene, is a voltage-independent potassium channel gated by intracellular calcium (Ca²⁺).[1][2][3] These channels play a crucial role in regulating cellular excitability and signaling by contributing to the afterhyperpolarization that follows an action potential.[3][4] SK3 channels are expressed in various tissues, including the central nervous system, smooth muscle, and endothelial cells, and are implicated in a range of physiological processes. Their involvement in pathological conditions such as cancer, cardiac arrhythmias, and neurological disorders makes them an attractive target for therapeutic drug discovery.
Application Note 1: Fluorescence-Based Thallium Flux Assay for SK3 Modulators
Assay Principle
This HTS assay provides a functional, cell-based method to identify SK3 channel modulators. It relies on the principle that potassium channels are permeable to thallium ions (Tl⁺). Cells expressing SK3 channels are loaded with a Tl⁺-sensitive fluorescent dye. When the channels are activated, Tl⁺ flows into the cell, binding to the dye and causing a significant increase in fluorescence. Inhibitors will block this influx and prevent the fluorescence increase, while activators will enhance it. This method is highly amenable to HTS formats (384- and 1536-well plates).
Experimental Workflow: Thallium Flux Assay
Caption: Workflow for a fluorescence-based HTS assay for SK3 modulators.
Detailed Protocol: Thallium Flux Assay
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing human SK3 (hSK3).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Fluorescent Dye: FluxOR™ Potassium Ion Channel Assay Kit or similar Tl⁺-sensitive dye (e.g., FluoZin-2).
-
Buffers:
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Stimulus Buffer containing Thallium Sulfate (Tl₂SO₄).
-
-
Control Compounds:
-
Known SK3 inhibitor (e.g., Apamin, Ohmline).
-
Known SK3 activator (e.g., CyPPA, Riluzole).
-
-
Instrumentation: Fluorescence plate reader with kinetic or endpoint reading capabilities (e.g., FLIPR®, BMG PHERAstar).
Procedure:
-
Cell Plating:
-
Harvest HEK293-hSK3 cells and resuspend in culture medium.
-
Seed 15,000-25,000 cells per well in a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's protocol.
-
Remove the culture medium from the wells and add 20 µL of the dye loading solution.
-
Incubate for 60-90 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in Assay Buffer.
-
Add 5-10 µL of the compound solutions to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to add 10 µL of the Tl⁺ Stimulus Buffer.
-
Immediately begin measuring fluorescence intensity. For kinetic assays, record data every 1-2 seconds for 2-3 minutes. For endpoint assays, take a single reading after a 2-5 minute incubation.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data using negative controls (vehicle) and positive controls (known inhibitor/activator).
-
Plot concentration-response curves for hit compounds and determine their IC50 or EC50 values.
-
Application Note 2: Automated Patch Clamp for SK3 Modulators
Assay Principle
Automated patch clamp (APC) technology provides a higher throughput alternative to conventional manual patch clamping for studying ion channels directly. Platforms like the QPatch or SyncroPatch use planar patch chip plates to perform whole-cell recordings on many cells simultaneously. This assay directly measures the ion current flowing through SK3 channels, offering high-quality electrophysiological data on compound potency and mechanism of action. It is an invaluable tool for hit confirmation and lead optimization.
Experimental Workflow: Automated Patch Clamp Assay
Caption: Workflow for an automated patch clamp HTS assay for SK3 modulators.
Detailed Protocol: QPatch Automated Electrophysiology
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing hSK3.
-
Solutions:
-
External Solution (in mM): 145 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with KOH).
-
Internal Solution (in mM): 145 Potassium Aspartate, 2 MgCl₂, 10 EGTA, 8.7 CaCl₂ (to achieve ~1 µM free Ca²⁺), 10 HEPES (pH 7.2 with KOH). Note: The free Ca²⁺ concentration is critical for activating SK3 channels and can be adjusted to screen for activators (~200-300 nM) or inhibitors (~1 µM).
-
-
Control Compounds: Apamin, CyPPA, etc.
-
Instrumentation and Consumables: QPatch-16 or QPatch HT system (Sophion Biosciences), QPlates (16-channel planar patch chips).
Procedure:
-
Cell Preparation:
-
Culture HEK293-hSK3 cells to 70-90% confluency.
-
Harvest cells using a gentle, non-enzymatic dissociation solution to ensure membrane integrity.
-
Resuspend cells in the external solution at a density of 1-2 x 10⁶ cells/mL.
-
Allow cells to recover for at least 30 minutes at room temperature with gentle agitation.
-
-
System Setup:
-
Prime the QPatch instrument with the prepared internal and external solutions.
-
Prepare a compound plate with appropriate dilutions of test articles and controls.
-
-
Automated Run:
-
Load the cell suspension, compound plate, and QPlate into the instrument.
-
Initiate the pre-programmed experimental protocol. The system will automatically:
-
Position cells onto the patch holes.
-
Form giga-ohm seals.
-
Establish a whole-cell configuration.
-
-
-
Electrophysiological Recording:
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) from a holding potential of 0 mV to elicit SK3 currents.
-
Record a stable baseline current for 2-3 minutes.
-
Apply the test compounds via the system's fluidics. A cumulative concentration-response protocol is often used.
-
Record the current in the presence of each compound concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Use the Sophion Analyzer software to measure the current amplitude at a specific voltage (e.g., +80 mV).
-
Calculate the percent inhibition or activation relative to the baseline current.
-
Generate concentration-response curves and fit with a suitable equation (e.g., Hill equation) to determine IC50/EC50 values.
-
Quantitative Data Summary: Known SK3 Modulators
The following table summarizes the potency of several known modulators of the SK3 channel. These compounds can be used as positive controls in screening assays. The exact IC50/EC50 values can vary depending on the specific assay conditions (e.g., intracellular Ca²⁺ concentration).
| Compound | Type | Target(s) | Reported IC50 / EC50 | Citation(s) |
| Apamin | Inhibitor | SK2, SK3 | IC50: ~1 nM (SK3) | |
| Ohmline | Inhibitor | SK3 | - (Used at 1 µM) | |
| Bicuculline | Inhibitor | SK3, GABA-A | IC50: 6 µM | |
| Amitriptyline | Inhibitor | SK3, various | IC50: 39.1 µM | |
| CyPPA | Activator | SK3, SK2 | EC50: 5.6 µM (hSK3) | |
| Riluzole | Activator | SK3, NaV | Activates at ≥ 3 µM | |
| NS309 | Activator | SK1, SK2, SK3, IK | EC50: 0.3 µM (hSK3) | |
| 1-EBIO | Activator | SK, IK | EC50: 1040 µM (hSK3) |
SK3 Channel Signaling Pathways
Understanding the signaling context of SK3 is critical for interpreting screening data and elucidating the mechanism of action of novel modulators.
SK3-Orai1 Complex in Cancer Cell Migration
In some cancer cells, SK3 forms a functional complex with the Orai1 calcium channel. This complex is often localized in lipid rafts and promotes a constitutive influx of Ca²⁺, which in turn activates SK3. The resulting signaling cascade is a key driver of cancer cell migration and metastasis.
Caption: SK3-Orai1 signaling complex promoting cancer cell migration.
Regulation of SK3 by the cAMP-PKA Pathway
The activity of the SK3 channel can be negatively regulated by the cAMP-Protein Kinase A (PKA) signaling pathway. Activation of adenylyl cyclase leads to PKA activation, which can phosphorylate the SK3 channel. This phosphorylation reduces SK3 activity and can disrupt its complex with Orai1, thereby decreasing Ca²⁺ entry and inhibiting downstream effects like cell migration.
Caption: Negative regulation of SK3 channel activity by the cAMP-PKA pathway.
References
- 1. SK3 - Wikipedia [en.wikipedia.org]
- 2. Cardiac small-conductance calcium-activated potassium channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological modulation of SK3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SK3 is an important component of K+ channels mediating the afterhyperpolarization in cultured rat SCG neurones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SK3 Channel-IN-1 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SK3 Channel-IN-1, a potent and specific modulator of the SK3 potassium channel.[1] The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to ensure optimal experimental outcomes while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the small-conductance calcium-activated potassium channel 3 (SK3 or KCa2.3). SK3 channels are activated by intracellular calcium, leading to potassium ion efflux and membrane hyperpolarization. By inhibiting this channel, this compound can modulate cellular processes such as calcium signaling and cell migration.[1]
Q2: What is the expected effect of this compound on cell viability?
A2: this compound is reported to exhibit low cytotoxicity in various cell lines.[1] However, as with any bioactive small molecule, high concentrations can lead to off-target effects and a decrease in cell viability. The primary goal of optimizing its concentration is to find a therapeutic window where it effectively modulates SK3 channel activity without inducing significant cell death.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration is cell-line dependent and should be determined empirically. A dose-response experiment is the first critical step. This involves treating your cells with a range of this compound concentrations and assessing cell viability after a defined incubation period (e.g., 24, 48, or 72 hours). This will allow you to determine the half-maximal inhibitory concentration (IC50) for both the desired biological effect and for cytotoxicity.
Q4: What are the recommended starting concentrations for a dose-response experiment?
A4: If no prior data exists for your cell line, a broad concentration range is recommended to capture the full dose-response curve. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to the nanomolar range.
Q5: What are the most suitable assays for assessing cell viability when using this compound?
A5: Several robust methods are available. Tetrazolium-based colorimetric assays like MTT, MTS, and XTT are widely used and measure metabolic activity. Luminescent assays that quantify ATP levels (e.g., CellTiter-Glo®) are also highly sensitive indicators of viable, metabolically active cells. It is often advisable to use two different types of assays to confirm results.
Troubleshooting Guides
Issue 1: High variability in cell viability results between replicate wells.
-
Potential Cause: Uneven cell seeding, incomplete dissolution of this compound, or edge effects in the microplate.
-
Solution:
-
Ensure a single-cell suspension before plating and use a calibrated multichannel pipette for seeding.
-
Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO and ensure it is fully dissolved before diluting it in the culture medium. Vortex the stock solution before each use.
-
To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental conditions and instead fill them with sterile PBS or media.[2]
-
Issue 2: No observable effect on cell viability even at high concentrations.
-
Potential Cause: The specific cell line may be insensitive to this compound, the incubation time may be too short, or the chosen viability assay may lack the required sensitivity.
-
Solution:
-
Confirm the expression of the SK3 channel in your cell line using techniques like RT-PCR or Western blotting.
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Consider using a more sensitive assay, such as an ATP-based luminescent assay.
-
Issue 3: Unexpectedly low cell viability at concentrations where the compound is expected to be non-toxic.
-
Potential Cause: The purity of the this compound may be compromised, or the compound may have off-target effects at higher concentrations in your specific cell line. The solvent (e.g., DMSO) concentration might be too high.
-
Solution:
-
Ensure the use of high-purity this compound.
-
Test a structurally different SK3 inhibitor to see if the cytotoxic effect is consistent with SK3 channel inhibition.
-
Always include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor) to assess the effect of the solvent on cell viability. Ensure the final solvent concentration is low (typically ≤ 0.5% for DMSO).
-
Issue 4: Assay interference from the compound.
-
Potential Cause: Some compounds can directly interact with the assay reagents. For example, a compound might reduce the MTT reagent in a cell-free system, leading to a false-positive signal for viability.
-
Solution:
-
Run a cell-free control by adding this compound to the culture medium without cells and performing the viability assay. A change in signal indicates direct interference.
-
If interference is detected, switch to an alternative viability assay that relies on a different detection principle (e.g., measuring ATP content or protease activity).
-
Data Presentation
Table 1: Illustrative Dose-Response of SK3 Inhibitors on Cell Viability
| Cell Line | Inhibitor | Incubation Time (hours) | IC50 for Proliferation/Migration (µM) | IC50 for Cytotoxicity (µM) |
| MDA-MB-435s | Edelfosine | 24 | ~1.0 (Migration) | 5.0 ± 1.0 |
| MDA-MB-435s | Edelfosine | 48 | ~1.0 (Migration) | 2.6 ± 0.3 |
| HEK293 (hSK1) | Apamin | N/A | N/A | >100 (non-cytotoxic) |
| HEK293 (rSK2) | Apamin | N/A | N/A | >100 (non-cytotoxic) |
Note: Data for Edelfosine and Apamin are provided as examples of SK3 channel modulators. Researchers should generate specific dose-response curves for this compound in their cell lines of interest.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability upon treatment with this compound. Optimization for specific cell lines is recommended.
Materials:
-
96-well flat-bottom sterile microplates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of the SK3 channel and the inhibitory action of this compound.
Caption: Step-by-step experimental workflow for determining the effect of this compound on cell viability.
Caption: A logical decision tree for troubleshooting common issues in cell viability assays with this compound.
References
Troubleshooting SK3 Channel-IN-1 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SK3 Channel-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Insolubility Issues
Question: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
Answer:
This compound can be challenging to dissolve directly in aqueous solutions. The recommended primary solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO) .
Recommended Protocol for Preparing a Stock Solution in DMSO:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Initial Solvent Addition: Add a small volume of high-purity, anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of powder (Molecular Weight: 379.66 g/mol ), you would add 263.4 µL of DMSO.
-
Vortexing: Vortex the vial thoroughly for several minutes to aid dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 10-15 minutes.
-
Gentle Warming (Optional): If sonication is not sufficient, you can gently warm the solution to 37°C for a short period. Avoid excessive heat, as it may degrade the compound.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for long-term stability (up to 1 year).
For in vivo experiments , a co-solvent system is often required to maintain solubility upon injection. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and a saline or PBS buffer.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q2: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some tips to minimize this:
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your cell culture medium, as higher concentrations can be toxic to cells.[1][2][3][4][5]
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock solution in the cell culture medium rather than a single large dilution. This gradual change in solvent polarity can help maintain solubility.
-
Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Vortexing During Dilution: Gently vortex the medium while adding the this compound stock solution to ensure rapid and even distribution.
Q3: What is the recommended storage condition for this compound?
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent (DMSO): Store in aliquots at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Q4: For in vivo studies, what is a standard vehicle formulation for this compound?
A commonly recommended formulation for in vivo administration is a co-solvent system. The solvents should be added sequentially and mixed well after each addition.[6]
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline/PBS | 45% |
For sensitive animal models, the DMSO concentration should be kept below 2%.[6][7]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (e.g., 1 mg)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the required volume of DMSO. The molecular weight of this compound is 379.66 g/mol . To make a 10 mM (0.01 mol/L) solution from 1 mg (0.001 g) of the compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 379.66 g/mol ) / 0.01 mol/L = 0.0002634 L = 263.4 µL
-
-
Allow the vial of this compound to warm to room temperature.
-
Add 263.4 µL of anhydrous DMSO to the vial containing 1 mg of this compound.
-
Cap the vial tightly and vortex for 2-5 minutes until the powder is completely dissolved.
-
If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, briefly warm the solution at 37°C.
-
Once the solution is clear, aliquot it into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
Signaling Pathways and Workflows
SK3 Channel Signaling in Cancer Cell Migration
The SK3 channel plays a significant role in promoting cancer cell migration by modulating intracellular calcium levels, often in conjunction with the Orai1 channel.[7][8][9][10][11] Increased intracellular calcium can then activate downstream effectors that influence the cellular machinery responsible for cell movement.
Caption: SK3 and Orai1 form a complex to increase intracellular Ca²⁺, activating pathways that lead to cell migration.
Negative Regulation of SK3 Channel by the cAMP-PKA Pathway
The activity of the SK3 channel can be inhibited by the cAMP-PKA signaling pathway.[9][11] This provides a mechanism for downregulating SK3-mediated effects.
Caption: The cAMP-PKA pathway negatively regulates SK3 channel activity and disrupts the SK3-Orai1 complex.
Zeb1 and SK3 Channel Positive Feedback Loop in Prostate Cancer
In prostate cancer, a positive feedback loop between the transcription factor Zeb1 and the SK3 channel has been identified, contributing to neuroendocrine differentiation.[12]
Caption: A positive feedback loop between Zeb1 and the SK3 channel promotes neuroendocrine differentiation in prostate cancer.
Experimental Workflow for Testing this compound in a Cell Migration Assay
This workflow outlines the key steps for assessing the effect of this compound on cancer cell migration.
Caption: A typical experimental workflow for evaluating the impact of this compound on cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. Identification of SK3 channel as a new mediator of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Store Operated Calcium Entry in Cell Migration and Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. cAMP-PKA inhibition of SK3 channel reduced both Ca2+ entry and cancer cell migration by regulation of SK3-Orai1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Potential off-target effects of SK3 Channel-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SK3 Channel-IN-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as compound 7a) is a potent and specific modulator of the SK3 (small conductance calcium-activated potassium) channel.[1][2] Its primary mechanism of action is the modulation of SK3 channel activity, which plays a role in regulating calcium influx and cell migration, particularly in cancer cells.[1] It has been shown to decrease SK3 channel-dependent migration and the associated Ca2+ entry, likely through the SK3/Orai1 complex.[1]
Q2: What is the reported potency of this compound?
A2: The primary publication on this compound characterizes its biological effect on cell migration. While a specific IC50 for SK3 channel inhibition is not provided in the initial report, it is described as a potent modulator. The study by Kouba et al. (2020) focused on its functional effects, such as the reduction of cancer cell migration.[1]
Q3: Is this compound selective for SK3 channels?
A3: Current measurements suggest that this compound is likely selective for the SK3 channel. However, a comprehensive off-target profiling against a broad panel of receptors and ion channels has not been published. Therefore, while initial data indicates selectivity, further independent validation is recommended depending on the experimental context.
Q4: What is the observed cytotoxicity of this compound?
A4: this compound has been reported to exhibit low cytotoxicity in several cell lines.
Troubleshooting Guide
Problem 1: Inconsistent or no effect on cell migration in my experiments.
-
Possible Cause 1: Cell line does not express SK3 channels.
-
Troubleshooting Step: Confirm the expression of SK3 channels (KCNN3 gene) in your cell line of interest using techniques like RT-qPCR, Western blot, or immunofluorescence.
-
-
Possible Cause 2: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a concentration range around what has been previously reported to be effective in functional assays.
-
-
Possible Cause 3: Instability of the compound.
-
Troubleshooting Step: Ensure proper storage of this compound as recommended by the supplier. Prepare fresh dilutions for each experiment from a stock solution.
-
Problem 2: Observed unexpected cellular effects not related to migration.
-
Possible Cause 1: Potential off-target effects.
-
Troubleshooting Step: As with any small molecule inhibitor, off-target effects are possible. Cross-validate your findings using a structurally different SK3 channel modulator or using genetic approaches like siRNA or CRISPR to knock down SK3 expression. This will help confirm that the observed phenotype is indeed due to SK3 channel modulation.
-
-
Possible Cause 2: High concentration leading to non-specific effects.
-
Troubleshooting Step: Lower the concentration of this compound to the lowest effective dose determined in your dose-response studies. High concentrations of any compound can lead to non-specific effects.
-
Data on this compound
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Assay | IC50 | Reference |
| NCI-H727 | Reduction in cell number after 48 hrs | > 25 µM | |
| PC-3 | Reduction in cell number after 48 hrs | > 25 µM |
Data summarized from MedchemExpress product page, citing Kouba S, et al. 2020.
Experimental Protocols
Protocol 1: General Cell Migration Assay (based on the principles of the primary study)
-
Cell Culture: Culture MDA-MB-435s cells (or your cell line of interest) in appropriate media.
-
Cell Seeding: Seed cells in a migration chamber (e.g., Boyden chamber or a scratch assay plate).
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control.
-
Incubation: Incubate for a sufficient time to allow for cell migration (e.g., 24-48 hours).
-
Analysis: Quantify cell migration by staining and counting the migrated cells or by measuring the closure of the scratch area.
Visualizations
Caption: Signaling pathway of the SK3/Orai1 complex in cell migration.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Minimizing Cytotoxicity of SK3 Channel-IN-1 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of SK3 Channel-IN-1 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific modulator of the Small Conductance Calcium-Activated Potassium (SK) Channel 3 (SK3 or KCa2.3)[1]. SK3 channels are involved in regulating intracellular calcium concentrations and membrane potential. By modulating the activity of these channels, this compound can influence various cellular processes, including cell migration[1][2].
Q2: Is this compound expected to be cytotoxic to primary cells?
While this compound has been reported to exhibit low cytotoxicity in some cancer cell lines, its effect on primary cells can be cell-type dependent and requires careful evaluation[1]. Primary cells are often more sensitive to chemical perturbations than immortalized cell lines. The physiological role of the SK3 channel in a specific primary cell type will largely determine the impact of its inhibition. For instance, in certain neuronal populations, modulation of SK3 channel activity can influence cell survival and protect against excitotoxicity, suggesting a critical role in cellular homeostasis[3][4].
Q3: What are the common causes of unexpected cytotoxicity with small molecule inhibitors like this compound in primary cells?
Several factors can contribute to cytotoxicity in primary cell experiments:
-
High Concentrations: Using concentrations significantly above the effective dose can lead to off-target effects and general cellular stress.
-
Prolonged Exposure: Continuous exposure to an inhibitor can disrupt essential cellular functions over time.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to primary cells at higher concentrations.
-
On-Target Toxicity: In some primary cells, the SK3 channel may play a crucial role in survival pathways. Its inhibition could therefore be inherently cytotoxic to these specific cell types.
-
Primary Cell Health: The initial health and quality of the primary cells are critical. Stressed or unhealthy cells are more susceptible to the cytotoxic effects of any treatment.
Q4: Are there any less cytotoxic alternatives to this compound?
Yes, another compound known as Ohmline has been identified as a potent inhibitor of the SK3 channel. It has been reported to be non-toxic at concentrations up to 10 µM and shows greater selectivity for SK3 over other SK channel isoforms. This could make it a valuable alternative for experiments where cytotoxicity is a concern.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize the cytotoxicity of this compound in your primary cell experiments.
Problem 1: High Levels of Cell Death Observed After Treatment
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the expected efficacious dose. |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to identify the minimum exposure time required to achieve the desired biological effect. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific primary cells (typically <0.1%). Always include a vehicle-only control (cells treated with the same concentration of DMSO without the inhibitor). |
| On-target toxicity in sensitive primary cells. | If the SK3 channel is essential for the survival of your primary cell type, consider using a lower concentration of the inhibitor for a shorter duration. Alternatively, explore the use of a structurally different SK3 inhibitor, like Ohmline, which may have a different cytotoxicity profile. |
| Poor health of primary cells. | Ensure optimal culture conditions for your primary cells. Use cells with high viability and at a low passage number. |
Problem 2: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Variability in primary cell lots. | If possible, use primary cells from the same donor or lot for a set of experiments. If using cells from different donors, characterize the baseline SK3 channel expression and sensitivity for each. |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the supplier. Typically, stock solutions in DMSO are stored at -20°C or -80°C[5]. |
| Inconsistent cell seeding density. | Ensure a consistent cell seeding density across all experiments, as this can influence the cellular response to treatment. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Resazurin-Based Assay
This protocol provides a method to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the inhibitor concentration and determine the CC50 value using a non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: General signaling pathway of the SK3 channel.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of SK3 channel as a new mediator of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. This compound | TargetMol [targetmol.com]
Interpreting unexpected results in SK3 Channel-IN-1 experiments
Welcome to the technical support center for SK3 Channel-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments with this potent and specific SK3 channel modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as compound 7a) is a potent and specific modulator of the SK3 (Small-conductance calcium-activated potassium) channel.[1][2] Its primary mechanism of action is the inhibition of SK3 channel activity. In cancer cell models, this inhibition has been shown to effectively block cell migration.[1][2][3]
Q2: In what experimental models has this compound been shown to be effective?
A2: this compound has been demonstrated to have a significant inhibitory effect on the migration of breast cancer cells, specifically the MDA-MB-435 cell line, while exhibiting low cytotoxicity in other cell lines.[1][2]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years. In solvent, it can be stored at -80°C for up to one year. For experimental use, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). To avoid degradation, it is advisable to aliquot the stock solution into working volumes to minimize freeze-thaw cycles.
Q4: What are appropriate positive and negative controls for experiments involving this compound?
A4: For positive controls (to mimic the expected inhibitory effect), other known SK3 channel blockers can be used. For negative controls (to ensure the observed effect is due to SK3 inhibition), a vehicle control (e.g., DMSO at the same final concentration) is essential. Additionally, using an SK3 channel activator can help confirm the role of the channel in the observed phenotype.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, covering unexpected results in common assays.
Issue 1: Inconsistent or Noisy Readings in Electrophysiology Experiments
Unexpected fluctuations or a lack of a clear inhibitory effect in patch-clamp recordings can be frustrating. Here’s a guide to troubleshoot these issues.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Seal Formation | Ensure the pipette resistance is appropriate (typically 4-8 MΩ). Apply gentle negative pressure to form a GΩ seal. An unstable seal can lead to noisy recordings. |
| Voltage Clamp Errors | Check for high series resistance, which can lead to inaccurate voltage control. Compensate for series resistance and monitor it throughout the experiment. |
| Compound Precipitation | Visually inspect the solution for any precipitate after dilution in the recording buffer. If precipitation is suspected, consider preparing a fresh dilution or using a slightly higher concentration of DMSO in the final solution (while keeping it below toxic levels). |
| "Run-down" of SK3 Current | SK3 channel activity can sometimes decrease over the course of a long recording. Establish a stable baseline before applying this compound and monitor the current over time in control cells to account for any run-down. |
| Presence of Heteromeric Channels | If your cells co-express SK2 and SK3 subunits, they may form heteromeric channels with altered pharmacology. This can lead to a different sensitivity to this compound compared to cells expressing only homomeric SK3 channels. Consider using cell lines with known SK channel subunit expression profiles. |
Issue 2: Unexpected Results in Cell Migration Assays
Cell migration is a complex process, and unexpected outcomes with this compound can arise from various factors.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The effective concentration can vary between cell types. |
| Vehicle (DMSO) Effects | High concentrations of DMSO can affect cell migration. Always include a vehicle control with the same final DMSO concentration as your experimental samples to differentiate the effect of the inhibitor from that of the solvent. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that could influence cell migration independently of SK3 inhibition. If you suspect off-target effects, consider using another SK3 inhibitor with a different chemical structure as a control. |
| SK3 Channel-Independent Migration | The migratory potential of your cells might not be solely dependent on SK3 channels. To confirm the role of SK3, consider using genetic approaches like siRNA-mediated knockdown of SK3 as a complementary experiment. |
| Paradoxical Increase in Migration | While unexpected, some ion channel modulators can have paradoxical effects. This could be due to complex downstream signaling. If you observe an increase in migration, investigate potential downstream signaling pathways that might be affected by SK3 inhibition in your specific cell model. |
Issue 3: Inconsistent or Unexpected Cytotoxicity Results
While this compound is reported to have low cytotoxicity, you may encounter unexpected effects on cell viability.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Even compounds with low cytotoxicity can become toxic at very high concentrations. Ensure you are using a concentration range that is relevant for SK3 inhibition and not exceeding the cytotoxic threshold for your cells. |
| Solvent Toxicity | DMSO can be toxic to cells at higher concentrations (typically >0.5%). Keep the final DMSO concentration in your culture medium as low as possible and consistent across all experimental conditions, including your vehicle control. |
| Prolonged Incubation Time | The duration of exposure to the compound can influence its cytotoxic effects. Optimize the incubation time for your specific assay and cell line. |
| Indirect Effects on Cell Proliferation | SK3 channel activity can be linked to cell cycle progression in some cell types. Inhibition of SK3 might indirectly affect cell proliferation, which could be misinterpreted as cytotoxicity in assays that measure metabolic activity (e.g., MTT, WST-1). Consider using a direct measure of cell death, such as trypan blue exclusion or a live/dead staining assay, to confirm cytotoxicity. |
| Assay Interference | Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., reducing MTT tetrazolium salt non-enzymatically). Run a cell-free control with the compound and assay reagents to rule out any direct chemical interference. |
Data Summary Tables
Table 1: Pharmacological Modulators of SK Channels for Control Experiments
| Compound | Action | Target(s) | Typical Working Concentration | Reference |
| Apamin | Inhibitor | SK2 > SK3 > SK1 | 100 nM - 1 µM | [4] |
| UCL1684 | Inhibitor | SK2/3 | 100 nM - 1 µM | |
| NS8593 | Negative Allosteric Modulator | SK1/2/3 | 1 - 10 µM | [4] |
| Ohmline | Inhibitor | SK3 > SK1 | 300 nM - 1 µM | [5] |
| Edelfosine (B1662340) | Inhibitor | SK3 | 1 µM | [6] |
| CyPPA | Activator | SK3/SK2 | 5 - 15 µM | [7] |
| NS309 | Activator | IK/SK channels | 100 nM - 1 µM | |
| 1-EBIO | Activator | IK/SK channels | 100 µM - 1 mM | [4] |
Table 2: Troubleshooting Summary for Unexpected Results
| Assay | Unexpected Result | Primary Troubleshooting Steps |
| Electrophysiology | Noisy or unstable recordings | Check seal resistance, pipette quality, and grounding. |
| Reduced or absent inhibition | Confirm compound solubility and stability; consider heteromeric channel expression. | |
| Cell Migration | No effect on migration | Perform dose-response; confirm SK3 expression and its role in migration (e.g., with siRNA). |
| Increased migration | Investigate potential off-target effects or paradoxical signaling. | |
| Cytotoxicity | High cytotoxicity | Lower compound concentration; check for solvent toxicity; use a direct cell death assay. |
| Assay interference | Run cell-free controls to test for direct compound-reagent interactions. |
Experimental Protocols & Methodologies
1. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of this compound on SK3 channel currents.
-
Cell Preparation: Culture cells expressing SK3 channels (e.g., HEK293 cells stably transfected with SK3, or a cell line with endogenous SK3 expression like MDA-MB-435s) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, and free Ca²⁺ buffered to an appropriate concentration to activate SK3 channels (e.g., 300-500 nM) (pH 7.2 with KOH).
-
-
Recording:
-
Obtain a GΩ seal on a target cell.
-
Rupture the membrane to achieve whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV) and apply voltage ramps or steps to elicit SK3 currents.
-
Establish a stable baseline recording of the SK3 current.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the change in current amplitude to determine the extent of inhibition.
-
-
Data Analysis: Measure the peak or steady-state current before and after compound application. Calculate the percentage of inhibition.
2. Transwell Migration Assay (Boyden Chamber)
-
Objective: To assess the effect of this compound on cancer cell migration.
-
Cell Preparation: Culture cells to sub-confluency. Starve the cells in a serum-free medium for 12-24 hours before the assay.
-
Assay Setup:
-
Rehydrate the transwell inserts (typically 8 µm pore size) with a serum-free medium.
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Resuspend the starved cells in a serum-free medium containing different concentrations of this compound or vehicle control (DMSO).
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
-
Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert (e.g., with crystal violet or DAPI).
-
Image the stained cells and count them in several random fields of view.
-
-
Data Analysis: Compare the number of migrated cells in the this compound treated groups to the vehicle control group.
3. Cytotoxicity Assay (e.g., MTT or WST-1)
-
Objective: To determine the effect of this compound on cell viability.
-
Cell Preparation: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Replace the medium in the wells with the medium containing the compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Measurement:
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC₅₀ value, if applicable.
Signaling Pathways and Workflow Diagrams
Figure 1: Simplified signaling pathway of SK3 channel activation and its role in cell migration. SK3 channels are activated by intracellular calcium, which can be released from the endoplasmic reticulum or enter through channels like Orai1. SK3 activation leads to potassium efflux, membrane hyperpolarization, and promotes calcium influx, which in turn drives processes like cell migration. The cAMP-PKA pathway can inhibit SK3 activity.
Figure 2: General experimental workflow for studying the effects of this compound. This flowchart outlines the key steps from cell and compound preparation to data analysis and interpretation.
Figure 3: A logical workflow for troubleshooting unexpected results in experiments with this compound. This decision tree guides the user from the initial observation of an unexpected result through a series of checks to identify the potential cause.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of SK3 channel as a new mediator of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional reduction of SK3-mediated currents precedes AMPA-receptor-mediated excitotoxicity in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New alkyl-lipid blockers of SK3 channels reduce cancer cell migration and occurrence of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The SK3/K(Ca)2.3 potassium channel is a new cellular target for edelfosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of KCNN3/SK3/KCa2.3 channels attenuates enhanced calcium influx and inflammatory cytokine production in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of SK3 Channel-IN-1 in solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of SK3 Channel-IN-1 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What happened?
A1: This is a common issue for many hydrophobic small molecule inhibitors.[1][2] this compound, being a lipidic synthetic alkaloid, is likely hydrophobic and has limited solubility in aqueous solutions.[3] When a concentrated DMSO stock is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to "crash out" or precipitate.[2]
Q2: How can I improve the solubility of this compound in my experimental buffer?
A2: Here are several strategies to improve solubility:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible (ideally <0.5%) to avoid solvent-induced artifacts and cytotoxicity.[1] However, for some hydrophobic compounds, a slightly higher, yet cell-tolerated, concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of your experimental buffer (e.g., cell culture medium containing serum). The proteins in the serum may help to stabilize the compound. Then, add this intermediate dilution to the final volume.[2]
-
Gentle Mixing and Warming: When preparing the final solution, add the inhibitor stock dropwise while gently vortexing or swirling.[2] Pre-warming the aqueous buffer to 37°C can also sometimes improve solubility.[2]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If the pKa of this compound is known, adjusting the pH of the buffer away from its isoelectric point may improve solubility.
Q3: How should I store my this compound solutions?
A3: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years, and in a solvent like DMSO at -80°C for up to 1 year.[4] Prepare concentrated stock solutions in a suitable solvent like DMSO. For working solutions, it is best to prepare them fresh for each experiment to minimize degradation. If short-term storage of a working solution is necessary, store it at 4°C and use it within a day. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A4: Yes, inconsistent results can be a sign of compound instability or precipitation. If the inhibitor is not fully dissolved or is degrading over the course of the experiment, its effective concentration will vary, leading to unreliable data. It is crucial to ensure the compound is completely in solution and stable under your experimental conditions. Performing a stability test (see Experimental Protocols section) is recommended.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues with this compound stability.
Problem: Precipitate Formation During Preparation of Working Solution
| Possible Cause | Recommended Solution |
| High Final Concentration: The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Lower the final working concentration of the inhibitor. Determine the maximum soluble concentration using a kinetic solubility assay (see Experimental Protocols).[1] |
| Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes the compound to precipitate. | Perform a stepwise dilution. Create an intermediate dilution in a smaller volume of the buffer before adding it to the final volume.[2] |
| Incorrect Solvent: The chosen solvent for the stock solution may not be optimal. | DMSO is a common solvent for hydrophobic compounds. Ensure you are using high-purity, anhydrous DMSO as it can absorb moisture, which can reduce the solubility of hydrophobic compounds.[5] |
| Low Temperature of Aqueous Buffer: Diluting into a cold buffer can decrease solubility. | Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C) before adding the inhibitor stock.[2] |
Problem: Precipitate Formation in Cell Culture Media During Incubation
| Possible Cause | Recommended Solution |
| Compound Instability: The inhibitor may be chemically unstable in the cell culture medium at 37°C over time. | Perform a chemical stability assay to determine the half-life of the compound in your specific medium (see Experimental Protocols). |
| Interaction with Media Components: Components in the cell culture medium could be reacting with or reducing the solubility of the inhibitor. | Test the stability of the inhibitor in a simpler buffer (e.g., PBS) to see if media components are the issue. Also, test stability in media with and without serum, as serum proteins can sometimes help to stabilize compounds.[1] |
| Evaporation of Media: In long-term experiments, evaporation can increase the concentration of the inhibitor, leading to precipitation. | Ensure proper humidification of the incubator and use sealed plates or flasks for long-term experiments.[1] |
| pH Shift in Media: Changes in CO2 levels can alter the pH of the media, which may affect the solubility of the inhibitor. | Ensure the incubator's CO2 levels are stable and the media is properly buffered. |
Data Presentation
As specific quantitative stability data for this compound is not publicly available, the following table provides a template for how to present such data once generated through the experimental protocols outlined below.
Table 1: Stability of this compound in Different Solutions
| Solution | Temperature (°C) | pH | Time (hours) | % Remaining |
| PBS | 4 | 7.4 | 24 | Data to be generated |
| PBS | 25 (Room Temp) | 7.4 | 24 | Data to be generated |
| PBS | 37 | 7.4 | 24 | Data to be generated |
| DMEM + 10% FBS | 37 | 7.4 | 24 | Data to be generated |
| DMEM (serum-free) | 37 | 7.4 | 24 | Data to be generated |
% Remaining to be determined by a suitable analytical method like HPLC-MS.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method to estimate the maximum soluble concentration of this compound in an aqueous buffer.
Materials:
-
This compound
-
100% DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Microplate reader (optional)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Serial Dilution in DMSO: Perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO dilution to 98 µL of your pre-warmed aqueous buffer. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for any signs of precipitation or cloudiness.
-
Turbidity Measurement (Optional): Use a microplate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.[1]
Protocol 2: Assessment of Chemical Stability in Solution
This protocol outlines a method to evaluate the chemical stability of this compound in a specific solution over time using HPLC-MS.
Materials:
-
This compound
-
Solution for testing (e.g., cell culture medium with 10% FBS)
-
Internal standard (a structurally similar and stable compound)
-
Acetonitrile (B52724) (ACN), cold
-
HPLC-MS system
Procedure:
-
Prepare Working Solution: Prepare a solution of this compound in the test solution at the desired final concentration (e.g., 1 µM).
-
Time Points: Aliquot the working solution into multiple vials, one for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the vials at the desired temperature (e.g., 37°C).
-
Sample Collection: At each time point, take an aliquot (e.g., 100 µL) from the respective vial. For the t=0 sample, take the aliquot immediately after preparation.
-
Quenching and Extraction: To each aliquot, add 2 volumes of cold acetonitrile containing a known concentration of the internal standard. This will precipitate proteins and stop any degradation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC-MS to determine the peak area ratio of this compound to the internal standard.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by normalizing the peak area ratio to that of the t=0 sample.
Mandatory Visualizations
Caption: SK3 channel signaling pathway in cancer cell migration.
The SK3 channel forms a complex with the Orai1 channel within lipid rafts in the plasma membrane.[6] This complex mediates a constitutive influx of extracellular calcium.[6] The activity of the SK3 channel leads to membrane hyperpolarization, which in turn increases the driving force for calcium entry.[7] The resulting increase in intracellular calcium concentration promotes cancer cell migration.[7] this compound is an inhibitor of the SK3 channel.[3]
Caption: Troubleshooting workflow for this compound precipitation.
This logical workflow guides the user through a series of checks and corrective actions to address the precipitation of this compound in solution. It starts with simple checks like concentration and dilution method before moving to more in-depth stability assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. cAMP-PKA inhibition of SK3 channel reduced both Ca2+ entry and cancer cell migration by regulation of SK3-Orai1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of SK3 channel as a new mediator of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SK3 Channel-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to SK3 Channel-IN-1 in cancer cells.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during your experiments with this compound.
Issue 1: Reduced or Loss of Efficacy of this compound
Symptom: Higher concentrations of this compound are required to achieve the same level of cancer cell inhibition or apoptosis as previously observed. This is often reflected in a rightward shift of the dose-response curve and an increased IC50 value.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| 1. Development of Acquired Resistance | 1.1. Confirm Resistance: - Determine the IC50 of this compound in your current cell line and compare it to the parental, sensitive cell line. A significant increase (typically >2-fold) indicates acquired resistance.[1][2] - Culture the resistant cells in a drug-free medium for several passages and then re-challenge with this compound. Stable resistance will persist, while transient adaptation may revert. 1.2. Investigate Resistance Mechanisms: - Target Upregulation: Quantify SK3 (KCNN3) mRNA and protein levels using qRT-PCR and Western blotting, respectively. Increased SK3 expression can lead to a higher drug concentration being required for inhibition. - Bypass Pathway Activation: Assess the activation of pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.[3][4] Perform Western blotting for key phosphorylated proteins (p-Akt, p-ERK).[5][6][7] - Drug Efflux Pump Overexpression: Evaluate the expression of ABC transporters (e.g., P-glycoprotein/ABCB1, ABCG2) using qRT-PCR or Western blotting.[8][9] Functional efflux can be assessed using fluorescent substrates like Rhodamine 123. |
| 2. Experimental Variability | 2.1. Cell Culture Conditions: - Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. - Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting experiments. 2.2. Compound Integrity: - Storage: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C. - Preparation: Prepare fresh dilutions of the compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent Results in Cell-Based Assays
Symptom: High variability between replicate wells or experiments when assessing the effects of this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| 1. Assay Technique | 1.1. Cell Seeding: - Ensure a single-cell suspension before plating to avoid clumping. - Use a consistent seeding density across all wells and experiments. 1.2. Edge Effects: - To minimize evaporation in the outer wells of a microplate, fill them with sterile PBS or media and do not use them for experimental samples. |
| 2. Assay Endpoint | 2.1. Timing: - The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment to determine the ideal endpoint for your specific model. |
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms by which cancer cells develop resistance to SK3 channel inhibitors like this compound?
A1: While specific data on this compound is limited, resistance to targeted therapies, including ion channel inhibitors, can arise through several mechanisms:
-
Target Alteration:
-
Upregulation of SK3 Expression: An increase in the amount of SK3 protein may require higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Mutations in the KCNN3 Gene: Genetic mutations in the gene encoding SK3 could alter the drug-binding site or change the channel's conformational state, reducing the inhibitor's efficacy.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the SK3 channel by upregulating parallel survival pathways, most commonly the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration.[8][9]
-
Changes in the Tumor Microenvironment: Factors within the tumor microenvironment can promote cell survival and reduce drug sensitivity.
-
Alterations in SK3 Interacting Proteins: Changes in the expression or function of proteins that modulate SK3 activity, such as Orai1 and calmodulin, could impact the effectiveness of SK3 inhibitors.[9][10][11]
-
Upregulation of Pro-survival Transcription Factors: Transcription factors like Zeb1 have been implicated in a positive feedback loop with SK3, and their increased expression is associated with drug resistance.[12][13][14][15][16]
Q2: How can I generate an this compound resistant cell line in the lab?
A2: A common method for developing a drug-resistant cell line is through continuous exposure to escalating doses of the drug:[1][2][17][18][19]
-
Determine the initial IC50: First, establish the baseline sensitivity of the parental cancer cell line to this compound by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50).
-
Initial Low-Dose Exposure: Culture the parental cells in a medium containing a sub-lethal concentration of this compound (e.g., IC10 to IC20).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. This is typically done in increments of 1.5 to 2-fold.
-
Monitoring and Maintenance: At each concentration, allow the cells to recover and resume normal proliferation before the next dose escalation. This process can take several months.
-
Characterization of the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, confirm the resistance by re-evaluating the IC50 and comparing it to the parental line. A 3- to 5-fold or greater increase in IC50 is generally considered evidence of resistance.[1]
Q3: What experimental approaches can be used to investigate the mechanism of resistance to this compound?
A3: A multi-pronged approach is recommended to elucidate the resistance mechanisms:
-
Genomic and Transcriptomic Analysis:
-
qRT-PCR: To quantify the mRNA expression levels of KCNN3, genes encoding for bypass pathway components (e.g., PIK3CA, AKT1, MAPK1), and ABC transporters.
-
Gene Sequencing: To identify potential mutations in the KCNN3 gene in resistant cells compared to sensitive cells.
-
-
Proteomic Analysis:
-
Functional Assays:
-
Electrophysiology (Patch-Clamp): To directly measure SK3 channel activity in sensitive versus resistant cells and to assess the effect of this compound on channel currents.[21][22][23][24][25]
-
Calcium Imaging: To measure changes in intracellular calcium signaling, which is closely linked to SK3 channel activity.
-
Cell Viability and Apoptosis Assays: To evaluate the cellular response to this compound in combination with inhibitors of suspected bypass pathways.
-
Drug Efflux Assays: To determine if increased drug efflux is contributing to resistance.
-
Q4: How can resistance to this compound be overcome?
A4: Strategies to overcome resistance depend on the underlying mechanism:
-
Combination Therapy:
-
Bypass Pathway Inhibitors: If resistance is due to the activation of bypass pathways, combining this compound with inhibitors of the PI3K/Akt or MAPK/ERK pathways may restore sensitivity.[4]
-
ABC Transporter Inhibitors: If increased drug efflux is the cause, co-administration with an ABC transporter inhibitor could increase the intracellular concentration of this compound.
-
-
Development of Second-Generation Inhibitors: If resistance is due to target mutations, novel inhibitors that can bind to the mutated SK3 channel may be effective.
-
Targeting Downstream Effectors: Identifying and targeting key downstream signaling molecules that are activated by the resistance mechanism can be an alternative approach.
Quantitative Data Summary
Table 1: IC50 Values of SK3 Channel Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| Apamin | KCa2.3 (SK3) expressing cells | N/A (recombinant) | 2.3 nM | [26] |
| Ohmline | PC3 | Prostate Cancer | Effective at 1 µM | [13] |
Table 2: Potential Molecular Changes in this compound Resistant Cancer Cells
| Molecule | Expected Change in Resistant Cells | Method of Detection |
| SK3 (KCNN3) | Increased mRNA and/or protein expression | qRT-PCR, Western Blot |
| p-Akt (Ser473) | Increased phosphorylation | Western Blot[20] |
| p-ERK1/2 (Thr202/Tyr204) | Increased phosphorylation | Western Blot[5] |
| ABCB1 (P-glycoprotein) | Increased mRNA and/or protein expression | qRT-PCR, Western Blot |
| ABCG2 (BCRP) | Increased mRNA and/or protein expression | qRT-PCR, Western Blot |
| Zeb1 | Increased mRNA and/or protein expression | qRT-PCR, Western Blot[12] |
| Orai1 | Altered expression (up or down) | qRT-PCR, Western Blot[27] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol provides a general framework for creating a cancer cell line with acquired resistance to this compound.[1][2][17][18][19]
-
Determine Baseline IC50:
-
Plate parental cancer cells in 96-well plates.
-
Treat with a serial dilution of this compound for 48-72 hours.
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value.
-
-
Induce Resistance:
-
Culture parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cells resume a normal proliferation rate.
-
Gradually increase the concentration of this compound (e.g., 1.5-fold increments) with each passage, allowing the cells to adapt at each step.
-
-
Confirm Resistance:
-
Once the cells are stably growing in a significantly higher concentration of this compound, perform a new IC50 determination.
-
A resistant cell line should exhibit a significantly higher IC50 value compared to the parental line.
-
Cryopreserve stocks of the resistant cell line at various stages of resistance development.
-
Protocol 2: Western Blotting for Bypass Pathway Activation
This protocol outlines the steps to detect the activation of PI3K/Akt and MAPK/ERK pathways.[5][6][7][20][28]
-
Cell Lysis:
-
Treat sensitive and resistant cells with or without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for SK3 Currents
This protocol provides a general method for measuring SK3 channel currents.[21][22][23][24][25]
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for electrophysiology.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and an appropriate concentration of free Ca2+ to activate SK3 channels (buffered with CaCl2).
-
-
Recording Procedure:
-
Use a patch-clamp amplifier and data acquisition system.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage ramps or steps to elicit SK3 currents. SK3 channels are voltage-independent but calcium-activated.
-
Record currents before and after the application of this compound to determine its inhibitory effect.
-
Compare the current density and inhibitor sensitivity between sensitive and resistant cells.
-
Visualizations
Figure 1. Mechanism of action of this compound.
Figure 2. Overview of potential resistance mechanisms.
Figure 3. Troubleshooting workflow for reduced efficacy.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Skp2-dependent reactivation of AKT drives resistance to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]
- 8. SHANK3 depletion leads to ERK signalling overdose and cell death in KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orai1 Boosts SK3 Channel Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orai1 Boosts SK3 Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zeb1 and SK3 Channel Are Up-Regulated in Castration-Resistant Prostate Cancer and Promote Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ZEB1-associated drug resistance in cancer cells is reversed by the class I HDAC inhibitor mocetinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ZEB1 suppression sensitizes KRAS mutant cancers to MEK inhibition by an IL17RD-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | ZEB1: A Critical Regulator of Cell Plasticity, DNA Damage Response, and Therapy Resistance [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. Whole Cell Patch Clamp Protocol [protocols.io]
- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 23. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Apamin structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. embopress.org [embopress.org]
Best practices for long-term storage of SK3 Channel-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of SK3 Channel-IN-1, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Long-Term Storage of this compound
Proper storage of this compound is critical to maintain its potency and stability for reproducible experimental results.
Data Presentation: Storage Recommendations
| Storage Format | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light. Shipped with blue ice or at ambient temperature. |
| In Solvent | -80°C | 1 year | Prepare aliquots to avoid repeated freeze-thaw cycles. |
Data sourced from supplier information[1].
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
Q2: Does the reconstituted this compound solution need to be protected from light?
A2: Yes, it is recommended to protect solutions of this compound from light, especially during storage. Suppliers often ship light-sensitive compounds in amber glass bottles[1].
Q3: Is it necessary to sterilize the this compound solution?
A3: If you are using DMSO to prepare your stock solution, sterilization is generally not recommended as DMSO has strong sterilizing properties. To ensure sterility, the prepared solution can be left at 4°C overnight or filtered through a specialized organic filter membrane. If water is used for preparation, sterilization can be achieved by filtering through a 0.22 μm filter membrane[1].
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound in my assay.
-
Possible Cause 1: Improper Storage and Handling.
-
Solution: Ensure the compound has been stored according to the recommendations in the table above. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Verify your calculations for dilution. The effective concentration of this compound can be cell-type dependent. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause 3: Low or Absent SK3 Channel Expression.
-
Possible Cause 4: Compound Precipitation.
-
Solution: Visually inspect your final working solution for any precipitates. If precipitation is observed, consider adjusting the solvent composition or gently warming the solution.
-
Issue 2: Observed off-target effects.
-
Possible Cause 1: High Concentration.
-
Solution: High concentrations of any compound can lead to non-specific effects. Lower the concentration of this compound and perform thorough control experiments.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations. Ensure your final solvent concentration is well below the toxic threshold for your cells and always include a vehicle-only control in your experiments[1].
-
Experimental Protocols
1. Electrophysiological Recording of SK3 Channel Activity
This protocol is adapted from whole-cell patch-clamp experiments on HEK293 cells expressing SK3 channels.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing hSK3 onto coverslips in a Petri dish.
-
-
Solutions:
-
Pipette Solution (Intracellular): 145 mM KCl, 1 mM MgCl2, 1 mM Mg-ATP, 10 mM HEPES, 0.87 mM CaCl2, 1 mM EGTA (pCa 6). Adjust pH to 7.2 with KOH.
-
Bath Solution (Extracellular): 140 mM NaCl, 1 mM MgCl2, 4 mM KCl, 2 mM CaCl2, 11.1 mM D-glucose, 10 mM HEPES. Adjust pH to 7.4 with NaOH.
-
-
Recording Protocol:
-
Perform whole-cell voltage-clamp recordings.
-
Hold the membrane potential at a suitable level (e.g., 0 mV or -80 mV).
-
Apply voltage ramps (e.g., -80 to +80 mV over 200 ms) to elicit currents.
-
Apply this compound to the bath solution and record changes in current.
-
The use of specific SK3 channel blockers like apamin (B550111) can be used to confirm the specificity of the recorded current[4].
-
Logical Workflow for Electrophysiology Experiment
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Expression of small-conductance calcium-activated potassium channels (SK3) in skeletal muscle: regulation by muscle activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Role of the Calcium-Activated, Small Conductance, SK3 K+ Channel in Distal Tubule Function: Regulation by TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SK3 is an important component of K+ channels mediating the afterhyperpolarization in cultured rat SCG neurones - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects in SK3 Channel-IN-1 studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for vehicle effects in studies involving the SK3 channel modulator, SK3 Channel-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro studies. For in vivo animal experiments, a common formulation is a co-solvent system. A recommended general formula involves creating a stock solution in DMSO, which is then further diluted in a mixture of PEG300, Tween-80, and saline or PBS.[1] For example, a final solution might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q2: What is the maximum concentration of DMSO that is considered safe for my experimental model?
A2: The maximum tolerated concentration of DMSO varies significantly between cell types and experimental systems. For most in vitro cell cultures, it is advisable to keep the final concentration of DMSO at or below 0.1% to 0.5% to avoid off-target effects. For in vivo studies in normal mice, the DMSO concentration should generally be kept below 10%.[1] However, for sensitive models like nude mice, the concentration should be much lower, ideally below 2%.[1] It is always best practice to perform a vehicle toxicity study to determine the optimal concentration for your specific model.
Q3: Can the vehicle itself affect SK3 channel activity or other experimental parameters?
A3: Yes, the vehicle, particularly DMSO, can have direct biological effects. High concentrations of DMSO have been shown to inhibit non-selective cation channels and can alter intracellular calcium (Ca2+) levels.[2][3][4] Since SK3 channels are calcium-activated, any vehicle-induced change in intracellular Ca2+ could indirectly modulate SK3 channel activity.[5][6] DMSO can also increase cell membrane permeability by inducing transient water pores.[7] Therefore, a vehicle-only control is a critical and indispensable part of your experimental design.
Q4: How should I prepare stock solutions and working dilutions of this compound?
A4: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 50 mM). Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, thaw an aliquot and prepare fresh working dilutions in your culture medium or physiological buffer. Ensure the final concentration of DMSO in the working solution is identical to that in your vehicle control.
Troubleshooting Guide
This guide addresses common issues that may arise from vehicle effects in your experiments.
Issue 1: I observe changes in baseline current or membrane potential after applying the vehicle control (e.g., DMSO).
-
Possible Cause: DMSO can directly affect other ion channels or alter intracellular ion concentrations.[2][3] At high concentrations, DMSO has been shown to inhibit cation conductance in human erythrocytes.[2] It can also elevate intracellular Ca2+, which could activate various conductances.[3]
-
Troubleshooting Steps:
-
Lower Vehicle Concentration: Reduce the final concentration of DMSO in your working solution to the lowest possible level that maintains compound solubility (ideally ≤0.1%).
-
Run a Dose-Response Curve for the Vehicle: Test the effects of various concentrations of the vehicle alone on your cells to identify a non-effective concentration.
-
Allow for Equilibration: Ensure that the baseline recording is stable for a sufficient period after vehicle application before applying this compound.
-
Issue 2: My cells show signs of stress, morphological changes, or death after vehicle application.
-
Possible Cause: The vehicle concentration may be cytotoxic to your specific cell type.
-
Troubleshooting Steps:
-
Perform a Viability Assay: Use a standard assay like MTT, Trypan Blue exclusion, or Annexin V staining to quantify the cytotoxic effects of different vehicle concentrations over your experimental time course.
-
Reduce Incubation Time: Minimize the duration of cell exposure to the vehicle if possible.
-
Consider Alternative Solvents: If DMSO toxicity is unavoidable, investigate other less-toxic solvents, although this may require re-validating the solubility and stability of this compound.
-
Issue 3: The response to my positive or negative controls is altered in the presence of the vehicle.
-
Possible Cause: The vehicle may be interfering with the mechanism of your control compounds or altering the general physiological state of the cell. For example, by altering membrane permeability, DMSO could affect how other compounds access their targets.[7]
-
Troubleshooting Steps:
-
Characterize Control Compounds in Vehicle: Run dose-response curves for your positive and negative controls in the presence and absence of the vehicle to quantify any shift in potency or efficacy.
-
Normalize Data to Vehicle Control: All data from the this compound treated group should be normalized to the time-matched vehicle control group, not just to the pre-treatment baseline.
-
Data Summary
The following table summarizes the known effects of DMSO, a common vehicle, on ion channels and cellular parameters, which are crucial for interpreting results from SK3 channel studies.
| Parameter | Effect of DMSO | Concentration Range | Cell/System | Citation |
| Cation Conductance | Inhibition | 0.1 - 2 mol/L | Human Erythrocytes | [2] |
| Intracellular Ca2+ | Elevation | 1% - 10% (v/v) | Balanus eburneus Photoreceptors | [3] |
| Membrane Permeability | Increase (via water pores) | Dose-dependent | CHO-K1, RAW264.7 cells | [7] |
| SK Channel Diffusion | No significant effect | Not specified | Neurons | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology with Vehicle Control
This protocol outlines the essential steps for assessing the effect of this compound on SK3 currents while controlling for vehicle effects. Patch-clamp is considered the gold standard for high-fidelity analysis of ion channel properties.[9][10]
-
Solution Preparation:
-
External Solution: Prepare a physiological saline solution (e.g., Krebs-Henseleit buffer) appropriate for your cells.
-
Internal Solution: Prepare a pipette solution containing a potassium-based salt (e.g., K-gluconate) and a Ca2+ buffer (e.g., EGTA) to clamp the intracellular free Ca2+ at a concentration that allows for submaximal SK3 channel activation (e.g., 300-500 nM).
-
Test Article: Prepare a working solution of this compound in the external solution, ensuring the final DMSO concentration is minimal (e.g., 0.1%).
-
Vehicle Control: Prepare a corresponding vehicle control solution containing the exact same concentration of DMSO in the external solution but without this compound.
-
-
Cell Preparation:
-
Culture cells expressing SK3 channels (either endogenously or through transfection) on coverslips suitable for microscopy and recording.
-
-
Electrophysiological Recording:
-
Obtain a stable whole-cell patch-clamp configuration.
-
Hold the cell at a constant membrane potential (e.g., -80 mV) and apply voltage ramps or steps to elicit SK3 currents.
-
Establish a stable baseline recording of SK3 current for several minutes.
-
-
Compound Application:
-
Perfuse the vehicle control solution onto the cell for a period equivalent to the planned drug application time. Record any changes in current.
-
Wash out the vehicle control and allow the current to return to baseline.
-
Perfuse the this compound working solution and record the effect on the SK3 current.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage before and after the application of the vehicle and the test compound.
-
Calculate the percentage of inhibition or activation caused by this compound relative to the effect of the vehicle control. The effect of the vehicle should be subtracted from the effect of the compound.
-
Visualizations
Caption: Workflow for a properly vehicle-controlled experiment.
Caption: Troubleshooting decision tree for unexpected results.
Caption: Simplified SK3 channel activation pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide elevates intracellular Ca2+ and mimics effects of increased light intensity in a photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital-grinnell.nyc3.cdn.digitaloceanspaces.com [digital-grinnell.nyc3.cdn.digitaloceanspaces.com]
- 5. SK3 - Wikipedia [en.wikipedia.org]
- 6. SK3 [bionity.com]
- 7. Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Electrophysiology Recordings of SK3 Currents
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their electrophysiology recording conditions for Small-Conductance Calcium-Activated Potassium (SK3) channels.
Frequently Asked Questions (FAQs)
Q1: What are the defining characteristics of SK3 currents in electrophysiological recordings?
A1: SK3 channels are voltage-independent potassium channels activated by sub-micromolar concentrations of intracellular calcium ([Ca2+]i).[1][2][3] Their currents are characterized by:
-
Voltage-independence: The channel's open probability is not directly dependent on the membrane potential.[2][4]
-
Calcium-dependence: Activation requires the binding of intracellular Ca2+ to calmodulin (CaM), which is constitutively associated with the channel. The half-maximal activation (EC50) for Ca2+ is typically in the range of 300-700 nM.
-
Small single-channel conductance: Approximately 10 pS.
-
Pharmacology: SK3 currents can be selectively blocked by apamin (B550111) with an intermediate sensitivity (IC50 ~1 nM) compared to other SK channel subtypes. They are also modulated by a variety of other pharmacological agents (see pharmacology table below).
Q2: I am not seeing any current after establishing a whole-cell patch. What could be the issue?
A2: This is a common issue that can arise from several factors:
-
Insufficient intracellular calcium: SK3 channels are dependent on intracellular calcium for activation. Ensure your pipette solution contains an appropriate concentration of free Ca2+, typically buffered to the sub-micromolar range (e.g., 100-1000 nM).
-
Low channel expression: The cell type you are using may have low endogenous expression of SK3 channels. Consider using a cell line stably expressing SK3 channels, such as HEK293 or CHO cells.
-
Channel rundown: SK channel activity can decrease over time in the whole-cell configuration. Using the perforated patch technique or including ATP and GTP in your intracellular solution can help mitigate this.
-
Incorrect voltage protocol: While SK3 channels are voltage-independent, a suitable voltage protocol is necessary to drive the flow of potassium ions. A voltage ramp or step protocol that covers voltages both negative and positive to the potassium reversal potential is typically used.
Q3: How can I differentiate SK3 currents from other potassium currents?
A3: A combination of pharmacological and biophysical approaches is recommended:
-
Pharmacological blockade: Apamin is a potent and selective blocker of SK channels. Applying apamin and observing a reduction in the outward current is a strong indicator of SK channel activity. Be aware of the differential sensitivity of SK subtypes to apamin if co-expression is possible. Other blockers like bicuculline (B1666979) and 4-AP can also inhibit SK3 channels at certain concentrations.
-
Calcium chelation: Including a high concentration of a fast calcium chelator like BAPTA in your intracellular solution will prevent SK channel activation by buffering intracellular calcium. Comparing currents recorded with EGTA (a slower chelator) versus BAPTA can help isolate calcium-dependent currents.
-
Voltage protocol: Since SK3 currents are not voltage-gated, they will not show the characteristic voltage-dependent activation and inactivation kinetics of channels like voltage-gated potassium (Kv) channels.
Q4: What is the best patch-clamp configuration for recording SK3 currents?
A4: The optimal configuration depends on the experimental goals:
-
Whole-Cell Recording: This is the most common configuration and allows for good control of the intracellular environment, including the free Ca2+ concentration. However, it can be susceptible to current rundown due to the dialysis of essential intracellular components.
-
Perforated Patch: This configuration uses pore-forming agents like amphotericin or gramicidin (B1672133) to gain electrical access to the cell while preserving the endogenous intracellular milieu. This can minimize current rundown and is useful for studying the modulation of SK3 channels by intracellular signaling pathways.
-
Inside-Out Patch: This configuration is ideal for studying the direct effects of modulators on the intracellular face of the channel and for precisely controlling the Ca2+ concentration applied to the channel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable current | 1. Insufficient intracellular Ca2+. 2. Low or no SK3 channel expression. 3. Blockage by an unintended antagonist in the solutions. | 1. Use a pipette solution with a calculated free Ca2+ concentration between 100 nM and 1 µM. 2. Verify SK3 expression using qPCR, Western blot, or by using a positive control cell line known to express SK3. 3. Check all solution components for known SK channel blocking activity (e.g., high concentrations of TEA, 4-AP, or bicuculline). |
| Rapid current rundown | 1. Dialysis of essential intracellular factors (e.g., ATP, GTP, calmodulin). 2. Ca2+-dependent channel inactivation or internalization. | 1. Switch to the perforated patch-clamp technique. 2. Supplement the whole-cell pipette solution with ATP (2-4 mM) and GTP (0.3 mM). 3. Use an intracellular solution with a lower, more physiological Ca2+ concentration. |
| Unstable recordings / High noise | 1. Poor gigaohm seal. 2. High pipette resistance. 3. Environmental electrical noise. | 1. Ensure a clean pipette tip and cell membrane. A seal resistance of >1 GΩ is crucial. 2. Use pipettes with a resistance of 3-7 MΩ. 3. Properly ground all equipment and use a Faraday cage. |
| Difficulty isolating SK3 currents | 1. Contamination from other K+ channels (e.g., BK, IK, Kv). 2. Overlapping pharmacology with other channels. | 1. Include blockers for other channels in the external solution (e.g., TEA for BK channels, Tram-34 for IK channels). 2. Use a specific SK3 blocker like apamin at an appropriate concentration and confirm with a positive modulator like CyPPA or NS309. |
Data Presentation: Pharmacology of SK3 Channels
The following tables summarize the key pharmacological modulators of SK3 channels.
Table 1: SK3 Channel Inhibitors
| Compound | Type | IC50 / Concentration | Cell Type / Notes |
| Apamin | Peptide Blocker | ~1 nM | High affinity, but less than for SK2. |
| Scyllatoxin | Peptide Blocker | Similar potency to apamin | Blocks SK3 and afterhyperpolarization (AHP). |
| Bicuculline | Small Molecule Blocker | 6 µM | Also a GABAA receptor antagonist. |
| 4-Aminopyridine (4-AP) | Small Molecule Blocker | 512 µM | Also blocks voltage-gated K+ channels. |
| Amitriptyline | Small Molecule Blocker | 39.1 µM | Tricyclic antidepressant. |
| NS8593 | Small Molecule Blocker | Effective at suppressing AF | Also shows atrial-selective sodium channel inhibition. |
| UCL 1684 / UCL 1848 | Small Molecule Blocker | Potent blockers of AHP | Used to pharmacologically profile SK channels. |
Table 2: SK3 Channel Activators (Positive Modulators)
| Compound | Type | EC50 / Concentration | Cell Type / Notes |
| Riluzole | Small Molecule Activator | Effective at ≥ 3 µM | Neuroprotective drug. |
| NS309 | Small Molecule Activator | ~0.3 µM | Pan-selective SK/IK channel opener. |
| CyPPA | Small Molecule Activator | 5.6 µM | Selective for SK3 and SK2 over SK1 and IK channels. |
| 1-EBIO | Small Molecule Activator | High µM range | Non-selective SK/IK channel opener. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of SK3 Currents in HEK293 Cells
This protocol is designed for recording SK3 currents from a stably transfected HEK293 cell line.
Solutions:
-
Extracellular (Bath) Solution (in mM): 150 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 5 K2HEDTA, and CaCl2 to achieve a calculated free Ca2+ of 1 µM. Adjust pH to 7.2 with KOH. Free Ca2+ can be calculated using software like MaxChelator or EqCal.
Procedure:
-
Cell Preparation: Plate HEK293 cells stably expressing SK3 onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette under positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: After achieving a stable gigaohm seal, apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
Equilibration: Allow the cell to equilibrate with the intracellular solution for 5-7 minutes to allow for Ca2+ diffusion.
-
Voltage Protocol: Apply a voltage ramp protocol from -80 mV to +80 mV over 200 ms (B15284909) from a holding potential of 0 mV, repeated every 5 seconds. This allows for the generation of a current-voltage (I-V) relationship.
-
Data Acquisition: Record the currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Pharmacology: To confirm the current is mediated by SK3, perfuse the bath with a solution containing a known SK3 blocker (e.g., 100 nM apamin) and observe the change in current.
Visualizations
Signaling Pathway for SK3 Channel Activation
Caption: Signaling pathway for the calcium-dependent activation of SK3 channels.
Experimental Workflow for SK3 Current Recording
Caption: Standard experimental workflow for whole-cell patch-clamp recording of SK3 currents.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - ProQuest [proquest.com]
- 3. SK channel - Wikipedia [en.wikipedia.org]
- 4. SK3 is an important component of K+ channels mediating the afterhyperpolarization in cultured rat SCG neurones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Cell Migration Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cell migration experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in cell migration assays?
Inconsistent results in cell migration assays can stem from several factors, including variability in cell culture conditions, assay setup, and data analysis. Key contributors include inconsistent cell seeding density, suboptimal health of cells, variability in creating the cell-free area in wound healing assays, and improper chemoattractant gradients in Transwell assays.[1]
Q2: How important are controls in a cell migration assay?
Controls are critical for interpreting your results with confidence.[2] They help to differentiate between the effect of your test compound and other factors. Essential controls include:
-
Negative Control: Establishes a baseline for minimal cell migration. This could be a condition with no chemoattractant or a known inhibitor of migration.[2][3]
-
Positive Control: A treatment known to stimulate cell migration, which confirms that the cells are capable of migrating and the assay is working correctly.[2]
-
Vehicle Control: Ensures that the solvent used to deliver your test compound does not influence cell migration on its own.[2]
-
Untreated Control: Represents the natural motility of your cells.[2]
Q3: How can I minimize the impact of cell proliferation on my migration results?
Cell proliferation can confound migration measurements, especially in longer-term assays.[4] To mitigate this, you can:
-
Serum Starvation: Starving cells in low-serum media (e.g., 0.1% FBS) for 12-24 hours before the assay can synchronize the cell cycle and reduce proliferation.[4][5]
-
Mitotic Inhibitors: Use of drugs like Mitomycin C can inhibit cell proliferation. However, they should be used with caution as they can also affect cell health and other cellular processes.[4]
-
Matched Proliferation Assay: Running a parallel proliferation assay helps to quantify the contribution of cell division to the observed results.[4]
-
Shorter Assay Duration: Migration assays are typically run for 24-48 hours, while invasion assays may be longer (48-72 hours).[4] Optimizing the endpoint is crucial.
Troubleshooting Guides
Wound Healing (Scratch) Assay
Problem 1: Inconsistent Scratch Width
-
Cause: Manual creation of the "wound" with a pipette tip can introduce variability.
-
Solution:
Problem 2: Cells Detaching from the Plate
-
Cause: The monolayer may not be fully confluent, or the scratching process may be too aggressive. For certain cell types that form colonies, adherence to the plate might be weak.[4]
-
Solution:
-
Ensure the cell monolayer is 100% confluent before making the scratch.
-
Be gentle when creating the wound.
-
For colony-forming cells, consider coating the culture dishes with an extracellular matrix (ECM) protein like poly-L-lysine to improve adherence.[4]
-
Problem 3: Wound Closure is Too Fast or Too Slow
-
Cause: This could be due to the intrinsic migratory capacity of the cells, the concentration of serum or growth factors in the media, or the effects of your experimental treatment.
-
Solution:
-
Optimize the serum concentration in your media.
-
Adjust the concentration of your treatment compound.
-
Ensure you have appropriate positive and negative controls to benchmark the migration rate.[2]
-
Transwell (Boyden Chamber) Assay
Problem 1: Too Few or Too Many Cells Migrating
-
Cause: This is often due to an incorrect pore size of the Transwell membrane or a suboptimal cell seeding density.[9] If the pores are too large, cells may fall through passively, while pores that are too small will physically block migration.[10] Seeding too few cells can lead to a low signal, while too many cells can oversaturate the pores.[9][11]
-
Solution:
Recommended Pore Sizes for Different Cell Types
| Cell Type | Recommended Pore Size (µm) |
| Leukocytes, Lymphocytes | 3.0[10] |
| Fibroblasts, some Cancer Cells (e.g., NIH-3T3, MDA-MB-231) | 5.0 |
| Endothelial and Epithelial Cells | 5.0 or 8.0[10] |
| Jurkat Cells | 8.0 |
| Primary CD4+ Cells | 5.0 |
Problem 2: No or Low Cell Migration
-
Cause: Several factors can lead to poor migration, including damaged cells, an insufficient chemoattractant gradient, or an overly thick ECM layer in invasion assays.[5][9]
-
Solution:
-
Cell Health: Avoid harsh cell harvesting methods, like excessive trypsinization, which can damage cell surface receptors.[3][9] Consider using a gentler dissociation reagent.[4] Use low-passage cells as highly passaged cells may have reduced migratory potential.[5]
-
Chemoattractant: Ensure a proper chemoattractant gradient is established.[5] You may need to increase the concentration of the chemoattractant in the lower chamber.[5] Serum-starving the cells for 24-48 hours can increase their sensitivity to the chemoattractant.[9]
-
Invasion Assay: If using an ECM gel like Matrigel, ensure the layer is not too thick as this can impede cell invasion.[5]
-
Problem 3: Uneven Cell Distribution on the Membrane
-
Cause: Cells may not have been evenly distributed when seeded, or the plate may have been disturbed during incubation.[5]
-
Solution:
-
Thoroughly resuspend cells before seeding.[5]
-
After seeding, gently agitate the plate to ensure an even distribution of cells on the insert.[12]
-
Allow the plate to sit for a short period in the biosafety cabinet before transferring to the incubator to allow for even settling.[5] Handle the plates gently to avoid disturbing the cells.[5]
-
Experimental Protocols
General Cell Preparation for Migration Assays
-
Cell Culture: Maintain cells in a subconfluent state (60-70% confluency) and passage them regularly.[4]
-
Serum Starvation (Optional but Recommended): To synchronize the cell cycle and enhance sensitivity to chemoattractants, incubate cells in media containing low serum (e.g., 0.1% FBS) for 12-24 hours prior to the assay.[4][5]
-
Cell Harvesting: Gently detach adherent cells using a non-enzymatic cell dissociation solution or minimal trypsin-EDTA treatment to preserve cell surface receptors.[4]
-
Cell Counting and Resuspension: Count the cells and resuspend them in serum-free or low-serum media at the desired concentration.
Wound Healing (Scratch) Assay Protocol
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[4]
-
Wound Creation: Once the monolayer is confluent, create a "scratch" using a sterile pipette tip or a specialized tool.[13]
-
Washing: Gently wash the wells with PBS to remove detached cells.[14]
-
Treatment: Add fresh media containing your test compounds and controls.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 2, 12, 24, and 48 hours) using a microscope.[4][14]
-
Analysis: Measure the width or area of the wound at each time point using image analysis software like ImageJ to quantify the rate of wound closure.[14]
Transwell Migration Assay Protocol
-
Rehydration of Inserts (if necessary): Follow the manufacturer's instructions for rehydrating the Transwell inserts.
-
Chemoattractant Addition: Add media containing the chemoattractant (e.g., 10% FBS) to the lower chamber of the plate.[11] Add serum-free media to the negative control wells.[3]
-
Cell Seeding: Add the prepared cell suspension to the upper chamber (the insert).[3]
-
Incubation: Incubate the plate for a predetermined time (typically 4-24 hours) at 37°C.[15]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[11]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixative (e.g., 4% PFA) and then stain them with a dye such as crystal violet or DAPI.[11]
-
Imaging and Quantification: Image the stained cells under a microscope and count the number of migrated cells in several random fields of view.
Visualizations
Caption: A generalized workflow for conducting cell migration assays.
Caption: A decision tree for troubleshooting low cell migration results.
Caption: A simplified diagram of a cell migration signaling pathway.
References
- 1. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. corning.com [corning.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. youtube.com [youtube.com]
- 7. An optimized method for accurate quantification of cell migration using human small intestine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. fishersci.de [fishersci.de]
- 10. corning.com [corning.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How to Assess the Migratory and Invasive Capacity of Cells? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of SK3 Channel-IN-1 for the SK3 Channel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SK3 Channel-IN-1, a modulator of the small-conductance calcium-activated potassium (SK3) channel, against other known SK channel modulators. The objective is to offer a clear, data-driven perspective on its specificity, supported by experimental protocols and pathway visualizations to aid in research and development.
Comparative Analysis of SK Channel Modulators
The following table summarizes the potency and selectivity of this compound and other reference compounds on the three subtypes of SK channels (SK1, SK2, and SK3). This data is crucial for designing experiments and interpreting results related to SK channel function.
Table 1: Potency and Selectivity of SK Channel Modulators
| Compound | Target | Action | IC50 / EC50 (SK1) | IC50 / EC50 (SK2) | IC50 / EC50 (SK3) | Reference |
| This compound (Compound 7a) | SK3 Channel | Modulator | Data not publicly available | Data not publicly available | Data not publicly available | [1] |
| Apamin | SK Channels | Inhibitor | ~1-12 nM | ~0.03-0.14 nM | ~0.6-4.0 nM | [2] |
| UCL 1684 | SK Channels | Inhibitor | ~0.75 nM | ~0.35 nM | ~2.5-9.5 nM | [3] |
| Ohmline | SK3 Channel | Inhibitor | >10 µM (20% inhibition) | No effect | ~0.3 µM | [4] |
| CyPPA | SK2/SK3 Channels | Positive Modulator | Inactive | 14 µM | 5.6 µM | [5][6][7] |
Note: The primary literature, Kouba et al., 2020, should be consulted for specific quantitative data on this compound.[1][5]
Experimental Protocols
To ensure robust and reproducible validation of SK3 channel modulator specificity, detailed experimental protocols are provided below for key assays.
Patch-Clamp Electrophysiology for Determining Ion Channel Specificity
This protocol is designed to measure the effect of a compound on the activity of specific SK channel subtypes expressed in a heterologous system.
Objective: To determine the IC50 or EC50 of a test compound for SK1, SK2, and SK3 channels.
Materials:
-
HEK293 cells stably expressing human SK1, SK2, or SK3 channels.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture medium and reagents.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and CaCl2 to achieve desired free Ca2+ concentration (e.g., 1 µM), pH 7.2 with KOH.
-
Test compound stock solution (e.g., this compound in DMSO).
-
Control compounds (e.g., Apamin).
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing the target SK channel subtype onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps or ramps to elicit SK channel currents. A typical protocol is a voltage ramp from -120 mV to +40 mV over 200 ms.
-
-
Compound Application:
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Allow sufficient time for the compound to equilibrate and the current to reach a steady state.
-
Wash out the compound with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at a specific voltage (e.g., +40 mV) for each concentration of the test compound.
-
Normalize the current inhibition to the baseline current.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 or EC50 value.
-
-
Specificity Testing: Repeat the procedure for all three SK channel subtypes (SK1, SK2, and SK3) and potentially other relevant ion channels to determine the selectivity of the compound.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the functional effect of SK3 channel modulation on cancer cell migration.
Objective: To determine the effect of this compound on the migration of a cancer cell line known to express SK3 channels (e.g., MDA-MB-435).
Materials:
-
MDA-MB-435 breast cancer cells.
-
Cell culture plates (e.g., 24-well plates).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Pipette tips (e.g., p200).
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
-
Test compound (this compound).
-
Control compounds (e.g., Ohmline as a known inhibitor).
Procedure:
-
Cell Seeding: Seed MDA-MB-435 cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound:
-
Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with a fresh culture medium containing the test compound at the desired concentration.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor of migration).
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture an image of the scratch in each well using a microscope at low magnification (e.g., 4x or 10x). This is the 0-hour time point.
-
Place the plate in a 37°C incubator with 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control well is nearly closed.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the cell-free "wound" at each time point for each condition.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.
-
Compare the rate of wound closure in the treated groups to the vehicle control group to determine the effect of the compound on cell migration.
-
Visualizing the Role of SK3 Channels and Experimental Design
To better understand the context of SK3 channel function and the workflow for validating inhibitors, the following diagrams are provided.
Caption: SK3 Channel Signaling Pathway in Cell Migration.
Caption: Experimental Workflow for Validating SK3 Inhibitor Specificity.
References
- 1. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]
- 2. Preferential formation of human heteromeric SK2:SK3 channels limits homomeric SK channel assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. CyPPA, SK channel activator (CAS 73029-73-9) | Abcam [abcam.com]
- 7. rndsystems.com [rndsystems.com]
A Comparative Guide to the Efficacy of SK3 Channel-IN-1 and Apamin as SK3 Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two modulators of the small-conductance calcium-activated potassium (SK) channel subtype 3 (SK3): the synthetic compound SK3 Channel-IN-1 and the well-characterized bee venom peptide, apamin (B550111). This comparison is supported by experimental data to inform researchers in the selection of appropriate pharmacological tools for studying SK3 channel function and for drug development programs targeting this ion channel.
Mechanism of Action
Apamin is a potent and highly selective peptide neurotoxin that acts as an allosteric inhibitor of SK channels.[1][2] It physically occludes the ion conduction pore by binding to amino acid residues in the outer pore region (the P-loop) and the extracellular loop between the S3 and S4 transmembrane segments.[1] Apamin exhibits differential affinity for the three SK channel subtypes, with the highest potency for SK2, followed by SK3 and then SK1.[2][3]
This compound is a potent and specific modulator of the SK3 channel. While detailed mechanistic studies are less extensive than for apamin, it is understood to inhibit SK3 channel activity and has demonstrated efficacy in reducing cancer cell migration. Recent patent literature for similar compounds describes inhibition of human SK3 channels stably expressed in HEK-293 cells, suggesting a direct interaction with the channel.
Quantitative Comparison of Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and apamin, providing a quantitative measure of their potency.
| Compound | Target | Expression System | IC50 | References |
| This compound | Human SK3 (KCa2.3) | HEK-293 cells | < 1 µM | |
| Cytotoxicity (Caco-2) | Caco-2 cells | 16 µM | ||
| Apamin | Human SK3 (KCa2.3) | Not Specified | ~1 nM | |
| Human SK3 (KCa2.3) | Not Specified | 0.8 nM - 2.3 nM | ||
| Rat SK3 (rSK3) | CHO cells | 2.3 nM | ||
| Human SK2 (KCa2.2) | Not Specified | ~40 pM | ||
| Human SK1 (KCa2.1) | Not Specified | ~10 nM |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the effect of pharmacological agents on ion channel currents.
Objective: To determine the concentration-response relationship and IC50 value of SK3 channel modulators.
Cell Preparation:
-
Culture Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells.
-
Transfect cells with a plasmid encoding the human or rat SK3 (KCNN3) channel subunit. Cells stably expressing the channel are ideal for consistent results.
-
Plate the transfected cells onto glass coverslips a few days prior to recording.
Electrophysiological Recording:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid - aCSF) at a rate of approximately 1.5 mL/min.
-
Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a gigaohm seal between the pipette tip and the cell membrane of a transfected cell.
-
Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV to record spontaneous currents or apply voltage steps to elicit channel activity.
-
Apply the test compound (this compound or apamin) at various concentrations to the external solution and record the resulting inhibition of the SK3 channel current.
Solutions:
-
External Solution (aCSF, in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with carbogen (B8564812) (95% O2 – 5% CO2).
-
Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.
Calcium Imaging
This method assesses the downstream consequences of SK channel modulation on intracellular calcium concentration.
Objective: To measure changes in intracellular calcium levels in response to SK3 channel inhibition.
Cell Preparation and Dye Loading:
-
Plate cells (e.g., HEK-293 transfected with SK3, or a cell line endogenously expressing SK3 like MDA-MB-435s) on glass coverslips.
-
Prepare a 1 mg/ml stock solution of Fura-2 AM in high-quality, anhydrous DMSO.
-
Load the cells by incubating them in a recording buffer containing 1 µg/ml Fura-2 AM for 30 minutes at room temperature.
-
Wash the cells with the recording buffer for 30 minutes to allow for the de-esterification of the dye.
Imaging:
-
Mount the coverslip in an imaging chamber on a fluorescence microscope.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a baseline recording of the 340/380 nm fluorescence ratio.
-
Apply the SK3 channel modulator (this compound or apamin) and continue to record the changes in the fluorescence ratio, which correspond to changes in intracellular calcium concentration.
Solutions:
-
Recording Buffer (in mM): 150 NaCl, 3 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4.
Signaling Pathways and Experimental Workflows
Discussion
Apamin is a highly potent and well-characterized inhibitor of SK channels, demonstrating picomolar to nanomolar efficacy and clear subtype selectivity. Its peptidic nature, however, may present challenges for in vivo applications due to potential immunogenicity and poor cell permeability, although it has been shown to cross the blood-brain barrier.
This compound is a valuable tool for specifically targeting the SK3 channel. With a reported IC50 of less than 1 µM for direct channel inhibition, it is a potent, albeit less so than apamin, small molecule inhibitor. Its non-peptidic nature may offer advantages in terms of cell permeability and metabolic stability for in vivo studies.
The choice between this compound and apamin will depend on the specific experimental goals. For studies requiring the highest potency and where subtype selectivity between SK1, SK2, and SK3 is important, apamin is an excellent choice. For investigations focused specifically on the role of the SK3 channel, particularly in contexts like cancer cell migration where a small molecule inhibitor may be preferred, this compound is a strong candidate.
References
Comparative Guide: Validating SK3 Channel-IN-1 Effects with siRNA-Mediated Knockdown of SK3
This guide provides a comparative analysis of two common methodologies for studying the function of the Small-Conductance Calcium-Activated Potassium Channel 3 (SK3): pharmacological inhibition using SK3 Channel-IN-1 and genetic silencing via siRNA-mediated knockdown. The objective is to demonstrate how siRNA knockdown serves as a crucial validation tool to confirm the on-target effects of a specific inhibitor. This document is intended for researchers, scientists, and drug development professionals investigating ion channel pharmacology and cancer biology.
The SK3 channel, encoded by the KCNN3 gene, is a key regulator of intracellular calcium signaling and membrane potential.[1][2] Its role in promoting cancer cell migration and metastasis has made it an attractive target for therapeutic intervention.[3][4] this compound is a potent and specific modulator of this channel, shown to be effective in reducing breast cancer cell migration.[5] However, to ensure that the observed effects of a pharmacological agent are due to its interaction with the intended target, it is essential to employ a parallel genetic approach. siRNA-mediated knockdown offers a highly specific method to reduce the expression of the SK3 protein, thereby providing a benchmark against which the inhibitor's effects can be compared.
Comparative Analysis of Inhibition Methods
-
This compound: This small molecule inhibitor offers rapid, dose-dependent, and often reversible inhibition of the SK3 channel's function. It is a valuable tool for studying the acute effects of channel blockade.
-
SK3 siRNA: This method involves introducing small interfering RNA molecules into cells to trigger the degradation of SK3 mRNA, leading to a significant reduction in SK3 protein expression.[6][7] This approach provides high specificity, confirming that the observed phenotype is a direct result of the diminished presence of the SK3 channel. Studies have demonstrated that siRNA directed against SK3 can almost completely abolish the migration of MDA-MB-435s breast cancer cells.[4]
The convergence of results from both approaches provides robust evidence for the role of SK3 in a given biological process. For instance, the reduction in cancer cell migration observed with inhibitors like edelfosine (B1662340) has been validated by demonstrating that SK3 protein knockdown via siRNA not only decreases migration on its own but also completely abolishes the anti-migratory effect of the drug.[8]
Data Presentation: SK3 Inhibition on Cancer Cell Migration
The following table summarizes representative data on the effects of both pharmacological and genetic inhibition of SK3 on cancer cell migration.
| Inhibition Method | Agent | Cell Line | Assay | Effect on Cell Migration | Reference |
| Pharmacological | This compound | MDA-MB-435 | Migration Assay | Potent inhibition | [5] |
| Pharmacological | Edelfosine (1 µM) | MDA-MB-435s | Migration Assay | Significant reduction | [8] |
| Pharmacological | Ohmline (300 nM) | MDA-MB-435s | Migration Assay | ~50% reduction | [3][9] |
| Genetic | SK3 siRNA | MDA-MB-435s | Migration Assay | Almost total abolishment | [4] |
| Genetic (Control) | SK3 Knockdown | MDA-MB-435s | Migration Assay | Decreased cell migration | [8] |
Experimental Protocols
This protocol outlines a general procedure for transfecting cells with SK3 siRNA. Optimization may be required depending on the cell line.
Materials:
-
SK3 siRNA (e.g., Santa Cruz Biotechnology sc-37033 for human)[7]
-
Control siRNA (scrambled sequence)[7]
-
Transfection Reagent (e.g., Lipofectamine™ RNAiMAX or sc-29528)[10][11]
-
Serum-free medium (e.g., Opti-MEM™ or sc-36868)[10]
-
Antibiotic-free normal growth medium with serum
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10⁵ cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Ensure cells are 60-80% confluent at the time of transfection.[10]
-
siRNA Preparation (Solution A): For each well, dilute 20-80 pmols of SK3 siRNA or control siRNA into 100 µl of serum-free medium.[10][12]
-
Transfection Reagent Preparation (Solution B): For each well, dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[10]
-
Complex Formation: Add the diluted siRNA (Solution A) to the diluted transfection reagent (Solution B). Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow complexes to form.[10][12]
-
Transfection: Wash the cells once with serum-free medium. Add 0.8 ml of serum-free medium to the tube containing the siRNA-lipid complexes, mix gently, and overlay the 1 ml mixture onto the washed cells.[12]
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 5-7 hours.[12]
-
Medium Change: Add 1 ml of normal growth medium containing double the normal serum and antibiotic concentration. Alternatively, if toxicity is a concern, remove the transfection mixture and replace it with fresh 1x normal growth medium.[10]
-
Analysis: Assay the cells for gene knockdown and phenotype (e.g., migration) 24-72 hours post-transfection. Knockdown efficiency can be verified by RT-PCR or Western blot.[7]
This assay measures the chemotactic or random migration of cells across a porous membrane.
Materials:
-
Boyden chambers (transwell inserts) with appropriate pore size (e.g., 8 µm)
-
Cell culture medium with and without chemoattractant (e.g., FBS)
-
Cotton swabs
-
Methanol for fixation
-
Staining solution (e.g., Crystal Violet or Giemsa)
Procedure:
-
Cell Preparation: Culture cells and treat them with this compound, SK3 siRNA, or respective controls for the desired time.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the treated cells in a serum-free medium and seed them into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 12-24 hours).
-
Cell Removal: After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, then stain with Crystal Violet.
-
Quantification: Wash the inserts, allow them to dry, and count the number of migrated, stained cells in several microscopic fields. The results are typically expressed as the average number of migrated cells per field or as a percentage relative to the control group.
Visualizations
Caption: SK3-Orai1 signaling pathway in cancer cell migration.
Caption: Workflow for comparing SK3 inhibitor and siRNA effects.
Conclusion
The validation of pharmacological data with genetic techniques is a cornerstone of modern drug development and target validation. This guide illustrates that while this compound is a potent tool for modulating SK3 channel activity, its specificity and on-target effects are most rigorously confirmed through parallel experiments using siRNA-mediated knockdown. The concordance between the phenotypic outcomes of both methods—such as the inhibition of cancer cell migration—provides strong evidence that SK3 is a valid therapeutic target. Researchers should consider this dual-approach strategy to generate robust, high-confidence data for their investigations into SK3 channel function.
References
- 1. SK channel - Wikipedia [en.wikipedia.org]
- 2. SK3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of SK3 channel as a new mediator of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. The SK3/K(Ca)2.3 potassium channel is a new cellular target for edelfosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New alkyl-lipid blockers of SK3 channels reduce cancer cell migration and occurrence of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Comparative Analysis of SK Channel Modulator Selectivity with a Focus on the SK3 Subtype
Introduction
While a specific compound denoted "SK3 Channel-IN-1" is not found in the current scientific literature, this guide provides a comparative analysis of well-characterized modulators of the small-conductance calcium-activated potassium (SK) channels, with a particular focus on their selectivity for the SK3 subtype versus SK1 and SK2. Small-conductance Ca2+-activated K+ (SK) channels are crucial regulators of neuronal excitability and firing patterns.[1] The three primary subtypes, SK1, SK2, and SK3, exhibit distinct tissue distributions and physiological roles, making subtype-selective modulators invaluable tools for research and potential therapeutic development.[2][3]
This guide will objectively compare the performance of key SK channel modulators, supported by experimental data. Detailed methodologies for the key experiments are provided to aid in the replication and validation of these findings.
Data Presentation: Cross-Reactivity of SK Channel Modulators
The following table summarizes the potency of various compounds on the different SK channel subtypes. This data is primarily derived from electrophysiological studies on heterologous expression systems.
| Compound | Primary Action | SK1 (KCa2.1) Potency | SK2 (KCa2.2) Potency | SK3 (KCa2.3) Potency | Selectivity Profile |
| CyPPA | Positive Modulator | Inactive | EC50: 14 ± 4 μM | EC50: 5.6 ± 1.6 μM[4] | SK3 > SK2 >> SK1[4] |
| NS309 | Positive Modulator | Active, less potent | Active, less potent | EC50: 0.3 ± 0.03 μM | Pan-selective for SK/IK channels |
| Apamin | Inhibitor | IC50: ~10 nM | IC50: ~40 pM | IC50: ~1 nM | SK2 > SK3 > SK1 |
Experimental Protocols
The determination of SK channel modulator selectivity and potency predominantly relies on patch-clamp electrophysiology in heterologous expression systems.
Whole-Cell Patch-Clamp Electrophysiology for Assessing Modulator Selectivity
This method allows for the direct measurement of ion channel currents from a single cell expressing a specific SK channel subtype.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are transiently or stably transfected with plasmid DNA encoding the specific human or rat SK channel subtype (hSK1, hSK2, or hSK3). Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying successfully transfected cells.
-
Culture Conditions: Cells are maintained in standard culture medium (e.g., DMEM with 10% FBS) and incubated at 37°C in a 5% CO2 atmosphere. For recording, cells are plated on glass coverslips.
2. Electrophysiological Recording:
-
Configuration: The whole-cell patch-clamp configuration is used to measure macroscopic currents from the entire cell membrane.
-
Solutions:
-
External Solution (in mM): 144 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 144 KCl, 1 MgCl2, 10 HEPES, and a calcium buffer (e.g., EGTA) to control the free intracellular calcium concentration at a level that submaximally activates the SK channels (typically around 0.3-0.5 µM). The pH is adjusted to 7.4 with KOH.
-
-
Voltage Protocol: Cells are typically held at a membrane potential of 0 mV. Currents are elicited by voltage ramps (e.g., from -80 mV to +80 mV over 200 ms) applied at regular intervals (e.g., every 5 seconds).
-
Drug Application: The test compound (e.g., CyPPA, NS309, or apamin) is applied to the external solution at varying concentrations to determine its effect on the channel current.
3. Data Analysis:
-
Current Measurement: The amplitude of the SK channel current is measured at a specific voltage (e.g., +80 mV) before and after the application of the test compound.
-
Dose-Response Curves: The percentage of current activation (for positive modulators) or inhibition (for inhibitors) is plotted against the logarithm of the compound concentration.
-
Potency Determination: The resulting data points are fitted with the Hill equation to determine the half-maximal effective concentration (EC50) for activators or the half-maximal inhibitory concentration (IC50) for inhibitors.
Mandatory Visualization
The following diagram illustrates the general workflow for screening and characterizing the selectivity of SK channel modulators.
Figure 1. Workflow for determining SK channel modulator selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]
- 3. "Data for "Subtype-selective Positive Modulation of SK Channels Depends" by Miao Zhang and Meng Cui [digitalcommons.chapman.edu]
- 4. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SK3 Channel Modulators: SK3 Channel-IN-1 and 1-EBIO
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent modulators of the small-conductance calcium-activated potassium (SK) channel subtype 3 (SK3): SK3 Channel-IN-1 and 1-EBIO. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of their associated signaling pathways.
Quantitative Performance Analysis
The following table summarizes the key quantitative data for this compound and 1-EBIO, offering a clear comparison of their potency and selectivity.
| Parameter | This compound (Compound 7a) | 1-EBIO (1-Ethyl-2-benzimidazolinone) |
| Target(s) | Primarily SK3 Channel | SK1, SK2, SK3, and IK (SK4) Channels |
| Activity | Modulator (Inhibitor of migration) | Activator |
| Potency | IC50: 16 µM (in Caco-2 cell migration assay)[1][2] | EC50: 170 µM to 1040 µM (for hSK3 activation)[3] |
| Selectivity | Reported as a specific SK3 channel modulator[4][5] | Non-selective activator of SK and IK channels |
Mechanism of Action and Cellular Effects
This compound is a potent and specific modulator of the SK3 channel. Its primary reported effect is the efficient inhibition of breast cancer cell migration, while exhibiting low cytotoxicity in other cell lines. This compound is identified as compound 7a in the scientific literature and is part of a family of lipidic synthetic alkaloids designed as potential anti-metastatic agents.
1-EBIO , on the other hand, is a well-established activator of small and intermediate-conductance calcium-activated potassium channels. It functions by increasing the apparent sensitivity of the SK channels to intracellular calcium, thereby promoting channel opening at lower calcium concentrations. This leads to membrane hyperpolarization, which can modulate neuronal excitability and other cellular processes.
Signaling Pathways
The distinct mechanisms of action of this compound and 1-EBIO result in their involvement in different signaling pathways.
This compound in Cancer Cell Migration
In the context of cancer metastasis, SK3 channels are often found in a complex with the Orai1 calcium channel. This complex plays a crucial role in regulating calcium entry into the cell, which in turn activates downstream effectors like the protease calpain, promoting cell migration. This compound, by modulating the SK3 channel, disrupts this signaling cascade.
1-EBIO in Neuronal Excitability
1-EBIO enhances the activity of SK channels in neurons. Following an action potential, an influx of calcium through voltage-gated calcium channels occurs. This rise in intracellular calcium is sensed by calmodulin, which is constitutively bound to the SK channel. 1-EBIO lowers the calcium concentration required for calmodulin to activate the SK channel, leading to a more pronounced and prolonged afterhyperpolarization (AHP). This AHP reduces neuronal excitability and firing frequency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize this compound and 1-EBIO.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to measure the activity of ion channels, such as SK channels, in the cell membrane.
Objective: To measure the effect of this compound or 1-EBIO on SK channel currents.
Methodology:
-
Cell Preparation: Culture cells expressing the SK channel of interest (e.g., MDA-MB-435s for endogenous SK3, or HEK293 cells transfected with specific SK channel subunits) on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-6 MΩ when filled with an internal solution containing a known concentration of free Ca²⁺.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.
-
Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage ramps or steps to elicit ion channel currents. Record baseline currents.
-
Compound Application: Perfuse the recording chamber with a solution containing the test compound (this compound or 1-EBIO) at various concentrations.
-
Analysis: Measure the change in current amplitude in the presence of the compound compared to the baseline to determine its effect (activation or inhibition) and to calculate EC50 or IC50 values.
Cell Migration: Transwell Assay
This assay is used to quantify the migratory capacity of cells in response to a chemoattractant.
Objective: To assess the effect of this compound on the migration of cancer cells.
Methodology:
-
Cell Culture: Grow MDA-MB-435s cells to 70-80% confluency.
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium.
-
Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate. Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert, along with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) to allow for cell migration through the membrane.
-
Cell Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and stain them with a dye (e.g., crystal violet).
-
Quantification: Elute the stain from the migrated cells and measure the absorbance using a plate reader. Alternatively, count the number of migrated cells in several microscopic fields.
-
Analysis: Compare the number of migrated cells in the presence of this compound to the control to determine the inhibitory effect and calculate the IC50.
Conclusion
This compound and 1-EBIO are valuable research tools for investigating the roles of SK channels in different physiological and pathological contexts. This compound emerges as a specific modulator suitable for studying the role of the SK3 subtype in processes like cancer metastasis. In contrast, 1-EBIO, as a non-selective activator, is a useful tool for probing the general functions of SK and IK channels, particularly in the nervous system. The choice between these two compounds will depend on the specific research question and the desired level of target selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for designing and interpreting studies involving these modulators.
References
A Head-to-Head Comparison of SK3 Channel Modulators: SK3 Channel-IN-1 and CyPPA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent modulators of the small-conductance calcium-activated potassium (SK) channel subtype 3: SK3 Channel-IN-1 and CyPPA. This analysis is supported by experimental data on their performance, mechanism of action, and selectivity.
Small-conductance calcium-activated potassium (SK) channels are critical regulators of cellular excitability and are implicated in a variety of physiological processes. The SK3 channel subtype, in particular, has emerged as a therapeutic target for conditions ranging from cancer to neurological disorders. This guide focuses on a detailed comparison of two key modulators of this channel: this compound, a novel inhibitor with anti-metastatic properties, and CyPPA, a well-characterized positive modulator.
At a Glance: Key Differences
| Feature | This compound | CyPPA |
| Primary Function | SK3 Channel Inhibitor | Positive Allosteric Modulator (Activator) of SK2 and SK3 Channels |
| Reported Potency | IC50 (Migration): 1.0 µM (MDA-MB-231 cells) | EC50 (hSK3): 5.6 ± 1.6 µM |
| Mechanism of Action | Blocks the SK3 channel pore, inhibiting K+ efflux. | Increases the apparent Ca2+ sensitivity of the channel. |
| Selectivity | Specific for SK3 channels. | Selective for SK3 and SK2 channels over SK1 and IK channels. |
| Primary Therapeutic Interest | Anti-cancer (metastasis) | Neurological disorders, cardiovascular conditions. |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and CyPPA, highlighting their distinct pharmacological profiles.
Table 1: Potency and Efficacy
| Compound | Assay Type | Cell Line / System | Parameter | Value | Reference |
| This compound | Cell Migration Assay | MDA-MB-231 | IC50 | 1.0 µM | [1] |
| CyPPA | Inside-out Patch Clamp | HEK293 expressing hSK3 | EC50 | 5.6 ± 1.6 µM | [2] |
| CyPPA | Inside-out Patch Clamp | HEK293 expressing hSK2 | EC50 | 14 ± 4 µM | [2] |
| CyPPA | Fluorescence-based Tl+ flux | HEK293 expressing hSK3 | EC50 | 4.3 ± 1.0 µM | [2] |
Note: A direct comparison of potency is challenging due to the different primary assays used to characterize each compound (inhibition of cell migration for this compound versus direct channel activation for CyPPA).
Table 2: Selectivity Profile
| Compound | Target | Activity | Concentration/Value | Reference |
| This compound | SK3 | Inhibitor | - | [1] |
| CyPPA | hSK3 | Positive Modulator | EC50 = 5.6 µM | |
| CyPPA | hSK2 | Positive Modulator | EC50 = 14 µM | |
| CyPPA | hSK1 | Inactive | Up to 100 µM | |
| CyPPA | hIK | Inactive | Up to 100 µM |
Mechanism of Action: Distinct Modes of SK3 Channel Modulation
This compound and CyPPA modulate the function of the SK3 channel through fundamentally different mechanisms.
This compound acts as a direct inhibitor of the SK3 channel. By blocking the channel's pore, it prevents the efflux of potassium ions (K+), leading to membrane depolarization. In the context of cancer metastasis, this inhibition disrupts the calcium signaling that is crucial for cell migration.
CyPPA , in contrast, is a positive allosteric modulator. It does not open the channel directly but rather increases its sensitivity to intracellular calcium (Ca2+). This means that in the presence of CyPPA, the SK3 channel will open at lower intracellular Ca2+ concentrations, leading to membrane hyperpolarization. This enhancement of SK channel activity can reduce neuronal excitability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and CyPPA.
Electrophysiology (Patch-Clamp) for CyPPA Characterization
The effects of CyPPA on SK channel activity were primarily determined using the inside-out patch-clamp technique on HEK293 cells stably expressing human SK1, SK2, or SK3 channels.
-
Cell Culture: HEK293 cells were cultured under standard conditions and transfected with the desired human SK channel subtype.
-
Pipette Solution: The patch pipette was filled with a solution containing (in mM): 154 KCl, 10 HEPES, 10 BAPTA, 1 MgCl2, with pH adjusted to 7.2. The free Ca2+ concentration was adjusted to the desired level.
-
Bath Solution: The bath solution contained (in mM): 154 KCl, 10 HEPES, 1 MgCl2, with pH adjusted to 7.2.
-
Recording: Inside-out patches were excised from the cells, and the membrane potential was held at -80 mV. The effect of CyPPA was determined by applying various concentrations of the compound to the intracellular face of the membrane patch and measuring the resulting current.
-
Data Analysis: Concentration-response curves were generated by normalizing the current at each CyPPA concentration to the maximal current induced by a saturating concentration of Ca2+. EC50 values were calculated by fitting the data to the Hill equation.
Cell Migration Assay for this compound Characterization
The inhibitory effect of this compound on cancer cell migration was quantified using a Boyden chamber assay with MDA-MB-231 breast cancer cells.
-
Cell Culture: MDA-MB-231 cells were cultured in standard medium.
-
Chamber Preparation: 8-µm pore size polycarbonate membrane inserts were placed in a 24-well plate. The lower chamber was filled with medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Cell Seeding: Cells were pre-treated with various concentrations of this compound or vehicle control for 24 hours. After pre-treatment, cells were harvested and seeded into the upper chamber of the inserts in a serum-free medium.
-
Incubation: The plate was incubated for a specified period (e.g., 24 hours) to allow cell migration through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of migrated cells in the presence of this compound was compared to the vehicle control to determine the half-maximal inhibitory concentration (IC50).
References
- 1. Modulation of endothelial SK3 channel activity by Ca2+-dependent caveolar trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyPPA, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
Validating SK3 Channel-IN-1 Targets with Knockout Mouse Models: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the target of a novel compound is a critical step. This guide provides a comparative framework for validating the targets of SK3 Channel-IN-1, a potent and specific modulator of the small-conductance calcium-activated potassium (SK3) channel. The guide leverages experimental data from studies using SK3 knockout (KO) mouse models and compares the expected outcomes with those of other known SK3 channel modulators.
SK3 channels, encoded by the KCNN3 gene, are voltage-independent potassium channels activated by intracellular calcium. They play a crucial role in regulating neuronal excitability, smooth muscle tone, and cell migration.[1][2] Dysregulation of SK3 channel function has been implicated in various pathological conditions, including cancer metastasis, neurodegenerative disorders, and hypertension.[3][4][5] this compound has been identified as a potent and specific modulator of SK3 channels, showing efficacy in reducing breast cancer cell migration with low cytotoxicity.[3]
The gold standard for validating the on-target effect of a compound like this compound is the use of knockout animal models. By comparing the compound's effects in wild-type (WT) animals with those in animals lacking the target protein (SK3 KO), researchers can definitively attribute the observed phenotype to the compound's interaction with its intended target.
Comparative Pharmacology of SK3 Channel Modulators
A variety of compounds with different mechanisms of action and selectivity profiles for SK channels have been characterized. Understanding these differences is crucial when designing validation studies for a new compound like this compound.
| Compound | Type | Target(s) | Reported IC50/EC50 | Key References |
| This compound | Modulator (Inhibitor) | Claimed to be a potent and specific SK3 modulator | Not publicly available | [3] |
| Apamin | Inhibitor (Pore Blocker) | SK2 > SK3 >> SK1 | pM to low nM range for SK2 and SK3 | [6][7] |
| Ohmline | Inhibitor | SK1/SK3 > SK2 | IC50 ≈ 300 nM for SK3 | [8] |
| CyPPA | Positive Modulator (Activator) | SK3 > SK2 >> SK1, IK | EC50 ≈ 5.6 µM for hSK3 | [9][10] |
| NS309 | Positive Modulator (Activator) | IK > SK3/SK2/SK1 | Potent activator of IK and SK channels | [9][10] |
| Riluzole | Activator | SK3 | Activates at ≥ 3 µM | [11] |
| Edelfosine | Inhibitor | SK3 | Reduces SK3 channel activity | [12] |
Validating this compound using SK3 Knockout Mice: A Proposed Experimental Workflow
The following workflow outlines a series of experiments to validate that the effects of this compound are mediated through the SK3 channel. The expected outcomes in WT and SK3 KO mice are presented, along with comparisons to other known modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelial SK3 channel-associated Ca2+ microdomains modulate blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SK channels are on the move - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+‐activated K+channels | Scilit [scilit.com]
- 6. SK3 is an important component of K+ channels mediating the afterhyperpolarization in cultured rat SCG neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Conductance Ca2+-Activated K+ Channel Knock-Out Mice Reveal the Identity of Calcium-Dependent Afterhyperpolarization Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological modulation of SK3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Invasive blood pressure measurements in restrained but non-anaesthetized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SK3 Channel Modulators: Scylatoxin vs. a Synthetic Alternative
For researchers, scientists, and drug development professionals, understanding the nuanced electrophysiological effects of ion channel modulators is paramount. This guide provides a detailed comparison of the naturally occurring peptide toxin, scyllatoxin, and the synthetic small molecule inhibitor, NS8593, as modulators of the small-conductance calcium-activated potassium (SK3) channel.
This comparison will delve into their mechanisms of action, potency, and selectivity, supported by quantitative data from electrophysiological studies. Detailed experimental protocols and visual diagrams of the associated signaling pathway and experimental workflow are provided to facilitate a comprehensive understanding. While the initial query specified "SK3 Channel-IN-1," no readily available scientific literature exists for a compound with this designation. Therefore, we have selected NS8593, a well-characterized synthetic SK channel inhibitor, as a representative counterpart to the natural toxin scyllatoxin for this comparative analysis.
Electrophysiological Effects: A Head-to-Head Comparison
Scyllatoxin, a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus, and NS8593, a synthetic compound, both exert inhibitory effects on SK3 channels, albeit through different mechanisms and with varying degrees of potency and selectivity.
Scyllatoxin acts as a pore blocker of SK channels, physically occluding the channel and preventing the passage of potassium ions.[1] This direct blockade leads to a reduction in the afterhyperpolarization phase of the action potential in excitable cells.[1] In contrast, NS8593 functions as a negative allosteric modulator, meaning it binds to a site on the channel distinct from the pore and reduces the channel's sensitivity to intracellular calcium, the primary gating mechanism for SK channels.[2][3]
The following table summarizes the key quantitative electrophysiological parameters for both compounds.
| Parameter | Scyllatoxin | NS8593 | Reference |
| Target | Small-conductance calcium-activated potassium (SK) channels | Small-conductance calcium-activated potassium (SK) channels | [1][4] |
| Mechanism of Action | Pore Blocker | Negative Allosteric Modulator | [1][2][3] |
| Potency (SK3) | Kd: ~100-500 pM | Kd: 0.73 µM (at 0.5 µM Ca2+) | [4][5] |
| Selectivity | High affinity for SK channels; colocalizes with apamin (B550111) binding sites. | Selective for SK channels over KCa1.1 (BK), KCa3.1 (IK), Kv, Nav, and Cav channels. | [4][5] |
| Off-Target Effects | Not extensively documented in the provided literature. | Can inhibit TRPM7 channels (IC50 = 1.6 µM). | [6] |
| Key Electrophysiological Effect | Blocks afterhyperpolarization. | Inhibits afterhyperpolarization. | [1][4] |
Signaling Pathways and Experimental Workflow
To visualize the context in which these compounds act and how their effects are measured, the following diagrams illustrate the SK3 channel signaling pathway and a typical experimental workflow for its characterization.
Experimental Protocols
The following is a generalized protocol for whole-cell patch-clamp recording to assess the effects of SK3 channel modulators. Specific parameters may need to be optimized for different cell types and recording conditions.
Solutions
-
External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 CaCl2 (to achieve a specific free Ca2+ concentration), 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.[7][8]
Cell Preparation
-
Culture cells (e.g., HEK293 cells stably expressing human SK3 channels) under standard conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.[7]
Electrophysiological Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the pipette tips to ensure a smooth surface for sealing.[7][8]
-
Chamber Perfusion: Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope. Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.[8]
-
Obtaining a Gigaseal: Under visual control, carefully approach a single, healthy-looking cell with the recording pipette. Apply gentle positive pressure to the pipette to keep the tip clean. Once in close proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a stable gigaseal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps or ramps to elicit SK3 channel currents. A typical protocol would be to step the voltage from -100 mV to +60 mV in 20 mV increments.
-
Record baseline currents for a stable period.
-
-
Compound Application:
-
Prepare stock solutions of scyllatoxin and NS8593 in the appropriate solvent (e.g., water or DMSO) and dilute to the final desired concentrations in the external solution.
-
Apply the compound-containing solution to the recording chamber via the perfusion system.
-
-
Post-Compound Recording: After a sufficient incubation period to allow the compound to take effect, record the SK3 currents again using the same voltage protocol.
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at each voltage step before and after compound application.
-
Calculate the percentage of current inhibition for each concentration of the compound.
-
Fit the concentration-response data to a Hill equation to determine the IC50 or Kd value.
-
Conclusion
Both scyllatoxin and NS8593 are valuable tools for studying the function of SK3 channels. Scyllatoxin, with its high potency and direct pore-blocking mechanism, serves as a classic pharmacological probe. NS8593, as a synthetic negative allosteric modulator, offers an alternative mechanism of action and represents a class of compounds that could be further developed for therapeutic applications. The choice between these two modulators will depend on the specific experimental goals, with considerations for potency, mechanism of action, and potential off-target effects. The provided data and protocols offer a solid foundation for researchers to make informed decisions in their investigations of SK3 channel electrophysiology.
References
- 1. Leiurotoxin I (scyllatoxin), a peptide ligand for Ca2(+)-activated K+ channels. Chemical synthesis, radiolabeling, and receptor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Small-Conductance Calcium-Activated Potassium Current (IK,Ca) Leads to Differential Atrial Electrophysiological Effects in a Horse Model of Persistent Atrial Fibrillation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 5. Scyllatoxin, a blocker of Ca(2+)-activated K+ channels: structure-function relationships and brain localization of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. docs.axolbio.com [docs.axolbio.com]
A Comparative Guide to SK3 Channel-IN-1: In Vitro and In Vivo Activity in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SK3 Channel-IN-1 with an alternative SK3 channel inhibitor, Ohmline. The focus is on their respective in vitro and in vivo activities in the context of cancer research, particularly concerning cell migration and metastasis. Experimental data has been compiled to offer an objective assessment of their performance.
Data Presentation: Comparative Analysis of SK3 Channel Inhibitors
The following tables summarize the quantitative data available for this compound and Ohmline, facilitating a direct comparison of their potency and efficacy.
| Compound | Target | Reported IC50 | Cell Line | Assay Type |
| This compound | SK3 Channel | 16 µM[1] | Caco-2 | Not Specified |
| Ohmline | SK3 Channel | 300 nM[2] | Not Specified | Not Specified |
Note: A specific IC50 value for this compound in the context of MDA-MB-435 breast cancer cell migration has not been publicly reported. The provided IC50 is from studies on Caco-2 cells.
| Compound | In Vivo Model | Cell Line | Dosing Regimen | Key Outcomes |
| This compound | Information not publicly available | - | - | - |
| Ohmline | Mouse model of breast cancer metastasis | Not Specified | 10 nM | Reduced development of bone metastasis with 50% efficiency[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Electrophysiology: Whole-Cell Patch Clamp for SK3 Channel Current Measurement
This protocol is adapted for recording SK3 channel currents in cancer cell lines such as MDA-MB-435.
Objective: To measure the inhibitory effect of compounds on SK3 channel activity.
Materials:
-
Cells: MDA-MB-435 cells endogenously expressing SK3 channels.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and free Ca2+ buffered to a final concentration of 1 µM (pH adjusted to 7.2 with KOH).
-
Patch Pipettes: Borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Equipment: Patch-clamp amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation: Plate MDA-MB-435 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to the desired resistance. Fill the pipettes with the internal solution.
-
Recording:
-
Mount the coverslip with cells onto the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply voltage ramps or steps (e.g., from -100 mV to +60 mV) to elicit SK3 channel currents. The presence of 1 µM Ca2+ in the internal solution will activate SK3 channels.
-
-
Compound Application: After establishing a stable baseline recording, perfuse the cells with the external solution containing the test compound (e.g., this compound or Ohmline) at various concentrations.
-
Data Analysis: Measure the peak outward current at a specific voltage (e.g., +40 mV) before and after compound application. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Cell Migration: Transwell Assay
This protocol details the procedure for assessing the effect of SK3 channel inhibitors on the migratory capacity of MDA-MB-435 breast cancer cells.
Objective: To quantify the inhibition of cancer cell migration by SK3 channel modulators.
Materials:
-
Cells: MDA-MB-435 cells.
-
Transwell Inserts: 8.0 µm pore size inserts for 24-well plates.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Serum-Free Medium: DMEM without FBS.
-
Chemoattractant: Culture medium with 10% FBS.
-
Staining Solution: Crystal Violet solution (0.5% in 25% methanol).
-
Test Compounds: this compound or Ohmline.
Procedure:
-
Cell Preparation: Culture MDA-MB-435 cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.
-
Assay Setup:
-
Add 600 µL of chemoattractant (DMEM with 10% FBS) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In the upper chamber of the Transwell insert, add 100 µL of the cell suspension.
-
Add the test compound at the desired concentrations to both the upper and lower chambers to ensure a stable concentration gradient is not the primary driver of migration inhibition.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Cell Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts.
-
With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Under a microscope, count the number of migrated cells in several random fields of view.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
-
Data Analysis: Compare the number of migrated cells in the treated groups to the untreated control group to determine the percentage of migration inhibition.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the activity of SK3 channel inhibitors.
Caption: SK3-Orai1 signaling pathway in cancer cell migration.
Caption: Workflow for evaluating SK3 channel inhibitors.
References
Independent Validation of SK3 Channel-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SK3 Channel-IN-1 with other known SK3 channel inhibitors, supported by available experimental data. The information is presented to facilitate informed decisions on the selection of research tools for studying the role of SK3 channels in various physiological and pathological processes.
Small conductance calcium-activated potassium (SK) channels, and specifically the SK3 subtype (also known as KCa2.3), have emerged as critical regulators of cellular processes such as neuronal excitability and cancer cell migration. The development of potent and selective inhibitors for these channels is crucial for advancing our understanding of their function and for potential therapeutic applications. This compound (also referred to as compound 7a) has been identified as a potent and specific modulator of the SK3 channel, demonstrating efficacy in inhibiting breast cancer cell migration.[1] This guide aims to provide a comprehensive overview of the published data on this compound and compare its performance with alternative SK3 channel inhibitors.
Quantitative Comparison of SK3 Channel Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of alternative SK3 channel inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target | IC50 | Cell Line/System | Citation(s) |
| This compound (Compound 7a) | SK3 Channel | Data not publicly available in initial screens. Described as a "potent and specific SK3 channel modulator." | MDA-MB-435s (human breast cancer) | [1] |
| Apamin | SK1 Channel | 0.6 - 8.0 nM | Various | [2] |
| SK2 Channel | 30 - 140 pM | Various | [2] | |
| SK3 Channel | 0.7 - 6.1 nM | Various | [2] | |
| Ohmline | SK3 Channel | 300 nM | Not specified | [3] |
| SK1 Channel | Less potent than on SK3 | Not specified | [3] | |
| SK2 Channel | No significant effect | Not specified | [3] | |
| UCL 1684 | SK1 Channel | ~750 pM | Not specified | [2] |
| SK2 Channel | ~350 pM | Not specified | [2] | |
| SK3 Channel | 2.5 - 9.5 nM | Not specified | [2] | |
| Scyllatoxin | SK1 Channel | 80 nM | HEK 293 cells | [4] |
| SK2 Channel | 287 pM | HEK 293 cells | [4] | |
| SK3 Channel | High affinity (pM to low nM range) | Various | [4] |
Note: The potency of inhibitors can vary depending on the experimental conditions and the expression system used.
Independent Validation Status
A critical aspect of evaluating any new chemical probe is the independent validation of its activity and selectivity. At the time of this guide's compilation, a thorough search of the scientific literature did not yield any studies that have independently validated the biological activity of this compound as reported in the initial publication by Kouba et al. (2020). Several publications cite this work in the context of general discussions on SK3 channel modulators but do not present new experimental data on the compound itself.[5][6][7][8] The absence of independent validation is a significant consideration for researchers planning to use this compound.
Signaling Pathway and Experimental Workflow
To visualize the role of SK3 channels in cancer cell migration and the experimental approaches used to study their inhibitors, the following diagrams are provided.
Caption: SK3 Channel Signaling Pathway in Cancer Cell Migration.
The diagram above illustrates the interplay between the Orai1 calcium channel and the SK3 potassium channel in promoting cancer cell migration. Increased intracellular calcium, mediated by Orai1, activates SK3 channels, leading to potassium efflux and membrane hyperpolarization, a condition that facilitates cell movement. SK3 inhibitors block this process.
Caption: Experimental Workflow for Evaluating SK3 Channel Inhibitors.
This workflow outlines the key experimental steps for characterizing and comparing SK3 channel inhibitors. It involves cell culture, treatment with the compounds, and subsequent functional assays to measure both the direct effect on channel activity (patch-clamp) and the consequential impact on cellular processes (cell migration assays).
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of SK3 channel inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the SK3 channels in the cell membrane.
-
Cell Preparation: MDA-MB-435s cells, which endogenously express SK3 channels, or a suitable host cell line (e.g., HEK293) heterologously expressing the human SK3 channel, are cultured on glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 1 EGTA, with free Ca²⁺ buffered to a concentration that activates SK3 channels (e.g., 1 µM) (pH adjusted to 7.2 with KOH).
-
-
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution are used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").
-
The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.
-
Cells are voltage-clamped at a holding potential of -80 mV. Ramps of voltage from -100 mV to +100 mV are applied to elicit SK3 currents.
-
This compound or other inhibitors are applied to the external solution at varying concentrations to determine the dose-dependent inhibition of the SK3 current and to calculate the IC50 value.
-
Cell Migration Assays
Wound Healing (Scratch) Assay: This method assesses the collective migration of a sheet of cells.
-
Cell Seeding: MDA-MB-435s cells are seeded in a multi-well plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the center of the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing the SK3 inhibitor at the desired concentration is added. A vehicle control (e.g., DMSO) is run in parallel.
-
Imaging and Analysis: The "wound" area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours) using a phase-contrast microscope. The rate of wound closure is quantified by measuring the change in the width of the scratch over time.
Boyden Chamber (Transwell) Assay: This assay measures the chemotactic migration of individual cells through a porous membrane.
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane (typically with 8 µm pores for MDA-MB-435s cells). The lower chamber is filled with a chemoattractant (e.g., medium containing fetal bovine serum).
-
Cell Seeding: A suspension of MDA-MB-435s cells in serum-free medium, containing the SK3 inhibitor or vehicle control, is added to the upper chamber.
-
Incubation: The chamber is incubated for a period that allows for cell migration (e.g., 12-24 hours).
-
Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells in the presence of the inhibitor is compared to the control to determine the extent of migration inhibition.
Conclusion
This compound is a promising tool for studying the function of SK3 channels, particularly in the context of cancer cell migration. However, the lack of a publicly reported IC50 value and the absence of independent validation of its activity are significant limitations that researchers should consider. For comparative studies or when a well-characterized inhibitor is required, established compounds such as apamin, Ohmline, or UCL 1684, for which more extensive quantitative and validation data are available, may be more suitable alternatives. As with any pharmacological tool, the choice of inhibitor should be guided by the specific experimental context, including the required potency, selectivity, and the availability of independent validation data. Further studies are needed to independently verify the performance of this compound and to fully characterize its pharmacological profile.
References
- 1. Identification of SK3 channel as a new mediator of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. New alkyl-lipid blockers of SK3 channels reduce cancer cell migration and occurrence of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of SK3 and IK1 Channels Contributes to the Enhanced Endothelial Calcium Signaling and the Preserved Coronary Relaxation in Obese Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the mechanisms governing P01 scorpion toxin effect against U87 glioblastoma cells oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of SK3 Channel-IN-1 in a Laboratory Setting
For researchers and scientists engaged in drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of SK3 Channel-IN-1, a potent and specific modulator of the SK3 channel, is a critical final step to ensure laboratory safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive disposal plan must be formulated based on its chemical properties as a lipidic synthetic alkaloid and a 2-substituted tetrahydropyridine (B1245486) derivative.
Treating this compound as a potentially hazardous chemical waste is the most prudent approach. Pyridine and its derivatives are often flammable, toxic, and pose a risk to aquatic life, precluding disposal via standard laboratory drains or regular trash. The recommended disposal route for pyridine-containing compounds is typically incineration at a licensed hazardous waste facility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound within a well-ventilated area, preferably inside a chemical fume hood. Adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from potential splashes. |
| Hand Protection | Nitrile or neoprene gloves, inspected before use | To prevent skin contact with the chemical. |
| Body Protection | A fully-buttoned, flame-resistant lab coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The following procedure outlines the systematic collection and disposal of this compound waste, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Obtain a Designated Waste Container: Utilize a clean, dry, and chemically compatible container, typically provided by your institution's Environmental Health & Safety (EHS) department. The container must be equipped with a secure screw-top cap to prevent leakage.
-
Label the Waste Container: Prior to adding any waste, affix a hazardous waste tag to the container. The label must include:
-
The full chemical name: "this compound"
-
The quantity of the chemical being added.
-
The date the waste is first added.
-
The primary hazard(s) (e.g., "Toxic," "Flammable" - as a precaution).
-
-
Transfer the Waste: Carefully transfer the this compound waste into the labeled container. If the compound is in a solution, also list the solvent(s) and their approximate concentrations on the waste tag.
-
Secure the Container: Tightly seal the container cap to prevent any leaks or the evaporation of volatile components.
-
Store Appropriately: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials like paper towels to absorb flammable substances.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container. Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must also be disposed of as hazardous waste.
-
Report the Incident: Report any spills to your laboratory supervisor and your institution's EHS department, regardless of the size.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. This proactive approach to waste management is fundamental to building a culture of safety and trust within the scientific community.
Navigating the Safe Handling of SK3 Channel-IN-1: A Procedural Guide
For researchers, scientists, and drug development professionals working with SK3 Channel-IN-1, a potent and specific modulator of the SK3 channel, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build confidence in chemical handling practices. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices based on general laboratory safety principles for handling research-grade chemical compounds.
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of a specific SDS, a comprehensive, substance-specific risk assessment must be conducted before handling this compound. The following table summarizes the recommended PPE based on standard laboratory procedures for handling potent, small-molecule inhibitors of unknown toxicity.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation exposure. |
Operational Plan: From Receipt to Experimentation
A structured operational plan ensures the safe and effective use of this compound throughout the experimental workflow.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically a powder and should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended storage conditions are often provided by the supplier and should be strictly followed.
Preparation of Stock Solutions
For experimental use, this compound is often dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). All handling of the powdered compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Ensure all necessary equipment, including a calibrated analytical balance, weigh paper, spatula, and appropriate volumetric flask, are clean and readily accessible within the chemical fume hood.
-
Tare the Balance: Place the weigh paper on the balance and tare it to zero.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 3.796 mg of the compound (Molecular Weight: 379.66 g/mol ).
-
Dissolution: Transfer the weighed powder to a volumetric flask. Add the appropriate volume of DMSO to dissolve the compound completely. Gentle vortexing or sonication may be used to aid dissolution.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -20°C or -80°C, as recommended by the supplier, to maintain stability. Protect from light if the compound is light-sensitive.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste should be handled in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a designated, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for solids. |
| Liquid Waste (e.g., unused stock solutions, experimental media) | Collect in a designated hazardous waste container for chemical liquids. Do not pour down the drain. |
Experimental Workflow for Handling this compound
The following diagram illustrates the key steps in the safe handling and use of this compound in a research setting.
Caption: A flowchart outlining the safe handling workflow for this compound.
SK3 Channel Signaling and Logical Relationships
Understanding the biological context of this compound is crucial for experimental design. The SK3 channel, a calcium-activated potassium channel, plays a significant role in various physiological processes, including the regulation of neuronal excitability and cancer cell migration. The following diagram illustrates the logical relationship of SK3 channel modulation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
